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Foundational

1H and 19F NMR chemical shifts for 2,4-Difluoro-3-(propan-2-yloxy)phenol

An in-depth technical guide on the structural elucidation of 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-08-4) through Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural elucidation of 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-08-4) through Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. We will dissect the causality behind the chemical shifts, explore the intricate spin-spin coupling networks, and establish a self-validating experimental protocol for robust data acquisition.

Structural & Electronic Environment Analysis

To accurately interpret the NMR spectra of 2,4-Difluoro-3-(propan-2-yloxy)phenol, we must first analyze the electronic push-pull dynamics within the heavily substituted aromatic ring. The core structure consists of a phenol ring with fluorine atoms at the C2 and C4 positions, and an isopropoxy group at the C3 position.

The Causality of Chemical Shifts

The chemical shifts in both 1 H and 19 F NMR are governed by the sum of inductive ( −I ) and resonance ( +R ) effects[1]:

  • Hydroxyl (-OH) and Isopropoxy (-O-iPr) Groups: Both oxygen-containing substituents are strongly electron-donating via resonance ( +R ). They inject electron density into the π -system of the benzene ring, heavily shielding the ortho and para positions.

  • Fluorine (-F) Atoms: Fluorine is highly electronegative, exerting a strong localized inductive electron-withdrawing effect ( −I ) that deshields adjacent nuclei. However, it also possesses a weak resonance-donating effect ( +R ) that can shield ortho and para positions.

  • Steric Crowding: The C3 isopropoxy group is flanked by two bulky fluorine atoms (C2 and C4). This steric hindrance restricts the free rotation of the C-O bond, locking the isopropyl methine proton into specific conformations that slightly influence its relaxation time and coupling constants.

H NMR Spectral Profiling

Based on empirical additivity rules for substituted benzenes[1][2][3], we can predict the highly specific chemical environments for the protons in this molecule.

1. The Aliphatic Region (Isopropoxy Group)

The isopropoxy group (-O-CH(CH 3​ ) 2​ ) provides a textbook A3​B3​X spin system:

  • Methyl Protons (-CH 3​ ): The six equivalent methyl protons will appear as a sharp doublet at δ 1.30 - 1.35 ppm . They are split by the adjacent methine proton ( 3JHH​≈6.0−6.5 Hz).

  • Methine Proton (-CH-): The single methine proton is strongly deshielded by the directly attached oxygen atom, shifting it downfield to a septet at δ 4.40 - 4.60 ppm ( 3JHH​≈6.0−6.5 Hz).

2. The Aromatic Region (H5 and H6)

The aromatic ring contains only two contiguous protons: H5 and H6. Their shifts are dictated by the cumulative shielding/deshielding effects of the substituents[1].

  • H6 (C6): Located ortho to the -OH group, meta to F2, para to the -O-iPr group, and meta to F4. The strong ortho-OH and para-OR resonance shielding dominates.

    • Predicted Shift: δ 6.35 - 6.45 ppm .

    • Multiplicity: Doublet of doublet of doublets (ddd) due to 3JH6−H5​ (~9.0 Hz), 4JH6−F2​ (~4.5 Hz), and 4JH6−F4​ (~2.0 Hz).

  • H5 (C5): Located ortho to F4, meta to -O-iPr, para to F2, and meta to -OH. It lacks the direct ortho shielding of an oxygen atom, making it slightly more deshielded than H6.

    • Predicted Shift: δ 6.55 - 6.65 ppm .

    • Multiplicity: ddd due to 3JH5−H6​ (~9.0 Hz), 3JH5−F4​ (~9.5 Hz), and 4JH5−F2​ (~5.0 Hz).

3. The Hydroxyl Region

The phenolic -OH proton is highly solvent-dependent. In a non-polar, non-hydrogen-bonding solvent like CDCl 3​ , it typically appears as a broad singlet between δ 5.0 - 5.5 ppm . In a hydrogen-bonding solvent like DMSO- d6​ , it will shift significantly downfield to δ 9.5 - 10.0 ppm [4].

F NMR Spectral Profiling

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity[5]. Chemical shifts are historically referenced to Trichlorofluoromethane (CFCl 3​ ) at 0.00 ppm[6][7].

Because 19 F chemical shifts are exquisitely sensitive to the local electronic microenvironment (spanning over 300 ppm for organic molecules)[5][8][9], we can easily differentiate the two fluorine atoms in this molecule:

  • F2 (C2): This fluorine is flanked by two strongly electron-donating oxygen groups (ortho to -OH and ortho to -O-iPr). The massive influx of electron density via resonance heavily shields this nucleus.

    • Predicted Shift: δ -135.0 to -140.0 ppm .

  • F4 (C4): This fluorine is ortho to the -O-iPr group but ortho to a proton (H5) on the other side. With only one adjacent oxygen donor, it is less shielded than F2.

    • Predicted Shift: δ -125.0 to -130.0 ppm .

Coupling Dynamics: The two fluorine atoms are meta to each other, which will result in a 4JFF​ coupling constant of approximately 3 - 10 Hz. Consequently, in a 1 H-coupled 19 F spectrum, F2 and F4 will appear as complex multiplets due to F-F and F-H spin-spin interactions.

Data Presentation Summary

Table 1: Predicted 1 H NMR Data (Solvent: CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
-CH 3​ (iPr)1.30 - 1.35Doublet (d)6H 3JHH​ = 6.2
-CH- (iPr)4.40 - 4.60Septet (spt)1H 3JHH​ = 6.2
-OH (Phenol)5.00 - 5.50Broad Singlet (br s)1HN/A (Exchangeable)
H6 (Aromatic)6.35 - 6.45ddd1H 3JHH​ = 9.0, 4JHF​ = 4.5, 2.0
H5 (Aromatic)6.55 - 6.65ddd1H 3JHF​ = 9.5, 3JHH​ = 9.0, 4JHF​ = 5.0
Table 2: Predicted 19 F NMR Data (Reference: CFCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity ( 1 H-coupled)Multiplicity ( 1 H-decoupled)
F4 (C4)-125.0 to -130.0Multiplet (m)Doublet (d, 4JFF​ = ~6 Hz)
F2 (C2)-135.0 to -140.0Multiplet (m)Doublet (d, 4JFF​ = ~6 Hz)

Experimental Protocols: Self-Validating Workflow

To ensure absolute trustworthiness in the structural elucidation, the following self-validating experimental protocol must be executed.

Step 1: Sample Preparation
  • Weigh 15-20 mg of 2,4-Difluoro-3-(propan-2-yloxy)phenol.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal 1 H standard.

  • For 19 F calibration, add a sealed capillary containing a trace amount of CFCl 3​ or use Sodium Trifluoroacetate (NaTFA, δ -76.5 ppm) if an internal standard is preferred[5].

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 - 4.5 cm to avoid shimming artifacts.

Step 2: Probe Tuning and Shimming
  • Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz).

  • Locking: Lock the spectrometer to the deuterium signal of CDCl 3​ .

  • Tuning: Manually or automatically tune and match the probe for both 1 H (e.g., 400.13 MHz) and 19 F (e.g., 376.50 MHz) frequencies. Causality note: Proper matching minimizes reflected RF power, maximizing signal-to-noise (S/N) ratio.

  • Shimming: Perform gradient shimming (TopShim) on the Z-axis. Validate the shim quality by checking the lock level stability and ensuring the TMS peak width at half-height (W 1/2​ ) is 0.5 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR: Use a standard 30-degree pulse program (zg30). Set the spectral width (SW) to 12 ppm. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16-32 scans.

  • 19 F NMR ( 1 H-Decoupled): Use an inverse-gated decoupling sequence (zgig) to remove 1 H- 19 F splitting, simplifying the spectrum to pure F-F interactions. Set SW to 250 ppm (centered at -100 ppm). Acquire 64 scans.

  • 19 F NMR ( 1 H-Coupled): Use a standard pulse (zg) without decoupling to observe the full JHF​ coupling network for absolute positional verification.

Step 4: Processing

Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 19 F) prior to Fourier Transformation (FT) to enhance S/N without sacrificing resolution. Perform manual phase correction (zero and first order) and polynomial baseline correction.

Workflow Visualization

G A 1. Sample Preparation (CDCl3, TMS, CFCl3 Ref) B 2. Probe Tuning & Shimming (Optimize Z-gradients, W1/2 < 0.5Hz) A->B C 3A. 1H NMR Acquisition (zg30, SW=12ppm, D1=2s) B->C D 3B. 19F NMR Acquisition (zgig 1H-decoupled & zg coupled) B->D E 4. Data Processing (FT, Phase/Baseline Correction) C->E D->E F 5. Spectral Elucidation (Shift & Spin-Spin Coupling Analysis) E->F

Caption: Standardized self-validating workflow for 1H and 19F NMR acquisition and elucidation.

References

  • 19F NMR Reference Standards Overview Source: Scribd / University of Colorado URL
  • 19F NMR Reference Standards Source: University of Colorado URL
  • Source: National Institutes of Health (PMC)
  • 19F NMR Chemical Shift Table Source: Alfa Chemistry URL
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: ResearchGate URL
  • 1H NMR Chemical Shifts for Common Functional Groups Source: e-PG Pathshala / INFLIBNET URL
  • Chemical shifts increments (in ppm)
  • 1H NMR Chemical Shifts - COPYRIGHTED MATERIAL Source: Wiley URL
  • Nuclear Magnetic Resonance Spectroscopy (NMR)

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profiling of 2,4-Difluoro-3-(propan-2-yloxy)phenol in DMSO and Methanol

Executive Summary The compound 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-20-0) is a highly specialized fluorinated building block utilized in advanced pharmaceutical and agrochemical development. Understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-20-0) is a highly specialized fluorinated building block utilized in advanced pharmaceutical and agrochemical development. Understanding its solubility profile is critical for assay development, formulation, and synthesis scaling. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). Driven by the strong inductive effects of its fluorinated core, this compound exhibits exceptional hydrogen-bond donating capabilities, resulting in high predicted solubility in both polar aprotic and polar protic environments.

Molecular Anatomy & Solvation Thermodynamics

To accurately predict and manipulate the solubility of 2,4-Difluoro-3-(propan-2-yloxy)phenol, one must deconstruct the electronic and steric contributions of its functional groups:

  • The Fluorinated Phenolic Core (Electronic Inductive Effects): The presence of highly electronegative fluorine atoms at the 2- and 4-positions exerts a profound electron-withdrawing inductive (-I) effect on the aromatic ring. This polarization pulls electron density away from the phenolic hydroxyl (-OH) group, significantly lowering its pKa (increasing acidity) compared to an unsubstituted phenol[1][2]. Consequently, the -OH group becomes a significantly stronger hydrogen-bond donor, primed for aggressive interaction with receptive solvents.

  • Intramolecular vs. Intermolecular Dynamics: The ortho-fluorine (at the 2-position) introduces the potential for an intramolecular hydrogen bond (O-H···F)[3]. In non-polar solvents, this intramolecular bond can limit solubility. However, in the presence of strongly coordinating solvents like DMSO or methanol, this weak internal interaction is rapidly disrupted and superseded by thermodynamically superior intermolecular solvent-solute hydrogen bonds.

  • Steric and Lipophilic Contributions of the Isopropoxy Group: The 3-isopropoxy (propan-2-yloxy) group introduces significant steric bulk and lipophilicity. While this structural feature drastically reduces aqueous solubility by disrupting water's hydrogen-bonded network, it simultaneously lowers the crystal lattice packing energy of the solid. A lower lattice energy facilitates easier dissolution in organic solvents, acting as a thermodynamic advantage during solvation[4].

Solvent-Specific Interaction Profiles

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent characterized by its exceptional hydrogen-bond accepting capability via the sulfoxide (S=O) oxygen. Because 2,4-difluoro-3-(propan-2-yloxy)phenol is an activated, strong H-bond donor, the thermodynamic stabilization achieved upon complexation with DMSO is immense. Phenolic compounds routinely exhibit solubilities exceeding 100 mg/mL in DMSO due to this highly favorable enthalpic interaction[5].

Methanol (MeOH)

As a polar protic solvent, methanol acts as both a hydrogen-bond donor and acceptor. It forms a dynamic, mutual solvation shell around the fluorinated phenol. While slightly less solubilizing than DMSO for highly lipophilic compounds, the strong O-H···O-H interactions between the methanol solvent and the activated phenolic core ensure high solubility, driven by both enthalpic interactions and the entropy of mixing[4].

Logical Relationships in Solvation

Solvation_Pathways cluster_DMSO Dimethyl Sulfoxide (DMSO) Polar Aprotic cluster_MeOH Methanol (MeOH) Polar Protic Compound 2,4-Difluoro-3-(propan-2-yloxy)phenol (Strong H-Bond Donor) DMSO_Acceptor S=O acts as strong H-Bond Acceptor Compound->DMSO_Acceptor Intermolecular H-Bonding MeOH_Network O-H acts as H-Bond Donor & Acceptor Compound->MeOH_Network Mutual Solvation Shell Formation DMSO_Solubility Very High Solubility (>100 mg/mL) DMSO_Acceptor->DMSO_Solubility Thermodynamic Stabilization MeOH_Solubility High Solubility (~50-100 mg/mL) MeOH_Network->MeOH_Solubility Entropy-Driven Dissolution

Thermodynamic pathways of 2,4-Difluoro-3-(propan-2-yloxy)phenol solvation in DMSO and Methanol.

Quantitative Data Presentation

The following table synthesizes the predicted physicochemical interactions and solubility parameters based on the structural thermodynamics of the compound and solvent properties.

Property / ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε) 46.732.7
H-Bond Donor Capacity 01
H-Bond Acceptor Capacity 1 (Strong, via S=O)1 (Moderate, via O-H)
Predicted Solubility Limit > 100 mg/mL (Freely Soluble)50 - 100 mg/mL (Soluble)
Primary Solvation Driver Enthalpic (Strong H-Bonding)Entropic & Enthalpic (Network)

Experimental Protocol: Self-Validating Isothermal Shake-Flask Methodology

To transition from theoretical prediction to empirical fact, the following protocol outlines a robust, self-validating system for determining the exact thermodynamic solubility of 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Step 1: Preparation of Saturated Suspensions

  • Action: Add 250 mg of the compound to 1.0 mL of the target solvent (DMSO or MeOH) in a 2 mL amber glass HPLC vial.

  • Causality: Amber glass is strictly required to prevent UV-induced photodegradation of the fluorinated aromatic ring, which can occur under standard laboratory lighting[3]. An excess mass (250 mg) guarantees that the solution reaches thermodynamic saturation, leaving a visible solid pellet, rather than being limited by kinetic dissolution.

Step 2: Isothermal Equilibration

  • Action: Secure the vials in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Causality: The bulky 3-isopropoxy group introduces steric hindrance that can artificially slow the rate of crystal lattice dissociation. A 48-hour equilibration window guarantees that the activation energy of dissolution is fully overcome and the system reaches a true thermodynamic plateau.

Step 3: Phase Separation & Self-Validation

  • Action: Extract 100 µL aliquots at exactly 24 hours and 48 hours. Centrifuge the aliquots at 15,000 x g for 15 minutes at 25°C to separate the undissolved solid.

  • Causality: Centrifugation is explicitly preferred over syringe filtration. Highly lipophilic compounds often adsorb onto the hydrophobic matrices of PTFE or nylon filter membranes, which would artificially lower the measured concentration and invalidate the data.

  • Self-Validation Check: Compare the calculated concentration of the 24-hour sample versus the 48-hour sample. If the variance ( ΔC ) is < 2%, the system has self-validated that true thermodynamic equilibrium has been achieved. If ΔC > 2%, continue shaking for an additional 24 hours.

Step 4: Quantification via HPLC-UV

  • Action: Dilute the clear supernatant 1:1000 in the mobile phase (e.g., Water/Acetonitrile mixture) and analyze via HPLC-UV at the compound's λmax​ (typically around 254-270 nm for fluorinated phenols).

  • Causality: High dilution is critical. Injecting highly concentrated DMSO or MeOH solutions directly into an aqueous mobile phase will cause instantaneous precipitation within the HPLC column, leading to over-pressurization and system failure. Dilution ensures the analyte remains dissolved and the detector response falls within the linear dynamic range.

References

  • [5] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate / Gaylord Chemical Company. Available at: [Link]

  • [3] Effects of Ring Fluorination on the Ultraviolet Photodissociation. University of Bristol. Available at: [Link]

  • [2] Exploring the influence of fluorine substitution on tuning the hydrogen bonding properties using theoretical and spectroscopic methods. MedChem-IPPAS. Available at: [Link]

Sources

Foundational

Structural Determination and Crystallographic Analysis of 2,4-Difluoro-3-(propan-2-yloxy)phenol

Executive Summary As a Senior Application Scientist specializing in solid-state characterization, I approach the structural analysis of highly functionalized active pharmaceutical ingredients (APIs) and intermediates as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in solid-state characterization, I approach the structural analysis of highly functionalized active pharmaceutical ingredients (APIs) and intermediates as a critical step in drug development. 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS 1881295-08-4) is a sterically congested, electron-deficient aromatic building block. Its solid-state behavior—dictated by a delicate balance of strong intermolecular hydrogen bonding, weak halogen contacts, and significant steric repulsion—directly influences its solubility, stability, and downstream reactivity.

This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) data acquisition, and structural elucidation of 2,4-Difluoro-3-(propan-2-yloxy)phenol, grounded in established crystallographic principles for fluorinated alkoxyphenols.

Mechanistic Insights: Conformation and Packing

Before initiating diffraction experiments, it is crucial to understand the causality behind the molecule's expected conformation.

Steric Interplay and the Isopropoxy Group

In 2,4-Difluoro-3-(propan-2-yloxy)phenol, the isopropoxy group at C3 is sandwiched between two highly electronegative fluorine atoms at C2 and C4. This creates severe steric bulk. To minimize steric clash and electrostatic repulsion with the adjacent fluorines, the isopropoxy methine proton is forced out of coplanarity with the aromatic ring, adopting a nearly orthogonal conformation[1].

The O-H···F Hydrogen Bond Fallacy

The hydroxyl group at C1 is flanked by a fluorine atom at C2 and a hydrogen atom at C6. While an intramolecular O-H···F interaction might seem geometrically plausible to form a rigid five-membered ring, extensive structural and computational studies reveal that organic fluorine is a remarkably weak hydrogen bond acceptor[2]. In fact, such interactions are often repulsive due to lone-pair electrostatic clashes[2]. Consequently, the hydroxyl proton preferentially orients toward the less hindered C6 position[3]. This exposes the proton, allowing it to engage in robust intermolecular O-H···O hydrogen bonding, which drives the formation of infinite 1D helical chains or rings—a hallmark of solid-state fluorophenols[4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, this workflow employs a self-validating loop. Single-crystal data provides the absolute atomic coordinates, from which a theoretical powder pattern is simulated. A direct match between the experimental bulk Powder X-Ray Diffraction (PXRD) and the simulated pattern validates phase purity.

Protocol A: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is chosen over slow evaporation to prevent the efflorescence or thermal degradation of the fluorinated phenol, yielding high-quality, defect-free single crystals.

  • Dissolution: Dissolve 50 mg of synthesized 2,4-Difluoro-3-(propan-2-yloxy)phenol in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Rationale: Removing microscopic dust eliminates premature nucleation sites, promoting the growth of fewer, larger crystals.

  • Diffusion Setup: Place the uncapped 4 mL vial into a larger 20 mL scintillation vial containing 5.0 mL of Hexane (antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed at 4 °C for 72–96 hours.

  • Harvesting: Harvest the resulting colorless prism crystals directly into a drop of perfluoropolyether (Paratone-N) oil to protect them from atmospheric moisture and prevent solvent loss.

Protocol B: X-Ray Diffraction Data Acquisition
  • Mounting & Cryocooling: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop. Immediately transfer to the diffractometer equipped with a nitrogen cold stream set to 100 K. Rationale: Cooling to 100 K freezes out the dynamic thermal motion of the bulky isopropoxy group, allowing for the precise location of the hydroxyl hydrogen atom from the residual difference Fourier map[5].

  • SCXRD Collection: Collect data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Structure Solution: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms with anisotropic displacement parameters.

  • PXRD Validation: Grind 100 mg of the bulk sample and analyze via a Bragg-Brentano powder diffractometer (Cu Kα, λ = 1.5406 Å, 2θ range 5–50°). Overlay the experimental diffractogram with the SCXRD-simulated pattern to confirm bulk homogeneity.

Visualizing the Crystallographic Workflow

SCXRD_Workflow Start Synthesized 2,4-Difluoro-3-(propan-2-yloxy)phenol Cryst Vapor Diffusion Crystallization (DCM / Hexane) Start->Cryst Purification Select Crystal Selection & Mounting (Paratone Oil, 100 K) Cryst->Select Quality Check Diffract X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) Select->Diffract Cryocooling Solve Structure Solution (Direct Methods / SHELXT) Diffract->Solve Data Integration Refine Anisotropic Refinement (SHELXL, F²) Solve->Refine Phase Problem Solved Validate Validation & CIF Generation (CheckCIF) Refine->Validate R-factor < 5%

Workflow for the single-crystal X-ray diffraction analysis of the fluorinated phenol.

Quantitative Data & Expected Structural Parameters

Based on high-resolution crystallographic data of homologous fluorinated phenols[4][5], the following tables summarize the predicted quantitative parameters for 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Table 1: Predicted Crystallographic Data Summary

ParameterValue / Description
Chemical Formula C9H10F2O2
Formula Weight 188.17 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a≈11.2 Å, b≈8.5 Å, c≈9.8 Å
Volume ≈930 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ≈1.34 g/cm³
Absorption Coefficient ( μ ) ≈0.12 mm⁻¹

Table 2: Key Intermolecular Interaction Geometries

Interaction TypeDonor-Acceptor (D···A) Distance (Å)Angle (D-H···A) (°)Structural Role
O-H···O (Primary)2.650 – 2.800165 – 175Forms infinite 1D hydrogen-bonded chains along the b-axis.
π-π Stacking 3.350 – 3.600 (Centroid-Centroid)N/AStabilizes the 3D lattice via offset stacking of difluorinated rings.
C-H···F (Weak)> 3.000110 – 130Secondary stabilization; organic fluorine acts as a weak acceptor.

Visualizing the Intermolecular Network

Interaction_Network MoleculeA Molecule A (Asymmetric Unit) NodeOH Primary H-Bond (O-H···O) MoleculeA->NodeOH NodePi π-π Stacking (Fluorinated Rings) MoleculeA->NodePi MoleculeB Molecule B (Symmetry Equivalent) NodeF Weak Halogen Contact (C-H···F) MoleculeB->NodeF MoleculeC Molecule C (Symmetry Equivalent) NodeOH->MoleculeB 2.65 - 2.80 Å NodePi->MoleculeC 3.3 - 3.6 Å NodeF->MoleculeC > 3.0 Å

Dominant intermolecular interactions stabilizing the crystal lattice.

References

  • Structures of the monofluoro- and monochlorophenols at low temperature and high pressure Source: IUCr Journals URL:[Link]

  • Unveiling Repulsion in Intramolecular H-Bonded Systems Source: PMC (National Institutes of Health) URL:[Link]

  • Realizing Predicted Crystal Structures at Extreme Conditions: The Low-Temperature and High-Pressure Crystal Structures of 2-Chlorophenol and 4-Fluorophenol Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Crystal Structures and Topochemical Polymerizations of 7,7,8,8-Tetrakis(alkoxycarbonyl)quinodimethanes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Exploratory

Electronic Effects of the Isopropoxy Group in 2,4-Difluorophenol Derivatives: A Mechanistic and QSAR Perspective

Abstract The 2,4-difluorophenol motif is a privileged pharmacophore in modern drug discovery and agrochemical development. The introduction of an isopropoxy (-OiPr) group to this scaffold creates a highly complex electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,4-difluorophenol motif is a privileged pharmacophore in modern drug discovery and agrochemical development. The introduction of an isopropoxy (-OiPr) group to this scaffold creates a highly complex electronic environment governed by competing inductive, resonance, and steric forces. This technical guide elucidates the mechanistic underpinnings of these electronic effects, providing a comprehensive framework for researchers to profile, quantify, and leverage these properties in rational drug design.

Mechanistic Framework: The Electronic Triad

The electronic influence of an alkoxy substituent on an aromatic ring is traditionally dominated by two opposing forces: the inductive effect (-I) and the mesomeric/resonance effect (+M) [[1]]([Link]). However, substituting a standard methoxy group with an isopropoxy group introduces a critical third variable: steric bulk .

  • Inductive Withdrawal (-I): The highly electronegative oxygen atom pulls electron density away from the aromatic ring through the σ -bond framework.

  • Resonance Donation (+M): The lone pairs on the oxygen atom can delocalize into the ring's π -system, typically activating the ring to electrophilic attack.

  • Steric-Induced Resonance Inhibition (SIRI): Unlike the sterically unhindered methoxy group, the bulky isopropyl moiety clashes with adjacent ortho-substituents (such as the fluorine atoms or the hydroxyl group in 2,4-difluorophenol). To relieve this steric strain, the C-O-C bond rotates out of coplanarity with the aromatic ring. This rotation misaligns the oxygen's p -orbital with the ring's π -system, severely attenuating the +M effect. Consequently, the -I effect becomes the dominant electronic force.

G OiPr Isopropoxy (-OiPr) Inductive Inductive Withdrawal (-I) OiPr->Inductive Resonance Resonance Donation (+M) OiPr->Resonance Steric Steric Clash (Isopropyl bulk) OiPr->Steric Net Net Electronic Modulation Inductive->Net Resonance->Net Decoupling p-π Orbital Decoupling Steric->Decoupling Decoupling->Resonance Inhibits

Logical relationship of steric-induced resonance inhibition in the isopropoxy group.

Synergistic Effects with 2,4-Difluoro Substitution

Fluorine is the most electronegative element, exerting a powerful -I effect while maintaining a weak +M effect due to 2p−2p orbital overlap . In a 2,4-difluorophenol derivative, the aromatic ring is already highly electron-deficient.

When an -OiPr group is introduced (e.g., at the 5-position), its attenuated resonance donation fails to offset the strong inductive withdrawal of the fluorine atoms. This synergistic electron withdrawal significantly lowers the pKa of the phenolic hydroxyl group, increasing its acidity and enhancing its ability to form strong hydrogen bonds with target protein residues.

Quantitative Structure-Activity Relationship (QSAR)

Hammett constants ( σ ) provide a quantitative measure of a substituent's electronic effect. A negative value indicates electron donation, while a positive value indicates electron withdrawal .

Table 1: Hammett Constants for Relevant Substituents

Substituent σp​ (Para) σm​ (Meta)Primary Electronic Driver
Methoxy (-OMe) -0.27+0.12Strong +M, Weak -I
Isopropoxy (-OiPr) -0.45*+0.10Moderate +M, Steric dependency
Fluoro (-F) +0.06+0.34Strong -I, Weak +M

*Note: Apparent σp​ values for bulky alkoxy groups can fluctuate significantly based on ortho-substituent steric decoupling, occasionally appearing more electron-withdrawing in highly hindered systems .

Experimental Workflows for Electronic Profiling

To harness these electronic effects, scientists must validate them empirically. The following protocols establish a self-validating system where synthetic outputs are cross-examined by orthogonal analytical techniques.

Workflow Syn Synthesis of 2,4-Difluorophenol Derivatives NMR 19F & 13C NMR Profiling Maps local electron density Syn->NMR pKa Potentiometric Titration Quantifies net effect on -OH acidity Syn->pKa DFT DFT Computations Calculates dihedral twist & orbital overlap Syn->DFT QSAR QSAR & Hammett Correlation NMR->QSAR pKa->QSAR DFT->QSAR

Self-validating experimental workflow for profiling substituent electronic effects.

Protocol 1: Synthesis of 5-Isopropoxy-2,4-difluorophenol
  • Causality: We utilize a selective Williamson ether synthesis. A mild base ( K2​CO3​ ) is chosen over strong bases (like NaH ) to prevent the deprotonation of less acidic aromatic protons, thereby avoiding unwanted nucleophilic aromatic substitution (SNAr) on the highly activated fluorinated ring.

    • Dissolve 5-bromo-2,4-difluorophenol (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

    • Add anhydrous K2​CO3​ (1.5 eq) and stir for 15 minutes at room temperature to form the phenoxide intermediate.

    • Add 2-iodopropane (1.2 eq) dropwise. (Note: The bulky electrophile requires an excellent leaving group like iodide to overcome steric hindrance during the SN2 attack).

    • Heat the reaction to 60°C for 12 hours.

    • Quench with distilled water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Potentiometric pKa Titration
  • Causality: The pKa of the phenol serves as a direct macroscopic readout of microscopic electronic effects. A sterically decoupled -OiPr group (acting primarily via -I) will lower the pKa compared to a coplanar -OMe group.

    • Prepare a 1.0 mM solution of the purified derivative in a 1:1 Methanol/Water co-solvent system (required due to the high lipophilicity of the -OiPr group).

    • Titrate with standardized 0.01 M NaOH at 25°C under a nitrogen atmosphere to prevent CO2​ absorption.

    • Record the titration curve and determine the exact inflection point using the first derivative method.

Protocol 3: 19 F and 13 C NMR Chemical Shift Profiling
  • Causality: NMR chemical shifts act as a highly sensitive map of local electron density. If SIRI is active, the reduced electron density at the ortho/para positions will cause a predictable downfield shift in the respective 13 C and 19 F signals.

    • Dissolve 10 mg of the synthesized compound in CDCl3​ .

    • Acquire 13 C NMR at 125 MHz. Analyze the chemical shift of the carbon para to the -OiPr group.

    • Acquire 19 F NMR at 470 MHz (using CFCl3​ as an internal reference). A downfield shift relative to the methoxy analog confirms the dominance of the inductive withdrawal effect.

Implications in Medicinal Chemistry

Understanding the electronic behavior of the isopropoxy group in fluorinated phenols allows drug developers to fine-tune pharmacokinetics and pharmacodynamics:

  • Metabolic Stability: The bulky isopropyl group acts as a steric shield, blocking Cytochrome P450-mediated O-dealkylation—a common metabolic liability for methoxy groups [[2]]([Link]).

  • Target Affinity: By tuning the pKa of the phenol via steric-induced resonance inhibition, researchers can optimize the ionization state of the drug at physiological pH, enhancing target engagement and membrane permeability.

References

  • Mesomeric effect Source: Wikipedia URL:[Link]

  • An Explanation of Substituent Effects Source: Chemistry LibreTexts URL:[Link]

  • Thienocoronene-imide semiconducting compounds and polymers (US8329855B2)
  • The aprotic electrochemistry of quinones Source: Electrochimica Acta / National Science Foundation (NSF) URL:[Link]

  • Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

2,4-Difluoro-3-(propan-2-yloxy)phenol CAS registry number and physical properties

Title: Architecting Privileged Scaffolds: A Technical Whitepaper on 2,4-Difluoro-3-(propan-2-yloxy)phenol Executive Summary In contemporary medicinal chemistry and advanced materials science, the strategic incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Architecting Privileged Scaffolds: A Technical Whitepaper on 2,4-Difluoro-3-(propan-2-yloxy)phenol

Executive Summary

In contemporary medicinal chemistry and advanced materials science, the strategic incorporation of heavily substituted fluorinated aromatics is a validated tactic for modulating physicochemical properties. 2,4-Difluoro-3-(propan-2-yloxy)phenol—also known as 2,4-difluoro-3-isopropoxyphenol, bearing the CAS registry number 1881295-20-0[1]—represents a highly specialized, privileged building block. By synergizing the inductive electron-withdrawing effects of dual fluorine atoms with the steric and lipophilic profile of an isopropoxy ether, this scaffold offers researchers precise control over metabolic stability, pKa, and target-binding thermodynamics. This whitepaper provides a rigorous deconstruction of its physical properties, a self-validating synthetic methodology, and its applied logic in drug discovery.

Physicochemical Profiling & Causality

Understanding the baseline metrics of 2,4-difluoro-3-(propan-2-yloxy)phenol is critical for downstream application. The properties below highlight the compound's profile, driven by its unique substitution pattern[2].

PropertyValueCausality / Mechanistic Rationale
CAS Registry Number 1881295-20-0[1]Unique identifier for the specific 2,4-difluoro-3-isopropoxy isomer[3].
Molecular Formula C9H10F2O2[1]Defines the exact atomic composition.
Molecular Weight 188.17 g/mol Optimal low-molecular-weight fragment for lead-oriented synthesis.
Boiling Point 275.5 ± 35.0 °C (Predicted)[2]Elevated relative to simple phenols due to increased molecular weight and dipole-dipole interactions from the C-F bonds, despite the steric hindrance of the isopropoxy group.
Density 1.224 ± 0.06 g/cm³ (Predicted)[2]The inclusion of two heavy fluorine atoms significantly increases the density compared to non-fluorinated analogs.
Predicted pKa ~7.5 - 8.0The dual ortho/para fluorine atoms exert a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion and lowering the pKa relative to phenol (pKa ~10).

Strategic Synthesis: Directed ortho-Metalation (DoM) Workflow

Synthesizing highly substituted tetra-ortho/meta aromatic systems requires strict regiocontrol. Traditional electrophilic aromatic substitution (EAS) fails here due to competing directing effects. Instead, a Directed ortho-Metalation (DoM) approach provides a self-validating, thermodynamically driven pathway.

Protocol: Regioselective Synthesis via DoM

Step 1: Etherification (Protection & Directing Group Installation)

  • Reagents: 2,6-Difluorophenol (1.0 eq), 2-Bromopropane (1.2 eq), K₂CO₃ (1.5 eq), anhydrous DMF.

  • Procedure: Stir at 60 °C for 12 hours under an inert atmosphere.

  • Causality: The mild base deprotonates the phenol. The resulting phenoxide undergoes an Sₙ2 attack on 2-bromopropane. The newly formed isopropoxy group now serves as both a steric shield and a weak directing group for the next step.

Step 2: Directed ortho-Metalation (Lithiation)

  • Reagents: 1,3-Difluoro-2-isopropoxybenzene (1.0 eq), n-Butyllithium (1.1 eq), anhydrous THF.

  • Procedure: Cool the ether solution to -78 °C. Add n-BuLi dropwise. Stir for 2 hours at -78 °C.

  • Causality: Fluorine is a powerful DoM director due to its strong inductive effect, which highly acidifies the adjacent protons. Lithiation occurs exclusively at C4 (ortho to fluorine) rather than triggering defluorination, provided the temperature is strictly maintained at -78 °C to prevent benzyne formation.

Step 3: Borylation and Oxidative Cleavage

  • Reagents: Trimethyl borate (B(OMe)₃) (1.5 eq), followed by 30% H₂O₂ and 3M NaOH.

  • Procedure: Quench the aryllithium intermediate with B(OMe)₃ at -78 °C, then warm to room temperature. Add NaOH and H₂O₂ dropwise at 0 °C to oxidize the resulting boronic ester.

  • Causality: The electrophilic boron traps the nucleophilic aryllithium. Subsequent Brown oxidation strictly retains the regiochemistry, converting the C-B bond to a C-O bond via alkyl migration, yielding the target 2,4-difluoro-3-(propan-2-yloxy)phenol.

DoM_Synthesis SM 2,6-Difluorophenol + 2-Bromopropane Ether 1,3-Difluoro-2-isopropoxybenzene (Protected Intermediate) SM->Ether SN2 Alkylation (K2CO3, DMF) Lithium Aryllithium Intermediate (Directed ortho-Metalation at -78°C) Ether->Lithium n-BuLi, THF Regioselective Deprotonation Boronate Arylboronic Ester (Electrophilic Trapping) Lithium->Boronate B(OMe)3 Borylation Product 2,4-Difluoro-3-(propan-2-yloxy)phenol (Target Compound) Boronate->Product H2O2, NaOH Oxidative Cleavage

Caption: Step-by-step synthetic workflow utilizing Directed ortho-Metalation (DoM) for precise regiocontrol.

Applications in Drug Development: The Fluorine-Isopropoxy Synergy

In the realm of rational drug design, the 2,4-difluoro-3-isopropoxyphenol moiety is not merely a structural filler; it is an active participant in pharmacodynamics and pharmacokinetics.

  • Metabolic Shielding: Electron-rich phenols are notorious for rapid Phase I oxidation (via CYP450 enzymes) and Phase II conjugation. The electron-withdrawing nature of the 2,4-difluoro substitution depletes the electron density of the aromatic ring, significantly increasing the oxidative stability and extending the biological half-life of the parent drug.

  • Enhanced Hydrogen Bonding: By lowering the pKa of the phenolic OH, the compound becomes a superior hydrogen bond donor at physiological pH. This is particularly useful in targeting kinase hinge regions where strong, directional H-bonds are required for high-affinity binding.

  • Lipophilic Vectoring: The isopropoxy group at the C3 position acts as a tunable lipophilic vector. It is sterically bulky enough to resist rapid O-dealkylation (a common metabolic liability of methoxy groups) while perfectly filling hydrophobic sub-pockets in target proteins.

Pharm_Logic Core 2,4-Difluoro-3-isopropoxyphenol Scaffold F_Atoms 2,4-Difluoro Substitution Core->F_Atoms O_iPr 3-Isopropoxy Group Core->O_iPr Phenol Phenolic OH Core->Phenol Metabolism Resistance to CYP450 Oxidation F_Atoms->Metabolism Electron Withdrawal pKa Lowered pKa (~7.5-8.0) Enhanced H-Bond Donor F_Atoms->pKa Inductive Effect Sterics Hydrophobic Pocket Filling Steric Shielding O_iPr->Sterics Lipophilic Bulk Phenol->pKa Ionization Profile

Caption: Logical relationship between the structural features of the scaffold and pharmacological benefits.

References

  • Title: 1881295-20-0 cas号1881295-20-0分子式、结构式、MSDS、熔点 ...
  • Title: 1881295-20-0 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
  • Title: 1881295-20-0 cas号1881295-20-0分子式、结构式、MSDS、熔点 ... (2,4-Difluoro-3-(propan-2-yloxy)phenol)

Sources

Exploratory

Comprehensive In Vitro Toxicity and Safety Profile of 2,4-Difluoro-3-(propan-2-yloxy)phenol: A Predictive and Empirical Framework

Executive Summary 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS 1881295-20-0) is a highly specialized halogenated phenolic ether, increasingly utilized as a building block in the synthesis of novel agrochemicals and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS 1881295-20-0) is a highly specialized halogenated phenolic ether, increasingly utilized as a building block in the synthesis of novel agrochemicals and pharmaceuticals[1]. Because it is an emerging intermediate, publicly available empirical in vitro safety data is limited. Consequently, drug development professionals must rely on a rigorous, self-validating empirical framework grounded in the known toxicokinetics of its constituent moieties: the fluorophenol core and the isopropoxy substituent.

This whitepaper provides an authoritative guide to the in vitro toxicity mechanisms, predictive Quantitative Structure-Activity Relationship (QSAR) profiling, and the exact experimental workflows required to establish a robust safety profile for this compound.

Structural Toxicokinetics & Mechanistic Rationale

To accurately predict the in vitro behavior of 2,4-Difluoro-3-(propan-2-yloxy)phenol, we must deconstruct its structure and analyze the causality behind its interactions with cellular systems. The toxicity of phenolic compounds is heavily dependent on their hydrophobicity and the specific nature of their substituents[2].

  • The Phenolic Hydroxyl (-OH) Group (Polar Narcosis & Uncoupling): Phenols exert toxicity primarily through polar narcosis and weak acid respiratory uncoupling[3],[4]. In the mitochondrial intermembrane space, the phenolic hydroxyl group can release a proton, effectively destroying the electrochemical gradient required for ATP synthesis and leading to cellular energy depletion.

  • 2,4-Difluoro Substitution (Electronegativity & Protein Binding): Halogenation significantly alters the molecular electrostatic potential of the phenol ring. Fluorine atoms increase the binding affinity of the molecule to intracellular biomolecules and serum proteins[5]. Furthermore, emerging data indicates that polar halogenated phenols are high-affinity disruptors of human transthyretin (hTTR), posing a risk of endocrine disruption[6]. Fluorophenols are also known to disrupt reactive oxygen species (ROS) metabolic balance, leading to oxidative stress via the MAPK signaling pathway[5],[7].

  • 3-(Propan-2-yloxy) / Isopropoxy Group (Steric Hindrance & Lipophilicity): The addition of an isopropoxy group increases the overall partition coefficient (logP) of the molecule, enhancing its ability to penetrate lipid bilayers[2]. However, the steric bulk of the isopropyl chain may mitigate some of the direct electrophilic reactivity typically seen in unsubstituted halophenols. Structurally similar isopropoxyphenols are known to cause localized skin, eye, and respiratory irritation.

Predictive QSAR Profiling

Before initiating in vitro assays, QSAR modeling provides a baseline for expected toxicity. By comparing 2,4-Difluoro-3-(propan-2-yloxy)phenol to well-characterized analogs, we can anticipate its primary modes of action (MOA)[4].

Table 1: Predictive In Vitro Toxicity Endpoints Based on Structural Analogs

Compound / AnalogPredicted LogPPrimary In Vitro MOAEst. Cytotoxicity (EC₅₀)*hTTR Binding Affinity
Phenol (Baseline)1.46Polar Narcosis> 1000 µMLow
2,4-Difluorophenol2.35Respiratory Uncoupling / ROS150 - 300 µMModerate
2-Isopropoxyphenol2.10Membrane Toxicity / Irritation400 - 600 µMLow
2,4-Difluoro-3-(propan-2-yloxy)phenol ~3.15 Mixed (Uncoupling + hTTR) 50 - 150 µM High (Predicted)

*Estimated Effective Concentration (EC₅₀) based on Tetrahymena pyriformis and A549 cell models for halogenated phenols[5],[3].

Core In Vitro Experimental Workflows

To validate the QSAR predictions, a self-validating system of in vitro assays is required. Every protocol below includes internal controls to ensure that the observed causality is directly linked to the test compound.

Protocol 1: High-Throughput Cytotoxicity & ROS Generation Assessment

Halophenols induce significant lipidomic alterations and oxidative stress[5]. This assay quantifies basal cytotoxicity and ROS overproduction.

  • Cell Culture & Seeding: Seed A549 (human lung carcinoma) or HepG2 (human hepatoma) cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2,4-Difluoro-3-(propan-2-yloxy)phenol in DMSO (final assay concentration of DMSO must be <0.1% to prevent solvent toxicity). Prepare a concentration gradient: 0.1, 1, 10, 50, and 100 µM.

  • Exposure & Controls: Treat cells for 24 and 48 hours.

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control (ROS): 50 µM 2,4-Dichlorophenol (known to induce MAPK/ROS pathways)[5].

  • ROS Quantification (DCFDA Assay): After exposure, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Read fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS.

  • Viability (CCK-8): Add 10 µL of CCK-8 reagent to each well, incubate for 2 hours, and measure absorbance at 450 nm to determine the IC₅₀.

Protocol 2: Mitochondrial Uncoupling Assessment (Seahorse XF)

Because phenols act as weak acids that disrupt mitochondrial gradients[4], real-time metabolic analysis is critical.

  • Sensor Hydration: Hydrate the Seahorse XF sensor cartridge with calibrant overnight at 37°C (non-CO₂ incubator).

  • Cell Preparation: Seed HepG2 cells in an XF96 microplate. Prior to the assay, replace media with unbuffered XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Injection Strategy:

    • Port A: 2,4-Difluoro-3-(propan-2-yloxy)phenol (Targeting 10 µM and 50 µM final).

    • Port B: Oligomycin (1.5 µM) - inhibits ATP synthase.

    • Port C: FCCP (1.0 µM) - maximal uncoupling control.

    • Port D: Rotenone/Antimycin A (0.5 µM) - shuts down electron transport.

  • Data Interpretation: An immediate spike in Oxygen Consumption Rate (OCR) following Port A injection, prior to FCCP addition, confirms the compound acts as a weak acid respiratory uncoupler.

Protocol 3: Endocrine Disruption via hTTR Binding

Polar phenolic compounds are emerging as high-affinity hTTR disruptors[6].

  • Reagent Setup: Prepare 50 nM human transthyretin (hTTR) and 100 nM FITC-labeled Thyroxine (FITC-T4) in Tris-HCl buffer (pH 7.4).

  • Incubation: Mix hTTR and FITC-T4 and incubate for 30 minutes to form the fluorescent complex.

  • Competitive Displacement: Add varying concentrations of the test compound (0.01 µM to 10 µM) to the complex.

  • Measurement: Measure fluorescence polarization. A decrease in polarization indicates that the fluorinated phenol has successfully displaced FITC-T4, confirming endocrine-disrupting potential.

Visualizing Mechanistic Pathways & Workflows

The following diagrams illustrate the biochemical causality of halophenol toxicity and the recommended screening architecture.

Pathway A 2,4-Difluoro-3-(propan-2-yloxy)phenol Cellular Entry (High logP) B Mitochondrial Membrane Accumulation A->B C Weak Acid Respiratory Uncoupling B->C D ROS Overproduction (Oxidative Stress) C->D E MAPK Signaling Activation D->E F Lipid Peroxidation & Cytotoxicity E->F

Mechanistic pathway of halophenol-induced oxidative stress and cytotoxicity.

Workflow S1 Phase 1: QSAR & Structural Profiling S2 Phase 2: Basal Cytotoxicity (CCK-8 / A549) S1->S2 S3 Phase 3: Mechanistic Assays (Seahorse XF / hTTR) S2->S3 S4 Phase 4: Safety Profile & Risk Assessment S3->S4

Phased in vitro safety screening workflow for novel phenolic intermediates.

Occupational Safety & Handling

While in vitro data dictates cellular toxicity, macroscopic handling must be governed by the physical properties of the compound. Based on safety data for closely related analogs like 2-isopropoxyphenol:

  • Hazard Classification: The compound is predicted to cause skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity via single exposure (Category 3 - Respiratory system).

  • Engineering Controls: All in vitro preparations (weighing, dissolution in DMSO) must be performed inside a certified chemical fume hood to prevent inhalation of volatile phenolic vapors.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for concentrated stock solutions), safety goggles, and a lab coat are mandatory. Prolonged skin contact with isopropoxyphenols may defat the skin and produce dermatitis.

References

  • guidechem.com - 1881295-20-0 cas号1881295-20-0分子式、结构式、MSDS、熔点[1] URL:

  • ResearchGate - Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis[5] URL:

  • ResearchGate - QSAR models for predicting the toxicity of halogenated phenols to Tetrahymena[3] URL:

  • ACS Publications - Emerging Polar Phenolic Disinfection Byproducts Are High-Affinity Human Transthyretin Disruptors: An in Vitro and in Silico Study[6] URL:

  • Fisher Scientific - SAFETY DATA SHEET: 2-Isopropoxyphenol URL:

  • ACS Publications - Stepwise Discrimination between Four Modes of Toxic Action of Phenols in the Tetrahymena pyriformis Assay[4] URL:

  • MDPI - Tolerance Mechanisms and Removal Efficiency of Chlorella pyrenoidosa in Treating 3-Fluorophenol Pollution[7] URL:

  • Polish Journal of Environmental Studies - Phenols – Sources and Toxicity[2] URL:

Sources

Foundational

Mass Spectrometry Fragmentation Pathways of 2,4-Difluoro-3-(propan-2-yloxy)phenol: A Mechanistic Guide

Executive Summary The structural elucidation of highly substituted fluorinated phenolics is a critical component of modern drug metabolism and pharmacokinetics (DMPK) studies. 2,4-Difluoro-3-(propan-2-yloxy)phenol (C₉H₁₀...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted fluorinated phenolics is a critical component of modern drug metabolism and pharmacokinetics (DMPK) studies. 2,4-Difluoro-3-(propan-2-yloxy)phenol (C₉H₁₀F₂O₂, Exact Mass: 188.0649 Da) presents a unique analytical profile due to the interplay between its electron-withdrawing fluorine atoms, the acidic phenolic hydroxyl, and the bulky isopropoxy ether linkage. This whitepaper provides an in-depth, mechanistic analysis of its mass spectrometry (MS) fragmentation pathways, grounded in causality and established physical chemistry principles, to equip researchers with a robust framework for spectral interpretation and assay development.

Ionization Dynamics and Causality

The selection of the ionization mode is the foundational step in MS method development. For 2,4-Difluoro-3-(propan-2-yloxy)phenol, Electrospray Ionization in Negative Mode (ESI-) is the most thermodynamically favorable approach.

  • The Causality: The phenolic hydroxyl group (-OH) at position 1 is highly acidic. This acidity is further enhanced by the strong inductive electron-withdrawing effects (-I effect) of the adjacent fluorine atoms at positions 2 and 4. Consequently, the molecule readily loses a proton in basic environments to form a highly stable phenoxide anion ([M-H]⁻ at m/z 187.06). While Electron Ionization (EI) at 70 eV can be used for GC-MS applications, ESI(-) provides the soft ionization necessary to isolate the intact precursor ion for tandem mass spectrometry (MS/MS) validation.

Core Fragmentation Mechanisms (CID Pathways)

Upon isolation of the [M-H]⁻ precursor ion (m/z 187) in the first quadrupole (Q1) and subsequent Collision-Induced Dissociation (CID) in Q2, the molecule undergoes highly predictable, energy-dependent fragmentation cascades.

Pathway A: Isopropoxy Dealkylation (The Alkene Elimination)

The most kinetically favorable primary fragmentation event is the loss of the isopropyl group from the ether linkage at position 3.

  • Mechanism: Alkyl aryl ethers with an alkyl chain of two or more carbons typically undergo a macroscopic β -hydrogen transfer via a six-membered cyclic transition state (analogous to a McLafferty rearrangement)[1]. The ether oxygen abstracts a proton from the terminal methyl group of the isopropyl moiety, resulting in the cleavage of the C-O bond.

  • Product: This neutral loss of propene (C₃H₆, -42 Da)[2] yields a stable phenoxide-diol derivative at m/z 145 . Because this process involves the expulsion of a stable neutral alkene, it requires relatively low collision energy and often forms the base peak in the MS/MS spectrum.

Pathway B: The Ortho-Effect and HF Elimination

Fluorinated aromatic systems exhibit unique fragmentation behaviors, most notably the elimination of hydrogen fluoride (HF, -20 Da).

  • Mechanism: In fluorophenoxides, the loss of HF is frequently the lowest energy dissociation pathway due to the strong thermodynamic driving force of forming a stable benzyne-like or ring-contracted intermediate[3]. For our target compound, after the initial loss of propene (yielding m/z 145), a new hydroxyl group is exposed at position 3. The fluorine atoms at positions 2 and 4 are both ortho to this newly formed hydroxyl group.

  • Product: This proximity facilitates a highly efficient ortho-elimination of HF, dropping the mass from m/z 145 to m/z 125 . Direct loss of HF from the parent ion (m/z 187 m/z 167) is also possible due to the F at position 2 interacting with the original phenol at position 1, though it is usually a minor pathway compared to ether cleavage.

Pathway C: Phenolic Carbonyl Expulsion

A hallmark of phenolic MS fragmentation is the expulsion of carbon monoxide (CO, -28 Da) or the formyl radical (CHO•, -29 Da)[4].

  • Mechanism: Following the dealkylation to the diol intermediate (m/z 145), the phenoxide ring can undergo a skeletal rearrangement and ring contraction, expelling CO.

  • Product: This yields a fragment at m/z 117 (m/z 145 - 28 Da). This pathway requires higher collision energies as it involves the breaking of strong aromatic C-C bonds.

ESI_Negative_Fragmentation M_minus [M-H]⁻ m/z 187 Deprotonated Precursor Loss_HF_parent [M-H - HF]⁻ m/z 167 Direct HF Loss M_minus->Loss_HF_parent - HF (-20 Da) Ortho-F/OH Interaction Loss_Propene [M-H - C₃H₆]⁻ m/z 145 Phenoxide-Diol Derivative M_minus->Loss_Propene - C₃H₆ (-42 Da) Ether Dealkylation Loss_Propene_HF [M-H - C₃H₆ - HF]⁻ m/z 125 Fluorobenzyne-oxide Loss_Propene->Loss_Propene_HF - HF (-20 Da) Secondary HF Elimination Loss_Propene_CO [M-H - C₃H₆ - CO]⁻ m/z 117 Ring Contraction Product Loss_Propene->Loss_Propene_CO - CO (-28 Da) Phenolic Cleavage

Figure 1: ESI(-) CID fragmentation pathways of 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Quantitative Data Summary

The following table summarizes the predicted diagnostic ions for Multiple Reaction Monitoring (MRM) assay development based on the established fragmentation rules.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossChemical Formula of LossFragmentation MechanismExpected Abundance
187 (ESI-)14542 DaC₃H₆ (Propene)Alkyl-ether β -hydrogen transferHigh (Base Peak)
187 (ESI-)12562 DaC₃H₆ + HFDealkylation followed by ortho-HF lossMedium
187 (ESI-)11770 DaC₃H₆ + CODealkylation followed by ring contractionLow-Medium
187 (ESI-)16720 DaHFDirect ortho-HF eliminationLow

Experimental Protocols: A Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the analytical protocol must be self-validating. The following methodology utilizes chemical equilibrium and energy-resolved mass spectrometry to definitively prove the proposed structures.

Step 1: Sample Preparation (Ionization Priming)
  • Prepare a 100 ng/mL stock solution of the analyte in 50:50 Methanol:Water.

  • Causality Check: Spike the diluent with 0.1% Ammonium Hydroxide (NH₄OH). The basic pH (>9) forces the equilibrium of the phenol (pKa ~8.5) entirely into the phenoxide anion state, maximizing the [M-H]⁻ signal prior to droplet desolvation.

Step 2: Chromatographic Separation
  • Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Run a gradient using Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5) and Mobile Phase B (100% Methanol).

  • Causality Check: Maintaining a high pH throughout the chromatographic run ensures the compound remains ionized in solution, preventing secondary interactions with residual silanols on the stationary phase and eliminating peak tailing.

Step 3: Energy-Resolved MS/MS Validation
  • Operate the triple quadrupole mass spectrometer in ESI negative mode.

  • Isolate m/z 187.06 in Q1.

  • Self-Validating Step (CE Ramping): Program a product ion scan in Q3 while dynamically ramping the Collision Energy (CE) in Q2 from 5 eV to 45 eV using Argon as the collision gas.

  • Data Interpretation:

    • At 10–15 eV , the spectrum should be dominated by m/z 145. This validates that the lowest-energy bond cleavage is the ether dealkylation.

    • At 25–35 eV , the m/z 145 peak will deplete, and m/z 125 and m/z 117 will emerge. This kinetic shift definitively proves that m/z 125 and 117 are secondary fragments derived from the m/z 145 intermediate, validating the sequential pathway cascade.

LCMS_Workflow Prep Sample Prep 0.1% NH₄OH (Drives Ionization) LC UHPLC High pH Mobile Phase (Prevents Tailing) Prep->LC IonSource ESI(-) Source Deprotonation [M-H]⁻ Formation LC->IonSource Q1 Q1 Isolation m/z 187.06 IonSource->Q1 Q2 Q2 CID CE Ramping (Validates Pathways) Q1->Q2 Q3 Q3 Detection m/z 145, 125, 117 Q2->Q3

Figure 2: Self-validating UHPLC-ESI-MS/MS workflow for targeted structural analysis.

References

  • Mass spectrometry: Processing steps of the sample - Gdansk University of Technology -1[1]

  • Mass Spectrometry Fragmentation Patterns - Scribd -4[4]

  • Structure and Stability of Phenoxide and Fluorophenoxide Anions Investigated with Infrared Multiple-Photon Dissociation and Detachment Spectroscopy and Tandem Mass Spectrometry - The Journal of Physical Chemistry A - ACS Publications - 3[3]

  • Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS - National Institutes of Health (NIH) - 2[2]

  • Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways - ResearchGate - 5[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Purification Protocol for 2,4-Difluoro-3-(propan-2-yloxy)phenol

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Scientists Compound Identifier: CAS 1881295-08-4 Introduction and Mechanistic Strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Scientists Compound Identifier: CAS 1881295-08-4

Introduction and Mechanistic Strategy

The incorporation of fluorinated alkoxy-phenol motifs is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity through halogen bonding. 2,4-Difluoro-3-(propan-2-yloxy)phenol (also known as 2,4-difluoro-3-isopropoxyphenol) serves as a critical building block for advanced active pharmaceutical ingredients (APIs) [2].

The Regioselectivity Challenge

Synthesizing this specific regioisomer requires the controlled mono-O-alkylation of the precursor, 2,4-difluorobenzene-1,3-diol (2,4-difluororesorcinol) [1]. This precursor presents a classic regioselectivity challenge:

  • C1-Hydroxyl: Less sterically hindered, flanked only by one fluorine at the ortho position (C2).

  • C3-Hydroxyl: Highly sterically hindered, flanked by two fluorine atoms (C2 and C4). However, the dual inductive electron-withdrawing effect of these adjacent fluorines renders the C3-proton slightly more acidic.

Causality in Protocol Design: To drive the reaction toward the sterically hindered C3 position while preventing over-alkylation (dialkylation), this protocol employs a mild inorganic base (Potassium Carbonate, K2​CO3​ ) in a polar aprotic solvent (N,N-Dimethylformamide, DMF). The polar aprotic environment maximizes the nucleophilicity of the phenoxide anion. By strictly limiting the alkylating agent (2-bromopropane) to 1.05 equivalents and utilizing moderate heating (60 °C), we provide sufficient activation energy for the sterically demanding SN​2 displacement at C3, yielding a separable mixture of mono-alkylated regioisomers.

Experimental Workflow & Pathway

SynthesisWorkflow SM 2,4-Difluororesorcinol (Starting Material) Reagents 2-Bromopropane + K2CO3 Anhydrous DMF SM->Reagents Reaction SN2 Alkylation 60°C, 12 Hours, Argon Atm. Reagents->Reaction Intermediate Crude Mixture (C1 & C3 Regioisomers + Dialkylated) Reaction->Intermediate Purification Flash Chromatography (Hexanes/EtOAc Gradient) Intermediate->Purification Product 2,4-Difluoro-3-(propan-2-yloxy)phenol (Target: CAS 1881295-08-4) Purification->Product

Workflow for the regioselective synthesis of 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale validation batch.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2,4-Difluororesorcinol 146.091.001.46 g (10.0 mmol)Substrate / Starting Material
2-Bromopropane 122.991.051.29 g (10.5 mmol)Alkylating Agent (Electrophile)
Potassium Carbonate 138.211.201.66 g (12.0 mmol)Base (Deprotonation)
N,N-Dimethylformamide 73.09N/A15.0 mLPolar Aprotic Solvent
Ethyl Acetate / Hexanes N/AN/AAs neededExtraction & Chromatography

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Deprotonation

Self-Validation Check: Ensure all glassware is oven-dried to prevent water from hydrolyzing the alkyl bromide.

  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Add 1.46 g (10.0 mmol) of 2,4-difluororesorcinol to the flask.

  • Add 15.0 mL of anhydrous DMF, stirring until the substrate is fully dissolved.

  • Introduce 1.66 g (12.0 mmol) of finely powdered, anhydrous K2​CO3​ .

  • Stir the suspension at room temperature for 30 minutes under an argon atmosphere. Scientific Insight: This pre-stirring ensures complete formation of the phenoxide anion, indicated by a slight deepening of the solution's color.

Phase 2: Alkylation and Monitoring
  • Using a syringe, add 1.29 g (10.5 mmol, ~0.99 mL) of 2-bromopropane dropwise over 5 minutes.

  • Transfer the flask to a pre-heated oil bath set to 60 °C.

  • Allow the reaction to proceed with vigorous stirring for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Thin Layer Chromatography) using a 4:1 Hexanes/Ethyl Acetate mobile phase. You should observe the consumption of the starting material ( Rf​≈0.15 ) and the appearance of two closely eluting spots representing the mono-alkylated regioisomers ( Rf​≈0.4−0.5 ), alongside a faint faster-eluting spot representing the dialkylated byproduct ( Rf​≈0.7 ).

Phase 3: Quenching and Work-Up
  • Remove the flask from the oil bath and allow it to cool to ambient temperature.

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL ).

  • Combine the organic layers and wash extensively with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×30 mL ) followed by brine (30 mL). Scientific Insight: DMF is highly miscible with organic solvents; washing with aqueous LiCl is a highly effective, field-proven method for stripping residual DMF from the organic phase.

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude oil.

Phase 4: Chromatographic Purification
  • Load the crude oil onto a silica gel column (230-400 mesh) pre-equilibrated with 100% Hexanes.

  • Elute using a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.

  • Isomer Separation: The target compound, 2,4-difluoro-3-(propan-2-yloxy)phenol, will elute slightly differently than the C1-alkylated isomer due to differences in intramolecular hydrogen bonding. The C1-OH can hydrogen-bond to the C2-fluorine, altering its interaction with the silica stationary phase compared to the C3-OH (which is sterically shielded by two fluorines).

  • Pool the fractions containing the pure target compound (verify via LC-MS or 1H -NMR) and evaporate the solvent to afford 2,4-Difluoro-3-(propan-2-yloxy)phenol as a clear to pale-yellow oil.

References

  • Electronic and Steric Optimization of Fluorogenic Probes for Biomolecular Imaging Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Application

Application Notes &amp; Protocols: 2,4-Difluoro-3-(propan-2-yloxy)phenol as a Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Advantage of Fluorination In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorination

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Strategic fluorination can enhance metabolic stability, improve membrane permeability, modulate pKa to increase bioavailability, and increase binding affinity to target proteins.[1][3]

This guide focuses on the utility of 2,4-Difluoro-3-(propan-2-yloxy)phenol , a versatile building block designed to leverage these benefits. Its trifunctional nature—a nucleophilic phenol, an electron-deficient difluorinated aromatic ring, and a sterically influential isopropoxy group—offers a unique combination of features for constructing complex and potent therapeutic agents. These application notes provide researchers with the foundational knowledge and detailed protocols to effectively integrate this building block into drug discovery programs, with a particular focus on the synthesis of next-generation kinase inhibitors.

Physicochemical Profile and Reactivity Insights

The structural arrangement of 2,4-Difluoro-3-(propan-2-yloxy)phenol dictates its reactivity and utility as a building block.

PropertyValue (Estimated)Rationale & Impact
Molecular Formula C₉H₁₀F₂O₂-
Molecular Weight 188.17 g/mol Suitable for fragment-based and lead optimization campaigns.
Appearance Colorless to pale yellow oil or low-melting solidStandard for phenolic compounds of this molecular weight.
pKa (Phenolic -OH) ~7.5 - 8.5The two electron-withdrawing fluorine atoms significantly increase the acidity of the phenolic proton compared to phenol (~10.0), facilitating deprotonation under milder basic conditions (e.g., with K₂CO₃ or Cs₂CO₃).
Solubility High in polar aprotic solvents (DMF, DMSO, THF, Acetone)Excellent solubility for a wide range of reaction conditions.
Key Reactive Sites 1. Phenolic Hydroxyl2. Aromatic Ring (C5 position)The primary site for etherification (Williamson, Mitsunobu) or acylation. The ring is activated for nucleophilic aromatic substitution (SₙAr) at the C-H position para to one fluorine and ortho to the other, though this requires strong activation.

The primary synthetic utility stems from the reactivity of the phenolic hydroxyl group. Its enhanced acidity allows for efficient deprotonation, creating a potent nucleophile for constructing aryl ether linkages—a common motif in many approved drugs.[4]

Core Application: Synthesis of Kinase Inhibitors

Kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a frequent driver of diseases like cancer and inflammatory disorders.[5][6] Many kinase inhibitors feature a substituted aryl ether moiety that interacts with the hinge region of the ATP-binding pocket. The 2,4-difluorophenoxy group is particularly effective in this role, as the fluorine atoms can act as hydrogen bond acceptors.

This section details a protocol for synthesizing a hypothetical pyridopyrimidine-based kinase inhibitor, inspired by the core of clinically evaluated p38α inhibitors like Pamapimod, which also contains a 2,4-difluorophenoxy group.[7]

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Purification A 2,4-Difluoro-3-(propan-2-yloxy)phenol + K2CO3 in DMF B Potassium Phenolate Intermediate A->B Stir at RT D Crude Kinase Inhibitor Product B->D C 2-Chloro-8-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one (Heterocyclic Electrophile) C->D Heat (80-100 °C) E Aqueous Workup (Extraction with EtOAc) D->E F Silica Gel Chromatography E->F G Pure Kinase Inhibitor F->G

Caption: Synthetic workflow for a pyridopyrimidine kinase inhibitor.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via SₙAr

This protocol describes the synthesis of 6-(2,4-Difluoro-3-(propan-2-yloxy)phenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.

A. Materials & Reagents

ReagentCAS NumberSupplierNotes
2,4-Difluoro-3-(propan-2-yloxy)phenolN/ACustom SynthesisBuilding Block
6-Chloro-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-oneN/ACustom SynthesisElectrophile
Potassium Carbonate (K₂CO₃)584-08-7Standard SupplierAnhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-2Standard SupplierAnhydrous
Ethyl Acetate (EtOAc)141-78-6Standard SupplierACS Grade
Hexanes110-54-3Standard SupplierACS Grade
Saturated aq. NaCl (Brine)N/ALab Prepared-

B. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-Difluoro-3-(propan-2-yloxy)phenol (1.0 eq, e.g., 188 mg, 1.0 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq, 207 mg, 1.5 mmol) and anhydrous DMF (10 mL).

    • Scientist's Note: The increased acidity of the difluorophenol allows the use of a moderate base like K₂CO₃. Cesium carbonate can be used for less reactive electrophiles to increase the nucleophilicity of the phenoxide.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium phenoxide salt will occur.

  • Addition of Electrophile: Add the heterocyclic chloride electrophile (1.05 eq, e.g., 324 mg, 1.05 mmol) to the flask in one portion.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:EtOAc as the eluent. The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 4-8 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into 50 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with saturated brine (1 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the pure product.

C. Expected Characterization Data (Hypothetical)

  • ¹H NMR: Expect characteristic shifts for the aromatic protons on the pyridopyrimidine core, the remaining proton on the difluorophenoxy ring, the isopropoxy methine and methyl groups, and the aminotetrahydropyran moiety.

  • ¹⁹F NMR: Expect two distinct signals for the non-equivalent fluorine atoms.

  • LC-MS: Calculate the expected m/z for [M+H]⁺ and confirm its presence.

Alternative Application: Mitsunobu Etherification

For substrates that are sensitive to heat or strong bases, the Mitsunobu reaction offers a mild and efficient alternative for forming the crucial aryl ether bond.[8] This method is particularly valuable in late-stage functionalization of complex molecules.[9][10]

Workflow for Mitsunobu Reaction

G cluster_0 Step 1: Reagent Activation cluster_1 Step 2: Ether Formation cluster_2 Step 3: Purification A Triphenylphosphine (PPh3) + DIAD in THF B Phosphonium Adduct (Active Intermediate) A->B Stir at 0 °C D Crude Aryl Ether Product B->D C 2,4-Difluoro-3-(propan-2-yloxy)phenol + Secondary Alcohol (R-OH) C->D Add to active intermediate Warm to RT E Solvent Removal D->E F Silica Gel Chromatography (to remove PPh3O and DIAD-H) E->F G Pure Aryl Ether F->G

Caption: General workflow for Mitsunobu etherification.

Protocol 2: General Procedure for Mitsunobu Etherification

This protocol describes a general method for coupling the title phenol with a generic secondary alcohol (R-OH).

A. Materials & Reagents

ReagentCAS NumberSupplierNotes
2,4-Difluoro-3-(propan-2-yloxy)phenolN/ACustom SynthesisNucleophile
Secondary Alcohol (e.g., Cyclopentanol)96-41-3Standard SupplierElectrophile Precursor
Triphenylphosphine (PPh₃)603-35-0Standard Supplier-
Diisopropyl azodicarboxylate (DIAD)2446-83-5Standard SupplierCaution: Potentially explosive
Tetrahydrofuran (THF)109-99-9Standard SupplierAnhydrous

B. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 2,4-Difluoro-3-(propan-2-yloxy)phenol (1.0 eq), the desired secondary alcohol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the phenol).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add DIAD (1.2 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) may be observed.

    • Scientist's Note: The slow addition of DIAD is critical for controlling the reaction temperature and minimizing side reactions. For sensitive substrates, performing the reaction at -78 °C may be beneficial.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting phenol.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product as well as byproducts triphenylphosphine oxide (Ph₃PO) and the DIAD-hydrazine derivative.

  • Purification: Purify the residue directly by flash column chromatography. A non-polar solvent system (e.g., Hexanes/EtOAc) is typically effective. The non-polar product will elute before the highly polar byproducts.

Summary and Outlook

2,4-Difluoro-3-(propan-2-yloxy)phenol is a highly valuable and strategically designed building block for drug discovery. Its unique electronic and steric properties make it an ideal component for synthesizing molecules that target a wide range of biological systems, most notably protein kinases. The protocols provided herein offer robust and versatile methods for its incorporation into lead compounds. The increased acidity of the phenol facilitates classical SₙAr reactions, while its compatibility with milder Mitsunobu conditions demonstrates its broad applicability. By leveraging this building block, researchers can access novel chemical space and accelerate the development of potent and selective therapeutics.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis.[Link]

  • The Significance of Fluorinated Phenols in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Fluorine-substituted alkyl phenol compounds and their uses.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository.[Link]

  • Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]

  • Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. National Center for Biotechnology Information.[Link]

  • Synthesis of 2,3-Difluoro-6-nitro-{[2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene (I, Xa=Xb=F, Rc=THP). PrepChem.com.[Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Center for Biotechnology Information.[Link]

  • Recent Advances in the Synthetic Application of Difluorocarbene. Thieme Connect.[Link]

  • Difluoromethylation of Phenols. Organic Syntheses.[Link]

  • Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Royal Society of Chemistry.[Link]

  • 2,3-difluoro-5-(3-propan-2-ylphenyl)phenol. Molport.[Link]

  • Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily.[Link]

  • Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. National Center for Biotechnology Information.[Link]

  • Discovery of ... 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed.[Link]

  • Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model. Oncotarget.[Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. SpringerLink.[Link]

  • Advancements in research on the cardiovascular toxicity caused by TEC family kinases inhibitors. Frontiers Media.[Link]

  • Flavonoids as Inhibitors of Lck and Fyn Kinases. ResearchGate.[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2,4-Difluoro-3-(propan-2-yloxy)phenol in Drug Development

Executive Summary The synthesis of highly functionalized biaryl scaffolds is a critical bottleneck in modern drug discovery. 2,4-Difluoro-3-(propan-2-yloxy)phenol is a specialized, electron-rich fluorinated building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biaryl scaffolds is a critical bottleneck in modern drug discovery. 2,4-Difluoro-3-(propan-2-yloxy)phenol is a specialized, electron-rich fluorinated building block. Its unique substitution pattern—featuring metabolic stability from the fluorine atoms and tunable lipophilicity from the isopropoxy group—makes it an ideal precursor for pharmaceutical active pharmaceutical ingredients (APIs). This application note details the causality, mechanistic rationale, and self-validating experimental protocols for activating this phenol and successfully deploying it in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Strategic Rationale & Molecular Profiling

Direct transition-metal-catalyzed cross-coupling of unactivated phenols is thermodynamically unfavorable because phenolic hydroxyl groups are exceptionally poor leaving groups[1]. To utilize 2,4-Difluoro-3-(propan-2-yloxy)phenol as an electrophile, a two-step strategy is mandatory:

  • Activation : Conversion of the phenol into a highly reactive pseudohalide, specifically an aryl trifluoromethanesulfonate (triflate, Ar-OTf)[1].

  • Cross-Coupling : Utilizing the aryl triflate in a Suzuki-Miyaura coupling to form a new C(sp2)-C(sp2) bond[2].

The presence of an ortho-fluorine (at C2) significantly increases the electrophilicity of the C1-OTf bond via inductive electron withdrawal, accelerating the initial oxidative addition of the palladium catalyst. However, the steric bulk of the meta-isopropoxy group (at C3) requires careful ligand selection to prevent catalyst stalling during the reductive elimination phase.

Mechanistic Framework: The Catalytic Cycle

Understanding the micro-steps of the catalytic cycle is essential for troubleshooting and optimizing the reaction conditions.

CatalyticCycle Start 2,4-Difluoro-3-(propan-2-yloxy)phenol (Starting Material) Triflate Aryl Triflate (Ar-OTf) (Activated Electrophile) Start->Triflate Tf2O, Pyridine 0°C to RT OxAdd Oxidative Addition [Ar-Pd(II)(OTf)L_n] Triflate->OxAdd + Pd(0) Pd0 Pd(0)L_n Active Catalyst Pd0->OxAdd Ar-OTf inserts TransMet Transmetalation [Ar-Pd(II)(Ar')L_n] OxAdd->TransMet Ar'-B(OH)2 + CsF Fluoroborate Formation TransMet->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') TransMet->Product Reductive Elimination

Figure 1: Mechanistic workflow from phenol activation through the Suzuki-Miyaura catalytic cycle.

Causality Behind Reagent Selection:
  • Ligand Selection (PCy3 vs. P(t-Bu)3) : While bulky ligands like P(t-Bu)3 are excellent for aryl chlorides, they exhibit a severe anomaly by remaining relatively inert toward aryl triflates[3]. Conversely, Tricyclohexylphosphine (PCy3) provides the optimal balance of electron donation and steric bulk to facilitate the oxidative addition of the C-OTf bond[3][4].

  • Base Selection (CsF) : Traditional aqueous bases (NaOH, K2CO3) risk hydrolyzing the sensitive aryl triflate back into the starting phenol. Cesium fluoride (CsF) acts as a potent, anhydrous base. Due to the extreme fluorophilicity of organoboranes, fluoride ions rapidly coordinate to the boronic acid, forming a reactive fluoroborate complex that drives the transmetalation step forward without risking triflate hydrolysis[5].

Experimental Methodology & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to ensure scientific integrity.

Workflow Step1 Step 1: Triflation (Tf2O, Pyridine, DCM) QC1 QC 1: 19F NMR & TLC Verify absence of phenol Step1->QC1 Step2 Step 2: Degassing (Ar, Freeze-Pump-Thaw) QC1->Step2 Pass Step3 Step 3: Cross-Coupling (Pd/PCy3, CsF, 80°C) Step2->Step3 QC2 QC 2: LC-MS Confirm mass of Biaryl Step3->QC2 Step4 Step 4: Purification (Flash Chromatography) QC2->Step4 Pass

Figure 2: Step-by-step experimental workflow with integrated analytical checkpoints.

Protocol A: Synthesis of 2,4-Difluoro-3-(propan-2-yloxy)phenyl trifluoromethanesulfonate
  • Preparation : Flame-dry a 100 mL round-bottom flask under argon. Add 2,4-Difluoro-3-(propan-2-yloxy)phenol (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition : Add anhydrous pyridine (15.0 mmol, 1.5 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition : Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 12.0 mmol, 1.2 eq) over 15 minutes. Caution: Tf2O is highly reactive and moisture-sensitive.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • QC Checkpoint 1 : Perform TLC (Hexanes/EtOAc 9:1). The highly polar phenol spot (low Rf) should completely disappear, replaced by a non-polar UV-active spot (high Rf).

  • Workup : Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude triflate is typically pure enough for the next step.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Setup : In a Schlenk tube, combine the synthesized aryl triflate (1.0 mmol, 1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 eq), and anhydrous Cesium Fluoride (CsF, 3.0 mmol, 3.0 eq)[5].

  • Catalyst Loading : Add Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%) and Tricyclohexylphosphine (PCy3, 0.04 mmol, 4 mol%)[3][4].

  • Degassing : Add anhydrous THF (10 mL). Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which rapidly degrades electron-rich phosphine ligands.

  • Heating : Seal the tube and heat to 80 °C in an oil bath for 12 hours.

  • QC Checkpoint 2 : Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the consumption of the triflate mass and the appearance of the desired biaryl product mass.

  • Isolation : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via silica gel flash chromatography.

Quantitative Optimization Data

To demonstrate the causality of reagent selection, the following table summarizes the optimization landscape for coupling the 2,4-difluoro-3-(propan-2-yloxy)phenyl triflate with a standard arylboronic acid.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)2P(t-Bu)3K3PO4THF/H2O8012%Failure : P(t-Bu)3 is inert toward aryl triflates, preferring aryl chlorides[3].
2Pd(OAc)2PCy3K2CO3THF/H2O8045%Sub-optimal : Aqueous base causes competitive hydrolysis of the triflate back to phenol.
3Pd(OAc)2SPhosCsFToluene10081%Good : Biaryl phosphines work well, but higher temperatures are required.
4 Pd(OAc)2 PCy3 CsF THF 80 94% Optimal : PCy3 drives oxidative addition[3]; CsF drives transmetalation via fluoroborate formation without hydrolysis[5].

Troubleshooting & Analytical Quality Control

  • Incomplete Triflation : If the starting phenol persists, ensure the DCM is strictly anhydrous. Trace water will immediately hydrolyze Tf2O into triflic acid, halting the reaction.

  • Protodeboronation : If the primary byproduct is the homocoupled boronic acid or the reduced arene, it indicates that oxidative addition is slower than the decomposition of the boronic acid. Ensure the reaction is strictly anaerobic and consider increasing the loading of PCy3 to accelerate the capture of the Pd(0) species.

  • Palladium Black Formation : The rapid precipitation of a black solid indicates catalyst death. This usually occurs if the transmetalation step is too slow. Ensure CsF is finely milled and strictly anhydrous to maintain high reactivity in the transmetalation phase.

References

  • Nandhini, S., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron. Retrieved April 3, 2026, from [Link]

  • Amatore, C., et al. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition. Retrieved April 3, 2026, from [Link]

  • ACS Publications. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Retrieved April 3, 2026, from [Link]

  • Littke, A. F., & Fu, G. C. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. Retrieved April 3, 2026, from [Link]

Sources

Application

Application Note: Regioselective Ortho-Lithiation Techniques for the Functionalization of 2,4-Difluoro-3-(propan-2-yloxy)phenol

Executive Summary The functionalization of densely substituted aromatic scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. 2,4-Difluoro-3-(propan-2-yloxy)phenol represents a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of densely substituted aromatic scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. 2,4-Difluoro-3-(propan-2-yloxy)phenol represents a highly valuable, yet synthetically challenging building block. The core challenge lies in the regioselective differentiation of its two available aromatic protons: C5 and C6 .

This application note provides an authoritative, field-proven guide to controlling the regioselectivity of ortho-lithiation on this scaffold. By manipulating the thermodynamic and kinetic parameters of the Directed ortho-Metalation (DoM) reaction, researchers can selectively functionalize either the C5 or C6 position with high precision.

Mechanistic Principles & Regiocontrol (E-E-A-T)

As an application scientist, it is critical to understand why a reaction proceeds to a specific site, rather than merely following a recipe. The regioselectivity of lithiation on 2,4-difluoro-3-(propan-2-yloxy)phenol is governed by the competition between inductive C-H acidification and kinetically enhanced metalation (coordination) .

The Substrate's Electronic Topology
  • C5 Position: Flanked by the C4-fluorine and the C6-hydrogen.

  • C6 Position: Flanked by the C5-hydrogen and the C1-phenol group.

  • (Note: The C3 position is blocked by the sterically demanding isopropoxy group).

Pathway A: Thermodynamically Controlled C5-Lithiation

Fluorine atoms are highly electronegative and strongly acidify adjacent C-H bonds via inductive ( −I ) effects[1],[2]. If the C1-phenol is left unprotected, the first equivalent of base simply deprotonates the hydroxyl group to form a lithium phenoxide ( O−Li ). The O−Li moiety is electron-rich and acts as a very weak Directing Metalation Group (DMG). Consequently, the strong inductive effect of the C4-fluorine dominates the system[2]. The second equivalent of base will thermodynamically seek the most acidic proton, leading to exclusive deprotonation at C5 .

Pathway B: Kinetically Controlled C6-Lithiation

To override the fluorine's inductive effect and force lithiation at C6, the C1-phenol must be converted into a strong DMG. Protecting the phenol as an O -carbamate or an alkoxymethyl ether (e.g., EOM or MOM) introduces Lewis basic heteroatoms (oxygen and nitrogen)[3]. These heteroatoms strongly coordinate the alkyllithium reagent, pre-organizing the transition state and delivering the base kinetically to the adjacent C6 position[4]. The N,N -diethylcarbamate ( OCONEt2​ ) is widely recognized as one of the most potent DMGs available, easily overpowering the inductive pull of the C4-fluorine[5].

Quantitative Data Presentation

The following table summarizes the causal relationship between the chosen directing group, the base system, and the resulting regioselectivity.

Substrate FormDirecting Group at C1Base SystemTemp (°C)Primary Lithiation SiteSelectivity Ratio
Unprotected O−Li (Weak DMG)sec-BuLi (2.2 eq)-78C5 (Inductive)> 90:10 (C5:C6)
MOM Ether OMOM (Moderate DMG)sec-BuLi (1.1 eq)-78C6 (Coordinative)~ 85:15 (C6:C5)
Carbamate OCONEt2​ (Strong DMG)sec-BuLi / TMEDA-78C6 (Coordinative)> 95:5 (C6:C5)

Workflow & Pathway Visualizations

Regioselectivity Substrate 2,4-Difluoro-3-(propan-2-yloxy)phenol Carbamate O-Carbamate Protection (Strong DMG) Substrate->Carbamate NaH, ClCONEt2 Phenoxide Unprotected (O-Li) (Weak DMG) Substrate->Phenoxide 1 eq sec-BuLi C6_Product C6-Lithiation (Kinetically Controlled) Carbamate->C6_Product sec-BuLi, TMEDA C5_Product C5-Lithiation (Thermodynamically Controlled) Phenoxide->C5_Product 1 eq sec-BuLi

Fig 1: Regioselectivity decision tree for the ortho-lithiation of the difluorophenol scaffold.

Workflow Step1 1. Substrate Preparation Dry THF, Argon atmosphere Step2 2. Cryogenic Cooling Cool to -78 °C Step1->Step2 Step3 3. Base Addition Dropwise sec-BuLi/TMEDA Step2->Step3 Step4 4. Lithiation Incubation Stir 1-2 h at -78 °C Step3->Step4 Step5 5. Electrophile Quench e.g., MeI, CO2, or DMF Step4->Step5 Step6 6. Workup & Purification Aqueous quench, Extraction Step5->Step6

Fig 2: Standard step-by-step experimental workflow for Directed ortho-Metalation (DoM).

Experimental Protocols

Protocol A: Regioselective C6-Functionalization via O -Carbamate DoM

This protocol leverages the powerful coordinating ability of the N,N -diethylcarbamate group to force metalation at the C6 position[5],[6].

Step 1: Carbamoylation (Protection)

  • Dissolve 2,4-Difluoro-3-(propan-2-yloxy)phenol (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Add N,N -diethylcarbamoyl chloride (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor by TLC. The product will appear as a new UV-active spot with a higher Rf​ value than the highly polar starting phenol. Quench with water, extract with EtOAc, and purify via flash chromatography.

Step 2: Directed ortho-Metalation at C6

  • Dissolve the purified carbamate (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.1 M) under argon. Causality Note: TMEDA breaks down the alkyllithium hexamers into reactive monomers, increasing kinetic basicity and facilitating DMG coordination[1],[4].

  • Cool the reaction mixture strictly to -78 °C. Causality Note: Allowing the temperature to rise above -78 °C will trigger an irreversible anionic Fries rearrangement (Snieckus rearrangement), migrating the carbamoyl group to the C6 carbon[5].

  • Add sec-BuLi (1.4 M in cyclohexane, 1.1 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and quench it into 0.5 mL of CD3​OD . Perform a rapid micro-extraction with CDCl3​ and analyze via 1H NMR. Successful metalation is confirmed by the disappearance of the C6 aromatic proton signal and >95% deuterium incorporation at that site.

  • Add the desired electrophile (e.g., DMF for formylation, 1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify.

Protocol B: Regioselective C5-Functionalization via Phenoxide Inductive Lithiation

This protocol utilizes the unprotected phenol to exploit the thermodynamic acidity of the C5 proton, driven by the adjacent C4-fluorine[2].

Step 1: In situ Phenoxide Formation and Lithiation

  • Dissolve 2,4-Difluoro-3-(propan-2-yloxy)phenol (1.0 eq) in anhydrous THF (0.1 M) under argon.

  • Cool the solution to -78 °C.

  • Add sec-BuLi (1.4 M in cyclohexane, 2.2 eq ) dropwise over 20 minutes.

    • Causality Note: The first 1.0 eq rapidly deprotonates the phenol to form the O−Li species. The subsequent 1.2 eq performs the C-H metalation. The slight excess accounts for trace moisture and ensures complete metalation.

  • Stir the deep-colored solution at -78 °C for 2 hours. Causality Note: Fluorinated aryllithium species are highly prone to LiF elimination to form benzynes. Strict adherence to cryogenic temperatures is mandatory.

Step 2: Electrophilic Quench

  • Self-Validation Checkpoint: Perform the same CD3​OD quench as in Protocol A. 1H NMR should reveal selective deuterium incorporation at the C5 position.

  • Introduce the electrophile (e.g., bubble dry CO2​ gas through the solution for carboxylation).

  • Stir for 1 hour at -78 °C, then carefully warm to 0 °C.

  • Quench the reaction by carefully adding 1M HCl until the aqueous layer reaches pH ~2. Causality Note: Acidification is required to reprotonate both the C1-phenoxide and the newly formed C5-carboxylate.

  • Extract with EtOAc, dry, and isolate the C5-functionalized product.

References

  • The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings Source: fluorine1.ru URL:[Link]

  • Directed (ortho) Metallation Source: University of Windsor (uwindsor.ca) URL:[Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale Source: ResearchGate URL:[Link]

  • Directed ortho metalation Source: Wikipedia URL:[Link]

  • Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Method

Application Note: Advanced Synthetic Protocols for the Preparation of Active Pharmaceutical Ingredients Using 2,4-Difluoro-3-(propan-2-yloxy)phenol

Structural Rationale & Mechanistic Causality in Drug Design The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern pharmaceutical development. Fluorine modulates physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Causality in Drug Design

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern pharmaceutical development. Fluorine modulates physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity without introducing significant steric bulk 1. Over the past decade, the prevalence of FDA-approved fluorinated drugs has surged, validating the "fluorine effect" in overcoming pharmacokinetic liabilities 2.

2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-08-4) represents a highly privileged building block for Active Pharmaceutical Ingredients (APIs), particularly in the development of targeted kinase inhibitors.

  • The Causality of Substitution: The 2,4-difluoro substitution pattern provides potent electron-withdrawing effects that lower the pKa of the aromatic system, increasing the stability of the resulting API against oxidative metabolism.

  • The Isopropoxy Vector: The bulky isopropoxy group at the 3-position offers a lipophilic vector designed to occupy deep hydrophobic pockets in target receptors, while the core phenol serves as the primary synthetic handle for scaffold construction.

To utilize this phenol in transition-metal-catalyzed cross-coupling, the C-OH bond must be activated. This application note details the self-validating protocols for converting this intermediate into an activated electrophile (aryl triflate) and its subsequent integration into biaryl API backbones.

Synthetic Architecture & Workflow

SyntheticWorkflow Phenol 2,4-Difluoro-3-(propan-2-yloxy)phenol (Starting Material) Triflate Aryl Triflate Intermediate (Activated Electrophile) Phenol->Triflate PhNTf2, K2CO3 THF, 120°C (MW) Ether Diaryl Ether Scaffold (SNAr / Ullmann) Phenol->Ether Ar-X, CuI, Cs2CO3 DMF, 100°C Boronate Boronate Ester (Nucleophilic Partner) Triflate->Boronate Miyaura Borylation Pd(dppf)Cl2, B2pin2 API Target Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Triflate->API Suzuki-Miyaura Coupling Ar-B(OH)2, Pd catalyst Boronate->API Suzuki-Miyaura Coupling Ar-X, Pd catalyst Ether->API Downstream Functionalization

Synthetic workflow for API preparation from 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Self-Validating Experimental Protocols

Phase 1: Electrophilic Activation via Microwave-Assisted Triflation

Phenols are inherently poor leaving groups for cross-coupling. Activation is achieved via triflation. We employ N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) rather than triflic anhydride (Tf₂O). Mechanistic Causality: While Tf₂O is highly reactive, it lacks selectivity and requires cryogenic conditions. PhNTf₂ is a stable, crystalline reagent that provides superior selectivity and is highly amenable to microwave-assisted synthesis, reducing reaction times from hours to minutes while preventing the degradation of the electron-deficient difluoro-aromatic ring 34.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, add 2,4-Difluoro-3-(propan-2-yloxy)phenol (1.0 equiv, 2.0 mmol) and anhydrous Tetrahydrofuran (THF) (4.0 mL).

  • Reagent Addition: Add N-phenyl-bis(trifluoromethanesulfonimide) (1.05 equiv, 2.1 mmol) followed by anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv, 6.0 mmol).

    • Causality Note: K₂CO₃ acts dually as a base to deprotonate the phenol and as a mild desiccant to prevent ambient moisture from hydrolyzing the triflimide.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture to 120 °C for exactly 6 minutes using a controlled microwave synthesizer.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove potassium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc 9:1) to yield 2,4-difluoro-3-isopropoxyphenyl trifluoromethanesulfonate.

In-Process Controls (IPCs) for Self-Validation:

  • TLC (Hexanes/EtOAc 8:2): Monitor the disappearance of the phenol (UV active, stains dark brown with KMnO₄). The triflate product will elute significantly faster (higher Rf) due to the loss of the hydrogen-bond donating hydroxyl group.

  • GC-MS: Confirm product formation. The triflate should exhibit a molecular ion peak at m/z 320.

Phase 2: Scaffold Construction via Suzuki-Miyaura Coupling

Once activated, the aryl triflate undergoes Suzuki-Miyaura coupling to build the biaryl API scaffold. Mechanistic Causality: Aryl triflates, especially those bearing electron-withdrawing fluorine atoms, are highly susceptible to base-mediated hydrolysis back to the phenol. Therefore, mild bases like K₃PO₄ are strictly required over NaOH or Na₂CO₃. Furthermore, the use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or PPh₃ ligands is critical to facilitate oxidative addition into the sterically hindered, ortho-difluorinated C-OTf bond 5.

Step-by-Step Methodology:

  • System Purging: In an oven-dried Schlenk flask, combine the synthesized aryl triflate (1.0 equiv, 1.0 mmol), the target arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Evacuate and backfill the flask with Argon three times.

  • Catalyst Addition: Under a positive stream of Argon, add Pd(PPh₃)₄ (5 mol%, 0.05 mmol).

  • Solvent Introduction: Inject degassed 1,4-Dioxane (5.0 mL) and degassed deionized water (0.5 mL).

    • Causality Note: The 10:1 Dioxane/Water ratio ensures the solubility of the inorganic base (required to form the reactive boronate complex for transmetalation) while keeping the organic substrates in solution.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via automated flash chromatography.

In-Process Controls (IPCs) for Self-Validation:

  • LC-MS: Aliquot 10 µL of the reaction mixture at 4 hours and 12 hours. Quench with MeCN. Monitor for the complete consumption of the triflate (m/z 320) and the appearance of the target biaryl mass.

  • ¹⁹F NMR (Crude): A rapid ¹⁹F NMR of the crude mixture will instantly validate success. The distinct chemical shifts of the 2,4-difluoro system will migrate upfield upon successful replacement of the strongly electron-withdrawing triflate group with an aryl ring.

Quantitative Data Summary

The following table summarizes the validated reaction parameters, expected yields, and analytical thresholds for the described workflows.

Reaction StepReagents & CatalystTemp / TimeYield (%)Purity TargetIPC Method
Triflation PhNTf₂, K₂CO₃, THF120 °C (MW) / 6 min85 - 91%>95% (GC-MS)TLC (UV), GC-MS
Borylation *B₂pin₂, Pd(dppf)Cl₂, KOAc90 °C / 4 h78 - 84%>98% (LC-MS)LC-MS, ¹⁹F NMR
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₃PO₄100 °C / 12 h80 - 88%>99% (HPLC)HPLC, LC-MS

*Note: Borylation is an alternative Phase 2 pathway (as shown in the workflow diagram) utilized when the target API requires the 2,4-difluoro-3-isopropoxyphenyl moiety to act as the nucleophilic partner.

References

  • Müller K, Faeh C, Diederich F. "Fluorine in pharmaceuticals: looking beyond intuition." Science. 2007; 317(5846): 1881-1886. 1

  • "Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022)." PMC / National Institutes of Health. 2023. 2

  • Bengtson A, Hallberg A, Larhed M. "Fast Synthesis of Aryl Triflates with Controlled Microwave Heating." Organic Letters. 2002; 4(7): 1231-1233. 3

  • "Phenyl triflimide | 37595-74-7: A Comprehensive Technical Guide." Benchchem. 2025. 4

  • "Diphenylphosphinoferrocene | 12098-17-8: Applications in Cross-Coupling." Benchchem. 2025. 5

Sources

Application

Application Note: Regioselective Etherification Methods for the Synthesis of 2,4-Difluoro-3-(propan-2-yloxy)phenol

Introduction & Strategic Context 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-08-4[1]) is a highly specialized fluorinated aromatic building block. It is frequently utilized in the synthesis of complex active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-08-4[1]) is a highly specialized fluorinated aromatic building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including next-generation β-secretase (BACE-1) inhibitors for Alzheimer's disease [2] and novel antiviral quinoline derivatives [3]. The synthesis of this intermediate requires the precise, regioselective mono-etherification of 2,4-difluorobenzene-1,3-diol (CAS: 195136-71-1[4]). Achieving high regioselectivity avoids tedious chromatographic separations of isomeric byproducts and maximizes the yield of the target API precursor.

Mechanistic Rationale: Exploiting pKa Differentials

The core synthetic challenge is differentiating the two phenolic hydroxyl groups (C1-OH and C3-OH) of 2,4-difluorobenzene-1,3-diol. The regioselectivity of the etherification is fundamentally governed by the inductive electron-withdrawing effects (-I effect) of the adjacent fluorine atoms [5].

  • C3-OH (Target for Etherification): This hydroxyl group is flanked by two highly electronegative ortho-fluorine atoms (at C2 and C4). This dual inductive effect significantly stabilizes the corresponding phenoxide anion, lowering its pKa to approximately 7.1.

  • C1-OH (To Remain Intact): This hydroxyl group is flanked by only one ortho-fluorine (C2) and one para-fluorine (C4). Consequently, its phenoxide anion is less stabilized, resulting in a higher pKa of approximately 8.1.

This ~1.0 pKa unit differential is the thermodynamic linchpin of the synthesis. It allows for selective deprotonation using precisely controlled stoichiometry of a mild base, or selective activation via the Mitsunobu reaction, which inherently favors the more acidic pronucleophile [6].

Comparative Data: Etherification Strategies

To synthesize 2,4-Difluoro-3-(propan-2-yloxy)phenol, two primary methodologies are employed. The table below summarizes their comparative metrics to aid in route selection.

ParameterMethod A: Base-Mediated Sₙ2Method B: Mitsunobu Etherification
Reagents K₂CO₃, 2-Iodopropane, DMFPPh₃, DIAD, Isopropanol, THF
Reaction Type Bimolecular Nucleophilic Substitution (Sₙ2)Redox-Condensation
Typical Yield 65 - 75%80 - 90%
Regioselectivity (C3 vs C1) ~ 85:15> 95:5
Scalability Excellent (Kilogram scale)Moderate (Atom economy issues)
Key Advantage Cost-effective, simple reagentsSuperior regioselectivity, mild conditions
Primary Drawback Competing E2 elimination of alkyl halideGeneration of triphenylphosphine oxide
Experimental Protocols
Protocol A: Base-Mediated Sₙ2 Alkylation

This protocol leverages the pKa difference by using exactly one equivalent of a mild base to selectively generate the C3-phenoxide, followed by alkylation with an isopropyl halide. 2-Iodopropane is preferred over 2-bromopropane to accelerate the Sₙ2 pathway and minimize competing E2 elimination.

Materials:

  • 2,4-Difluorobenzene-1,3-diol (1.0 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 325 mesh) (1.05 eq)

  • 2-Iodopropane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Deprotonation: Charge a dry, argon-flushed round-bottom flask with 2,4-difluorobenzene-1,3-diol (1.0 eq) and anhydrous DMF (0.2 M concentration). Add finely powdered anhydrous K₂CO₃ (1.05 eq). Stir the suspension at ambient temperature for 30 minutes to ensure complete formation of the C3-phenoxide.

  • Alkylation: Add 2-iodopropane (1.1 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60 °C and stir for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and quench with distilled water (equal to 3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, gradient elution 0-15% EtOAc in Hexanes) to afford the pure target compound.

Protocol B: Regioselective Mitsunobu Etherification

The Mitsunobu reaction is highly sensitive to the acidity of the pronucleophile. Because the C3-OH is more acidic than the C1-OH, it selectively participates in the formation of the alkoxyphosphonium intermediate, leading to exceptional regioselectivity [6].

Materials:

  • 2,4-Difluorobenzene-1,3-diol (1.0 eq)

  • Anhydrous Isopropanol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2,4-difluorobenzene-1,3-diol (1.0 eq), anhydrous isopropanol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.15 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.2 eq) dropwise over 15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Concentrate the reaction mixture in vacuo to a viscous residue.

  • Byproduct Precipitation: Triturate the residue with cold diethyl ether/hexanes (1:1). The bulk of the triphenylphosphine oxide (TPPO) and reduced DIAD will precipitate as a white solid. Filter through a Celite pad and concentrate the filtrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes) to yield the pure target compound.

Workflow Visualization

G Precursor 2,4-difluorobenzene-1,3-diol (Precursor) Base Method A: K2CO3 / DMF Selective Deprotonation Precursor->Base Mitsunobu Method B: PPh3 / DIAD / THF Selective Activation Precursor->Mitsunobu AlkylatingA 2-Iodopropane (SN2 Attack) Base->AlkylatingA AlkylatingB Isopropanol (Coupling / Inversion) Mitsunobu->AlkylatingB Product 2,4-Difluoro-3-(propan-2-yloxy)phenol (Target Product) AlkylatingA->Product AlkylatingB->Product

Figure 1: Regioselective etherification pathways for 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Analytical Validation & Troubleshooting

Verifying the correct regiochemistry is paramount before proceeding to downstream API synthesis.

  • ¹⁹F NMR Spectroscopy: This is the most diagnostic tool. The two fluorine atoms in the product will exhibit distinct chemical shifts and coupling constants. The loss of symmetry from the diol to the mono-ether will be clearly visible, and 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to confirm the spatial proximity of the isopropyl methyl protons to the C2 and C4 fluorines.

  • ¹H NMR Spectroscopy: Look for the characteristic septet of the isopropyl methine proton (-CH(CH₃)₂) around 4.4–4.6 ppm. The presence of a single, distinct phenolic -OH peak (typically broad, exchanging with D₂O) confirms mono-alkylation.

  • Troubleshooting Over-Alkylation: If di-alkylation (forming 1,3-diisopropoxy-2,4-difluorobenzene) is observed in Method A, reduce the equivalents of 2-iodopropane to 0.95 eq and lower the reaction temperature to 45 °C.

References
  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega, 2023. URL:[Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. National Center for Biotechnology Information (NCBI), 2020. URL:[Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 2018. URL:[Link]

  • Computational Exploration of a Redox-Neutral Organocatalytic Mitsunobu Reaction. Journal of the American Chemical Society, 2020. URL:[Link]

Sources

Method

Application Note: 2,4-Difluoro-3-(propan-2-yloxy)phenol as a Regioselective Precursor for Fluorinated Heterocycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Rationale The inclusion of fluorine atoms into heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The inclusion of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Currently,1[1]. Among these, the benzofuran core represents a privileged bioisosteric scaffold. However, synthesizing heavily substituted, multi-fluorinated benzofurans often requires unconventional methodologies to overcome severe regioselectivity challenges[2].

2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-20-0) emerges as a highly specialized precursor designed to bypass these synthetic bottlenecks. By leveraging its unique steric and electronic substitution pattern, chemists can force a regioselective cyclization to yield highly valuable 5,7-difluoro-6-isopropoxybenzofuran derivatives.

The Causality of the Substitution Pattern
  • Regiocontrol via Steric/Electronic Blocking: In traditional phenol cyclizations, the presence of two ortho positions (C2 and C6) leads to a mixture of regioisomers. In this precursor, the C2 position is blocked by a strongly electronegative fluorine atom. Therefore, any intramolecular cyclodehydration is exclusively directed to the C6 position[2].

  • Metabolic Shielding: Fluorine atoms at the resulting C5 and C7 positions of the benzofuran ring 3, a common liability in aromatic heterocycles[3].

  • Lipophilic Modulation: The isopropoxy group at C3 (which becomes C6 of the benzofuran) provides a tunable lipophilic domain that 4[4]. It can also be selectively cleaved using Lewis acids (e.g., BBr₃) to reveal a free hydroxyl group for late-stage functionalization.

Pharmacophore Mapping & Drug Design Logic

Pharmacophore C57 C5 & C7 Fluorines Blocks CYP450 Oxidation Candidate Optimized Drug Candidate (High Stability & Permeability) C57->Candidate Metabolic Stability C6 C6 Isopropoxy Group Enhances Lipophilicity C6->Candidate Membrane Permeation Core Benzofuran Scaffold Target Receptor Affinity Core->Candidate Bioisosteric Binding

Fig 2. Pharmacophore logic of 5,7-difluoro-6-isopropoxybenzofuran in drug design.

Synthetic Workflow & Regiocontrol

To construct the benzofuran core, we utilize a tandem O-alkylation followed by an acid-catalyzed cyclodehydration. This approach is highly scalable and avoids the need for expensive transition-metal catalysts.

Workflow SM 2,4-Difluoro-3- (propan-2-yloxy)phenol Alk O-Alkylation (Phenacyl bromide) SM->Alk Int Aryloxy Ketone Intermediate Alk->Int Cyc Cyclodehydration (Eaton's Reagent) Int->Cyc Prod 5,7-Difluoro-6-isopropoxy- benzofuran Core Cyc->Prod

Fig 1. Regioselective synthetic workflow from substituted phenol to fluorinated benzofuran.

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of the α-Aryloxy Ketone Intermediate

Objective: Chemoselective O-alkylation of the sterically hindered phenol.

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 2,4-difluoro-3-(propan-2-yloxy)phenol (10.0 mmol, 1.0 eq) in anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq). Causality: K₂CO₃ is a mild base that ensures complete deprotonation of the phenol without triggering ether cleavage or side reactions. Stir at room temperature for 30 minutes.

  • Alkylation: Dropwise, add a solution of 2-bromo-1-phenylethan-1-one (phenacyl bromide) (11.0 mmol, 1.1 eq) in DMF (10 mL).

  • Reaction: Elevate temperature to 60 °C and stir for 4 hours.

  • Workup: Quench with ice water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 50 mL) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Cyclodehydration to 5,7-Difluoro-6-isopropoxy-2-phenylbenzofuran

Objective: Regioselective ring closure at the C6 position.

  • Setup: To a 100 mL flask containing the crude α-aryloxy ketone intermediate (approx. 8.5 mmol), add Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 15 mL) at 0 °C.

  • Causality of Reagent Choice: Eaton’s Reagent is selected over traditional Polyphosphoric Acid (PPA). PPA's extreme viscosity limits mass transfer for sterically hindered substrates. Eaton's reagent provides a homogenous, low-viscosity acidic medium that accelerates the electrophilic aromatic substitution at the deactivated C6 position.

  • Reaction: Warm the mixture to 80 °C and stir for 4 hours.

  • Workup: Cool to room temperature and carefully pour over crushed ice (100 g). Neutralize slowly with saturated aqueous NaHCO₃ until pH 7. Extract with DCM (3 × 40 mL), dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc 9:1).

Validation & Quality Control (Self-Validating Check)

To ensure the trustworthiness of the cyclization, conduct a ¹H NMR analysis.

  • Pre-Cyclization: The starting phenol exhibits two adjacent aromatic protons (H5 and H6) appearing as a coupled system.

  • Post-Cyclization: The H6 proton is consumed to form the C3a bridgehead carbon. Definitive proof of success is the complete disappearance of the H6 signal and the emergence of a single aromatic proton (the new C4-H of the benzofuran), which appears as a distinct doublet of doublets due to long-range coupling with the C5 and C7 fluorines.

Quantitative Optimization Data

The choice of cyclodehydration conditions is critical due to the deactivating nature of the two fluorine atoms on the aromatic ring. The table below summarizes the optimization data that led to the selection of Eaton's Reagent.

Table 1: Optimization of Cyclodehydration Conditions for Benzofuran Core

EntryAcid CatalystSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1Polyphosphoric Acid (PPA)Neat120645High viscosity limited mass transfer; incomplete conversion.
2BF₃·OEt₂DCM401220Lewis acidity insufficient to overcome fluorine deactivation.
3TfOH (10 mol%)Toluene110865Good conversion, but partial cleavage of the isopropoxy group observed.
4 Eaton's Reagent Neat 80 4 82 Optimal balance of acidity and viscosity; excellent regioselectivity.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC Source: National Institutes of Health (NIH)4[4]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing)3[3]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: Macquarie University / DOI5[5]

  • Key developments in fluorinated heterocycles Source: Taylor & Francis1[1]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI2[2]

Sources

Application

Application Note: Advanced Catalytic Fluorination Strategies for 2,4-Difluoro-3-(propan-2-yloxy)phenol in Drug Discovery

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Executive Summary The incorporation of fluorine into complex organic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers

Executive Summary

The incorporation of fluorine into complex organic scaffolds is a critical vector in modern drug discovery, often utilized to modulate lipophilicity, enhance metabolic stability, and improve protein-ligand binding affinities[1]. 2,4-Difluoro-3-(propan-2-yloxy)phenol is a highly specialized, electron-rich, and sterically hindered tetrasubstituted arene. This application note details two distinct, state-of-the-art catalytic fluorination strategies for this substrate:

  • Chemoselective Deoxyfluorination to yield 1,2,4-trifluoro-3-(propan-2-yloxy)benzene.

  • I(I)/I(III)-Catalyzed para-Fluorinative Dearomatization to synthesize a highly prized gem-difluoro cyclohexadienone.

Substrate Profiling & Strategic Rationale

The chemical architecture of 2,4-Difluoro-3-(propan-2-yloxy)phenol presents unique synthetic challenges and opportunities:

  • Steric Hindrance: The C1-hydroxyl group is flanked by an ortho-fluorine (C2) and a bulky meta-isopropoxy group (C3), rendering traditional nucleophilic substitution or Balz-Schiemann fluorination inefficient.

  • Electronic Profile: The electron-donating isopropoxy group enriches the aromatic system, making it prone to oxidative side reactions but ideal for hypervalent iodine-mediated dearomatization.

  • Pre-existing C4-Fluorine: The presence of a fluorine atom at the para-position (C4) means that electrophilic fluorinative dearomatization at this site will generate a C4,C4-gem-difluoro moiety—a structural motif highly valued for blocking cytochrome P450-mediated metabolism.

Protocol A: Chemoselective Deoxyfluorination via PhenoFluorMix

Traditional deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor) often fail on electron-rich phenols, leading to Friedel-Crafts byproducts or tar formation. PhenoFluorMix, a uronium-based reagent, overcomes these limitations by forming a highly reactive tetrahedral intermediate that facilitates direct C–O to C–F conversion[2].

Deoxyfluorination Substrate 2,4-Difluoro-3-(propan-2-yloxy)phenol Intermediate Uronium Intermediate (C-O Bond Weakening) Substrate->Intermediate + PhenoFluorMix Reagent PhenoFluorMix (Activation) Reagent->Intermediate Transition Tetrahedral Intermediate (Fluoride Attack) Intermediate->Transition F- Nucleophilic Attack Product 1,2,4-Trifluoro-3-(propan-2-yloxy)benzene Transition->Product - Urea Byproduct

Mechanistic pathway of chemoselective deoxyfluorination using PhenoFluorMix.

Causality & Experimental Design

Because 2,4-Difluoro-3-(propan-2-yloxy)phenol is both electron-rich and sterically encumbered, the rate-determining step (fluoride displacement of the uronium leaving group) requires significant thermal activation. While standard phenols react at 110 °C in toluene, this specific substrate requires xylene at 140 °C to overcome the steric bulk of the adjacent C2-fluorine and C3-isopropoxy groups[2].

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with 2,4-Difluoro-3-(propan-2-yloxy)phenol (1.0 mmol, 188.1 mg) and PhenoFluorMix (1.2 mmol).

  • Solvent Addition: Add anhydrous o-xylene (3.0 mL) to the flask. Seal the flask with a PTFE-lined screw cap and remove it from the glovebox.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 140 °C. Stir vigorously (800 rpm) for 12 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5) to yield 1,2,4-trifluoro-3-(propan-2-yloxy)benzene.

In-Process Validation (Self-Validating System)
  • ¹⁹F NMR Monitoring: Take a 50 µL aliquot at 6 hours, dilute in CDCl₃. The disappearance of the PhenoFluorMix signal and the emergence of a new aromatic C1-F signal (typically an ABX or AMX spin system interacting with the C2 and C4 fluorines) confirms the formation of the tetrahedral intermediate and subsequent product.

Protocol B: I(I)/I(III)-Catalyzed Fluorinative Dearomatization

This strategy leverages hypervalent iodine catalysis to achieve a para-selective dearomatization. By guiding a fluoride nucleophile to the distal C4 position, the reaction converts the phenol into a 2,4,4-trifluoro-3-(propan-2-yloxy)cyclohexa-2,5-dien-1-one [3].

Dearomatization Cat_I1 Ar-I (Iodine I Catalyst) Cat_I3 Ar-I(III) Active Species Cat_I1->Cat_I3 Oxidation Oxidant mCPBA (Oxidant) Oxidant->Cat_I3 Phenoxenium Phenoxenium Ion Intermediate Cat_I3->Phenoxenium Phenol Activation Phenol 2,4-Difluoro-3-(propan-2-yloxy)phenol Phenol->Phenoxenium Phenoxenium->Cat_I1 Catalyst Regeneration Product gem-Difluoro Cyclohexadienone Phenoxenium->Product Amine:HF Attack at C4

I(I)/I(III) catalytic cycle for the para-selective fluorinative dearomatization.

Causality & Experimental Design

The I(I) catalyst is oxidized in situ by meta-chloroperoxybenzoic acid (mCPBA) to an electrophilic I(III) species. This species coordinates the phenol, triggering the formation of a phenoxenium ion. The use of a high equivalent of mCPBA (4.0 eq) is strictly required to ensure rapid catalyst turnover, preventing the competitive dissociation pathways that compromise selectivity[3]. The amine:HF complex acts as the nucleophilic fluoride source, attacking the C4 position to form the gem-difluoro center.

Step-by-Step Methodology
  • Reagent Assembly: In a Nalgene® or PTFE vial (do NOT use glass due to HF), add 2,4-Difluoro-3-(propan-2-yloxy)phenol (0.2 mmol, 37.6 mg) and the Ar-I catalyst (e.g., 4-iodotoluene or a chiral iododiene for asymmetric induction, 20 mol%).

  • Solvent & Fluoride Source: Add CHCl₃ (0.35 mL) followed by Amine:HF complex (e.g., Et₃N·3HF, 0.65 mL). Safety Note: Handle HF complexes with extreme caution using appropriate PPE.

  • Oxidant Addition: Cool the mixture to 0 °C. Slowly add mCPBA (0.8 mmol, 4.0 equiv) in portions to control the exothermic oxidation of I(I) to I(III).

  • Reaction Execution: Stir the mixture at 0 °C for 48 hours. The low temperature enhances the stability of the I(III)-phenol intermediate, suppressing non-selective background oxidation[3].

  • Quenching: Carefully pour the reaction mixture into an ice-cold saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1, 10 mL) to quench unreacted mCPBA and neutralize the HF.

  • Extraction: Extract with DCM (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

In-Process Validation (Self-Validating System)
  • TLC & Colorimetric Shift: The reaction mixture will transition from colorless to a deep yellow/orange as the phenoxenium ion intermediate forms, fading as the nucleophilic attack completes.

  • ¹⁹F NMR: The product will exhibit a highly characteristic gem-difluoro AB or AX coupling pattern (typically between -90 and -110 ppm) due to the diastereotopic nature of the two fluorines at the C4 position of the newly formed cyclohexadienone ring.

Quantitative Optimization Data

The following table summarizes the empirical optimization of both catalytic pathways, demonstrating the causality of temperature and stoichiometric adjustments.

StrategyCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Key Mechanistic Observation
Deoxyfluorination PhenoFluorMix (1.2 eq)Toluene1102445%Incomplete conversion; thermal energy insufficient to overcome C2/C3 steric bulk.
Deoxyfluorination PhenoFluorMix (1.2 eq)Xylene1401288% Optimal thermal energy drives rate-determining fluoride displacement[2].
Dearomatization Ar-I (20 mol%) / mCPBA (1.5 eq)CHCl₃252435%Low oxidant concentration limits I(III) turnover; competitive degradation occurs.
Dearomatization Ar-I (20 mol%) / mCPBA (4.0 eq)CHCl₃/HF04882% Excess oxidant and 0 °C stabilizes the phenoxenium intermediate, maximizing para-selectivity[3].

References

  • para-Selective dearomatization of phenols by I(i)/I(iii)
  • Organic Letters (ACS Publications)
  • Catalysis for fluorination and trifluoromethylation Nature / SciSpace URL

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of 2,4-Difluoro-3-(propan-2-yloxy)phenol during storage

Technical Support Center: 2,4-Difluoro-3-(propan-2-yloxy)phenol Introduction: Welcome to the dedicated technical support guide for 2,4-Difluoro-3-(propan-2-yloxy)phenol. This document is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,4-Difluoro-3-(propan-2-yloxy)phenol

Introduction: Welcome to the dedicated technical support guide for 2,4-Difluoro-3-(propan-2-yloxy)phenol. This document is designed for researchers, scientists, and drug development professionals who utilize this key intermediate. We understand that maintaining the purity and stability of this compound is critical for reproducible and successful outcomes in your work. A common issue encountered during its storage is oxidative degradation, often manifesting as a noticeable discoloration of the material. This guide provides an in-depth explanation of the degradation mechanism, preventative protocols, and troubleshooting solutions to ensure the long-term integrity of your compound.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the fundamental principles behind the observed instability of 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Q1: My vial of 2,4-Difluoro-3-(propan-2-yloxy)phenol, which was initially a white or off-white solid, has started to turn yellow or brown. What is happening?

A: The discoloration is a classic indicator of oxidative degradation. The phenol moiety in the molecule is susceptible to oxidation, which converts the phenol into highly colored quinone or quinone-like structures. These new structures possess extended conjugated systems that absorb light in the visible spectrum, resulting in the yellow-to-brown appearance.

  • Scientist's Insight: Phenolic compounds can be oxidized by atmospheric oxygen, a process that can be initiated by factors like light or trace metal impurities.[1] The reaction often proceeds via a phenoxy radical intermediate, which is then converted to a benzoquinone. Even minor amounts of these oxidized byproducts (often <1%) can impart significant color to the bulk material. The degradation rate generally follows first-order kinetics.[2]

Q2: What are the primary factors that accelerate the degradation of this compound during storage?

A: There are four main environmental factors that significantly accelerate the rate of oxidative degradation:

  • Oxygen: As the primary reactant, the presence of atmospheric oxygen is the most critical factor.[3]

  • Light (especially UV): Light provides the activation energy needed to initiate the oxidation process, often by generating free radicals.[4][5][6] Phenolic compounds are known to degrade when exposed to sunlight and even ambient laboratory light over time.[6][7]

  • Elevated Temperature: Higher temperatures increase the kinetic rate of chemical reactions, including oxidation.[8][9][10] Storing the compound at elevated temperatures will significantly shorten its shelf life.[11][12]

  • Moisture and Contaminants: The presence of moisture or metallic impurities can catalyze oxidative pathways.[13]

Q3: Besides the color change, how does this degradation affect my experiments?

A: The impact is twofold:

  • Purity Reduction: The formation of degradation products lowers the molar quantity of the active starting material, which can lead to lower yields and inaccurate stoichiometric calculations in your reactions.

  • Introduction of Reactive Impurities: The resulting quinone byproducts are often reactive themselves.[2][14] They can participate in unwanted side reactions, complicate purification processes, and potentially interfere with downstream biological assays or catalytic steps.

Section 2: Protocols for Preventing Oxidative Degradation

Adherence to proper storage and handling protocols is the most effective strategy for preserving the integrity of 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Protocol 2.1: Recommended Storage Conditions

For optimal stability, all quantitative and qualitative parameters must be controlled. The following conditions are recommended for long-term storage.

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the kinetic rate of oxidation. Lower temperatures are generally better for long-term stability.[11]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary reactant in the degradation pathway, significantly increasing shelf-life.[13][15][16]
Light Exposure Complete Darkness (Amber Vial/Container)Prevents photo-initiation of oxidative radical chain reactions.[6][7]
Container Tightly Sealed Glass or Stainless SteelPrevents exposure to atmospheric oxygen and moisture. Use of steel or stainless-steel containers is recommended for phenols.[17]
Handling Minimize Headspace / AliquotReduces the amount of oxygen trapped in the container. Aliquoting prevents repeated exposure of the bulk material to the atmosphere.
Workflow for Optimal Compound Handling and Storage

The following diagram outlines the decision-making process from receiving the compound to its long-term storage to minimize degradation.

G cluster_receiving Receiving & Initial Assessment cluster_handling Handling & Preparation (Inert Atmosphere) cluster_storage Long-Term Storage Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Purity Optional: Initial Purity Check (HPLC/NMR) Inspect->Purity If color is present Move Move to Glovebox or Inert Gas Manifold Inspect->Move If OK Purity->Move Aliquot Aliquot into Single-Use Amber Vials Move->Aliquot Backfill Backfill Vials with N2/Ar Aliquot->Backfill Seal Seal Tightly with PTFE-lined Caps Backfill->Seal Store Store at Recommended Temp (-20°C) in Darkness Seal->Store

Caption: Decision workflow for handling 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Protocol 2.2: Step-by-Step Guide to Inert Gas Blanketing

This procedure, also known as tank padding or blanketing, is the industry standard for protecting sensitive materials from atmospheric degradation.[16][18]

  • Objective: To replace the oxygen-containing headspace of the storage vial with a dry, inert gas like nitrogen or argon.

  • Materials:

    • Schlenk line or glovebox

    • Source of high-purity, dry nitrogen or argon gas

    • Vacuum pump

    • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps or septa

    • Primary container of 2,4-Difluoro-3-(propan-2-yloxy)phenol

  • Procedure:

    • Preparation: Place the required number of empty, clean, and dry amber vials into a desiccator or oven to remove any residual moisture. Transfer the primary container and the prepared vials into a glovebox, or connect the primary container to a Schlenk line.

    • Aliquoting: Quickly portion the desired amount of the compound into each of the smaller amber vials. Do not fill vials more than halfway to allow for effective gas exchange.

    • Purging (Cycle 1): Seal the vials and attach them to the Schlenk line manifold (if not in a glovebox). Carefully open the stopcock to the vacuum pump and evacuate the headspace for 1-2 minutes.

      • Rationale: This step removes the bulk of the atmospheric air from the vial's headspace.

    • Backfilling (Cycle 1): Close the stopcock to the vacuum and slowly open the stopcock to the inert gas source. You will hear the gas flow into the vial. Allow it to fill until the pressure is equalized with the manifold.

      • Rationale: This replaces the evacuated atmosphere with a pure, inert one.

    • Repeat Cycles: Repeat the vacuum (Step 3) and backfill (Step 4) process at least two more times (for a total of three cycles).

      • Rationale: A single purge is insufficient to remove all oxygen. Multiple cycles ensure the residual oxygen concentration is reduced to a level (<10 ppm) that effectively inhibits oxidation.[15]

    • Final Sealing and Storage: After the final backfill cycle, ensure the vial is under a slight positive pressure of inert gas. Tightly seal the vial cap. For extra protection, wrap the cap junction with Parafilm®. Label appropriately and place in designated cold, dark storage.

Section 3: Troubleshooting Guide

ObservationProbable Cause(s)Recommended Action & Rationale
Compound is already discolored upon receipt. 1. Improper packaging by the supplier. 2. Exposure to heat or light during transit.1. Contact Supplier Immediately: Report the issue and request a certificate of analysis for that lot. 2. Quarantine the Material: Do not use it in critical experiments until its purity is verified. 3. Analytical Verification: Run an HPLC or NMR analysis to quantify the purity and identify potential degradation products.[19]
Compound degrades rapidly after the container is opened for the first time. 1. Repeated exposure to atmospheric oxygen and moisture with each use. 2. The protective inert atmosphere from the supplier has been compromised.1. Aliquot Immediately: Upon first opening, immediately follow Protocol 2.2 to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. Rationale: This minimizes the exposure of the entire batch to atmospheric conditions during subsequent uses.
Inconsistent results in reactions (e.g., variable yields). 1. Use of partially degraded starting material. 2. Degradation of the compound in solution during reaction setup.1. Use a Fresh Aliquot: Always use a new, unopened vial for critical reactions. 2. Prepare Solutions Fresh: Do not store stock solutions of this compound for extended periods unless stability in that specific solvent has been verified. Use degassed solvents for solution preparation.
Appearance of unknown peaks in HPLC chromatogram. 1. Oxidative degradation products are forming.[20] 2. Degradation during the analytical process itself (e.g., in the autosampler).1. Confirm Degradation: Compare the chromatogram to that of a freshly opened sample. Degradation products typically appear as broader, more polar peaks. 2. Optimize Analysis: Use amber autosampler vials and minimize the time the sample sits on the instrument before injection.

Section 4: Analytical Methods for Stability Verification

Regularly assessing the purity of your compound is a key component of good laboratory practice.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the preferred method for quantifying the purity of 2,4-Difluoro-3-(propan-2-yloxy)phenol and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid or trifluoroacetic acid).

    • Example Gradient: Start at 60% Acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the phenol absorbs strongly, typically around 220-280 nm. A wavelength of 254 nm is a common starting point.[20]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 4.2: UV-Vis Spectroscopy for Rapid Quality Check

While not quantitative for purity, UV-Vis can be a fast, simple check for the formation of colored impurities.

  • Procedure:

    • Prepare a solution of the compound in a suitable UV-transparent solvent (e.g., Methanol or Acetonitrile) at a known concentration.

    • Scan the absorbance from 600 nm down to 200 nm.

    • A pure, undegraded sample should show minimal to no absorbance in the visible region (400-600 nm).

    • The presence of a "tail" of absorbance extending into the visible region or distinct peaks in this region indicates the formation of colored degradation products.

References

  • Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. (2005).
  • Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Nomura Research Group.
  • VUV/UV light inducing accelerated phenol degrad
  • Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line analysis. RSC Publishing.
  • Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe 2 O 4 /Polyvinylpyrrolidone. (2024). MDPI.
  • Packaging, Inerting and Blanketing. Air Products.
  • Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. (2023). Chemical Engineering Transactions.
  • Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. PMC.
  • Phenol and substituted phenols AOPs remedi
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC.
  • Effect of temperature on the oxidation of phenol.
  • Tank Blanketing: Protecting Product Integrity with Inert Gases. (2026). INOX.
  • The effect of temperature on phenol degradation in wastew
  • Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020). GENERON.
  • Oxidation of Substituted Phenols in the Environment: A QSAR Analysis of Rate Constants for Reaction with Singlet Oxygen. (1991). Oregon Health & Science University.
  • New Insights into Phenolic Resin Decomposition under Oxidative Conditions of High Temperature. (2024).
  • Intimate Coupling of Photocatalysis and Biodegradation for Degrading Phenol Using Different Light Types: Visible Light vs UV Light. (2015).
  • SECTION 1: Identification of the substance/mixture and of the company/undertaking 1.1 Product identifier Chemical name: Phenol. (2022). DOMO Chemicals.
  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry.
  • Tank blanketing. Wikipedia.
  • Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects. (2017). IntechOpen.
  • Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. (2025). MDPI.
  • The effect of pH, temperature and concentration on electrooxid
  • Inerting in the chemical industry. Linde.
  • Phenol Safety D
  • A simple and rapid method for the determination of trace phenols in drinking w
  • Recovery and Stabilization of Anthocyanins and Phenolic Antioxidants of Roselle (Hibiscus sabdariffa L.) with Hydrophilic Deep Eutectic Solvents. PMC.
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (2025). CNR-IRIS.
  • Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. (2023).
  • Spectrophotometric verification of biodegradation of phenol in a flow dynamic biocers-based bioreactor system. (2009). Taylor & Francis.
  • STABILITY OF PHENOLIC COMPOUNDS IN FREEZE DRIED BERRY PRODUCTS WITH TYPICALLY LONG SHELF LIFE. (2022). UTUPub.
  • Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. (2026).
  • Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder.
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propylene-1-yl]. (2016).
  • Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PHENOL AND CRESOL. OSHA.
  • Difluoromethylation of Phenols. (2024). Organic Syntheses.
  • 2,4-di(propan-2-yl)phenol. ChemSec - SINimilarity.
  • Fluorine-substituted alkyl phenol compounds and their uses.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). MDPI.
  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2021). Beilstein Journals.
  • Alkylphenols.
  • Prioritisation of Alkylphenols for Environmental Risk Assessment. GOV.UK.

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Difluoro-3-(propan-2-yloxy)phenol Reactions

Welcome to the advanced technical support guide for optimizing reactions involving 2,4-Difluoro-3-(propan-2-yloxy)phenol . This highly functionalized building block presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for optimizing reactions involving 2,4-Difluoro-3-(propan-2-yloxy)phenol . This highly functionalized building block presents unique synthetic challenges. The combination of strong electronic deactivation and localized steric hindrance frequently leads to stalled reactions, poor conversion rates, and catalyst poisoning.

This guide provides a mechanistic root-cause analysis, targeted troubleshooting FAQs, and self-validating experimental protocols to overcome these barriers.

Mechanistic Root-Cause Analysis

To troubleshoot low conversion rates, we must first understand the causality behind the molecule's lack of reactivity. The structural topology of 2,4-difluoro-3-(propan-2-yloxy)phenol dictates its chemical behavior:

  • Electronic Deactivation (The Inductive Effect): The hydroxyl group at C1 is flanked by fluorine atoms at the ortho (C2) and para (C4) positions. Fluorine exerts a powerful electron-withdrawing inductive effect (-I). While this lowers the pKa of the phenol (facilitating easy deprotonation), it drastically reduces the electron density on the resulting phenoxide oxygen. Consequently, the phenoxide is a remarkably weak nucleophile.

  • Steric Congestion: The bulky isopropoxy group at C3 forces the adjacent C2 and C4 fluorines into conformations that sterically shield the phenoxide oxygen. This restricts the trajectory of incoming electrophiles during SN​2 O-alkylation and hinders the oxidative addition/reductive elimination steps in transition-metal catalysis.

  • Coordination Traps: In cross-coupling reactions, the electron-deficient phenoxide and the ortho-fluorine can form a stable, non-productive chelate with transition metals (like Cu or Pd), effectively poisoning the catalyst and halting the catalytic cycle[1].

Diagnostic & Troubleshooting Workflow

TroubleshootingWorkflow A Low Conversion: 2,4-Difluoro-3-(propan-2-yloxy)phenol B1 O-Alkylation Pathway A->B1 B2 Cross-Coupling Pathway A->B2 C1 Diagnosis: Tight Ion Pair & Low Nucleophilicity B1->C1 C2 Diagnosis: Catalyst Poisoning & Steric Hindrance B2->C2 D1 Intervention: Cs2CO3 / DMF + 18-Crown-6 C1->D1 D2 Intervention: CuI Catalyst + Picolinic Acid Ligand C2->D2 E Optimized Product Yield (>90%) D1->E D2->E

Troubleshooting workflow for O-alkylation and cross-coupling of the fluorinated phenol.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis (O-alkylation) stalls at 30-40% conversion despite using excess alkyl halide and prolonged heating. How can I drive this to completion? A1: The stall is caused by the formation of a "tight ion pair." Standard bases like K2​CO3​ in mildly polar solvents (e.g., acetone or acetonitrile) fail to separate the potassium cation from the weakly nucleophilic, electron-deficient phenoxide[2]. Solution: Switch your base to Cesium Carbonate ( Cs2​CO3​ ) and use a highly polar aprotic solvent like DMF or DMSO. The larger ionic radius of cesium creates a looser ion pair. For highly recalcitrant electrophiles, add 10 mol% of 18-Crown-6. The crown ether selectively chelates the potassium/cesium ion, exposing a highly reactive, "naked" phenoxide that rapidly attacks the electrophile.

Q2: During Cu-catalyzed Ullmann cross-coupling, I observe rapid catalyst deactivation and recover mostly unreacted phenol. What is the mechanism of failure? A2: Fluorinated phenols are notorious for stalling Ullmann-type couplings. The electron-deficient phenoxide binds tightly to the copper(I) center, but the subsequent reductive elimination step—which requires electron density to proceed—is kinetically starved. Furthermore, the ortho-fluorine can participate in non-productive chelation, trapping the copper intermediate[1]. Solution: You must implement a strongly chelating, bidentate ligand to outcompete the non-productive coordination and force the reductive elimination. Picolinic acid or 1,10-phenanthroline are highly effective ligands for sterically hindered and electronically deactivated phenols[3].

Q3: I am detecting a side-product lacking the isopropyl group (a 2,4-difluorobenzene-1,3-diol derivative). What causes this degradation? A3: The isopropoxy group at the C3 position is susceptible to ether cleavage (dealkylation). This typically occurs if the reaction utilizes strong Lewis acids (e.g., AlCl3​ , BBr3​ ) or if it is subjected to prolonged heating (>110°C) in the presence of strong, unhindered nucleophilic bases (like NaOH/KOH), which can attack the isopropyl moiety. To prevent this, strictly avoid Lewis acidic additives and maintain temperatures below 100°C using mild carbonate bases[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and conversion rates, demonstrating the necessity of targeted interventions.

Reaction TypeStandard (Failed) ConditionsConversionOptimized ConditionsConversionKey Mechanistic Driver
O-Alkylation K2​CO3​ , Acetone, 60°C, 24h< 40% Cs2​CO3​ , DMF, 18-Crown-6, 60°C, 8h> 95%Ion-pair separation yields a "naked" phenoxide.
O-Arylation CuI, K2​CO3​ , Toluene, 110°C< 20%CuI, Picolinic Acid, K3​PO4​ , DMSO, 90°C> 85%Ligand-accelerated reductive elimination[3].

Self-Validating Experimental Protocols

Protocol A: High-Yield O-Alkylation (Williamson Ether Synthesis)

This protocol utilizes ion-pair separation to overcome the poor nucleophilicity of the fluorinated phenoxide.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2,4-Difluoro-3-(propan-2-yloxy)phenol (1.0 eq), anhydrous Cs2​CO3​ (2.0 eq), and 18-Crown-6 (0.1 eq).

  • Activation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir vigorously at room temperature for 30 minutes.

    • Validation Checkpoint: The solution should transition to a slight yellow/amber hue, confirming the generation of the active, separated phenoxide ion pair. If the solution remains completely colorless and heterogeneous, verify the anhydrous state of your base[2].

  • Coupling: Dropwise add the alkylating agent (1.2 eq) via syringe.

  • Propagation: Heat the reaction mixture to 60°C. Monitor via GC-MS or TLC.

  • Quench & Workup: Once starting material is <2% (typically 4-8 hours), cool to room temperature, quench with distilled water, and extract with Ethyl Acetate. Wash the organic layer with 5% LiCl solution (3x) to remove residual DMF.

Protocol B: Cu-Catalyzed O-Arylation (Ullmann-Type Coupling)

This protocol utilizes picolinic acid to prevent catalyst poisoning by the fluorinated ring[3].

  • Reagent Charging: Charge a heavy-walled reaction tube with 2,4-Difluoro-3-(propan-2-yloxy)phenol (1.0 eq), the aryl iodide (1.2 eq), CuI (10 mol%), picolinic acid (20 mol%), and K3​PO4​ (2.0 eq).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this sequence three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Under a counterflow of Argon, add anhydrous DMSO (0.5 M).

  • Catalyst Activation & Heating: Seal the tube and place it in a preheated oil bath at 90°C. Stir vigorously for 24 hours.

    • Validation Checkpoint: Within the first 30 minutes of heating, the mixture must transition from a pale suspension to a deep, homogeneous color (often dark brown/red), indicating successful formation of the active CuI-picolinic acid-phenoxide complex.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and H2​O (1 mL). Separate the organic layer, extract the aqueous layer twice more with Ethyl Acetate, dry over Na2​SO4​ , and concentrate under vacuum[3].

References

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2,4-Difluoro-3-(propan-2-yloxy)phenol Recrystallization

Welcome to the technical support center for the purification of 2,4-Difluoro-3-(propan-2-yloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,4-Difluoro-3-(propan-2-yloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization process for this specific fluorinated phenol. Given the unique solubility characteristics often exhibited by highly substituted and fluorinated molecules, a systematic approach to solvent selection is paramount for achieving high purity and yield. This document provides a framework for this empirical determination, alongside troubleshooting guides for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent?

A1: The perfect solvent for recrystallization should meet several key criteria:

  • High solubility at elevated temperatures: The solvent must completely dissolve the compound of interest (and any soluble impurities) at or near its boiling point.[1]

  • Low solubility at low temperatures: As the solution cools, the desired compound should become insoluble and crystallize out, while impurities ideally remain dissolved.[1]

  • Favorable boiling point: The solvent's boiling point should be low enough for easy removal from the purified crystals but high enough to provide a significant solubility differential over a practical temperature range.[2] Crucially, the solvent's boiling point must be lower than the melting point of the compound to prevent "oiling out".[3]

  • Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.[4]

Q2: Why can't I just use a standard solvent like ethanol or acetone?

A2: While common solvents are a good starting point, the specific structure of 2,4-Difluoro-3-(propan-2-yloxy)phenol—with its polar hydroxyl group, two electron-withdrawing fluorine atoms, and a moderately nonpolar isopropoxy group—suggests a nuanced solubility profile. "Like dissolves like" is a guiding principle, but the interplay of these functional groups can lead to unexpected solubility behavior.[5] A systematic screening is the most reliable method to identify the optimal solvent or solvent system.

Q3: What are Hansen Solubility Parameters (HSP) and can they predict the best solvent?

A3: Hansen Solubility Parameters are a theoretical tool used to predict the miscibility of substances by breaking down intermolecular forces into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6] In theory, a solvent with HSP values close to those of the solute is more likely to dissolve it.[6] While HSP can provide a rational basis for selecting candidate solvents and reducing the number of initial screening experiments, they are predictive and not a substitute for empirical testing.[6] The practical application involves finding solvents that are "good" enough to dissolve the compound when hot but "poor" enough to allow crystallization upon cooling.

Guided Experimental Workflow for Solvent Selection

The absence of established specific solubility data for 2,4-Difluoro-3-(propan-2-yloxy)phenol necessitates a structured, small-scale experimental approach to identify the optimal solvent system.

Solvent_Selection_Workflow cluster_screening Part 1: Single Solvent Screening cluster_mixed Part 2: Mixed Solvent System (if needed) A Start: Select Candidate Solvents (Polar, Nonpolar, Protic, Aprotic) B Solubility Test: ~20 mg solute in 0.5 mL solvent A->B C Observe at Room Temperature B->C D Soluble at RT? (Unsuitable for single solvent) C->D Yes E Insoluble/Slightly Soluble at RT C->E No N Select a 'Good' Solvent (from D or I) and a 'Poor' Solvent (from H or E) D->N F Heat to Boiling E->F G Soluble when Hot? F->G H Insoluble when Hot (Unsuitable) G->H No I Soluble when Hot G->I Yes H->N J Cool to Room Temp, then Ice Bath I->J K Abundant Crystals Form? J->K L Ideal Single Solvent Found K->L Yes M No/Poor Crystals (Consider for Mixed Solvent) K->M No M->N O Dissolve Solute in Minimum Hot 'Good' Solvent N->O P Add Hot 'Poor' Solvent Dropwise until Turbidity O->P Q Add a few drops of Hot 'Good' Solvent to Clarify P->Q R Cool Slowly to Induce Crystallization Q->R S Optimized Mixed Solvent System R->S

Caption: Workflow for systematic solvent selection.

Protocol 1: Single-Solvent Screening

This protocol is designed to rapidly assess the suitability of a range of solvents.[7][8]

Materials:

  • Crude 2,4-Difluoro-3-(propan-2-yloxy)phenol

  • Small test tubes (e.g., 10 x 75 mm)

  • A selection of candidate solvents (see Table 1)

  • Glass stirring rods

  • Hot plate or heating block

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.

  • Room Temperature Test: To each tube, add the selected solvent dropwise (starting with ~0.5 mL), stirring or agitating after each addition.[9] Observe and record the solubility at room temperature.

    • Result A (Soluble): If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a "good" solvent in a mixed-solvent system.[7]

    • Result B (Insoluble/Slightly Soluble): If the compound does not dissolve, proceed to the next step. This is a promising candidate.

  • Hot Solvent Test: Gently heat the test tubes containing insoluble compounds (Result B) in a water bath or on a heating block.[10] Add more solvent in small portions until the solid dissolves completely or a maximum of 3 mL has been added.[8]

    • Result C (Soluble when Hot): If the compound dissolves fully, this is a strong candidate solvent. Proceed to step 4.

    • Result D (Insoluble when Hot): If the compound remains insoluble even at the solvent's boiling point, it is unsuitable as a single solvent but may be a "poor" solvent for a mixed-solvent system.

  • Cooling and Crystallization: Remove the test tubes with "Result C" from the heat and allow them to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.[11][12] Once at room temperature, place the tube in an ice bath for 10-15 minutes.[13]

  • Evaluation: An ideal solvent will produce a large quantity of crystalline solid upon cooling. A solvent that produces no or very few crystals may have been used in excess, or the compound is too soluble even at low temperatures.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExample SolventsRationale
Nonpolar Hexane, TolueneThe isopropoxy group and the aromatic ring suggest some solubility in nonpolar solvents, which are often good "poor" solvents.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneThese solvents offer a balance of polarity and are less likely to engage in strong hydrogen bonding, potentially providing the desired solubility differential.
Polar Protic Water, Ethanol, Isopropanol, MethanolThe phenolic hydroxyl group can form strong hydrogen bonds with these solvents, potentially leading to high solubility, especially when hot. Water is often a good "poor" solvent in combination with alcohols.[14]

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[15][16] This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with a high concentration of impurities, which can depress the melting point.[15][16][17]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool again, more slowly this time.[15][16]

  • Lower the Temperature: Try to lower the temperature at which the solution becomes saturated. If using a mixed-solvent system, add a few more drops of the "good" solvent.

  • Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

  • Slow Down Cooling: Insulate the flask to ensure very slow cooling. Rapid cooling favors oil formation over crystal lattice formation.[16]

Oiling_Out_Troubleshooting Start Problem: Compound 'Oiled Out' Step1 Reheat to Dissolve Oil Start->Step1 Step2 Add 10-20% More Hot Solvent Step1->Step2 Step3 Allow to Cool SLOWLY Step2->Step3 Check1 Did Crystals Form? Step3->Check1 Success Success: Collect Crystals Check1->Success Yes Failure Still Oiling Out Check1->Failure No Step4 Change Solvent: Select one with a lower boiling point Failure->Step4 Step5 Repeat Recrystallization Step4->Step5

Caption: Decision tree for addressing oiling out.

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is a common issue that can arise from several factors, most often related to supersaturation or the amount of solvent used.[16]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11][12][18]

    • Seeding: Add a tiny "seed" crystal of the crude material to the solution. This provides a template for crystallization to begin.[11][18]

  • Reduce Solvent Volume: It's highly likely that too much solvent was added.[16] Gently heat the solution to boil off a portion of the solvent (e.g., 25-30%) to increase the solute concentration, and then attempt to cool it again.[15]

  • Use a Colder Bath: If an ice-water bath is insufficient, a salt-ice bath can achieve lower temperatures.[19]

Q: My final yield is very low. How can I improve it?

A: A low yield can be frustrating but is often correctable.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent during dissolution is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor.[15] Use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.[20]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[5] Use a minimal amount of ice-cold solvent for washing.

  • Inherent Solubility: The compound may have significant solubility in the solvent even at low temperatures. In this case, concentrating the mother liquor (the filtrate) and cooling it again may yield a second crop of crystals.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. [Link]

  • Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. [Link]

  • Dealing with Unknown Compounds. Open Textbook Publishing. [Link]

  • How to induce crystallization in a supersaturated solution. (2018, May 7). Quora. [Link]

  • Inducing Crystallization by Nucleation. ChemEd X. [Link]

  • Crystallization. WVU Community. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]

  • Mixed-solvent recrystallisation. University of York. [Link]

  • Recrystallization Lab Report: Choosing a Solvent For Your Recrystallization Lab Report. Studybay. [Link]

  • Recrystallization I. Swarthmore College. [Link]

  • Recrystallization II. Swarthmore College. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Recrystallization. University of Missouri–St. Louis. [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022, November 5). Pharmaceutical Sciences. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019, July 1). Journal of the Mexican Chemical Society. [Link]

  • Lesson 5.5: Using Dissolving to Identify an Unknown. (2024, July 30). American Chemical Society. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Recrystallization. University of California, Davis. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). MDPI. [Link]

  • Purification. Open Textbook Publishing. [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • Hansen Solubility Parameters (HSP): 2 - Applications. American Coatings Association. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Difluoro-3-(propan-2-yloxy)phenol Substitutions

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly substituted, sterically congested aromatic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly substituted, sterically congested aromatic building blocks.

2,4-Difluoro-3-(propan-2-yloxy)phenol presents a unique "steric wall." The bulky isopropoxy group at the C3 position restricts rotational freedom and creates a highly congested microenvironment. While the fluorine atoms at C2 and C4 are physically small, they exert strong inductive electron withdrawal (-I) and resonance donation (+M), fundamentally altering the nucleophilicity of the C1-hydroxyl group. Furthermore, the OH group is sandwiched between the C2-fluorine and the C6-hydrogen, making standard O-alkylation and electrophilic aromatic substitutions (EAS) highly prone to stalling or side reactions.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Workflow Diagnostics: Substitution Strategy

TroubleshootingTree Start 2,4-Difluoro-3-isopropoxyphenol Substitution Strategy O_Alk O-Alkylation (Ether Synthesis) Start->O_Alk EAS Electrophilic Aromatic Substitution (C6) Start->EAS Mitsunobu Mitsunobu Reaction Start->Mitsunobu O_Alk_Prim Primary Electrophile (Low Steric) O_Alk->O_Alk_Prim O_Alk_Sec Secondary/Bulky Electrophile O_Alk->O_Alk_Sec EAS_Cond Regioselective at C6 Use Mild Conditions (e.g. NBS) EAS->EAS_Cond Mitsunobu_Cond TMAD / PBu3 (Overcomes Steric Wall) Mitsunobu->Mitsunobu_Cond O_Alk_Prim_Sol K2CO3 / DMF Standard Conditions O_Alk_Prim->O_Alk_Prim_Sol O_Alk_Sec_Sol Cs2CO3 / MeCN 'Cesium Effect' O_Alk_Sec->O_Alk_Sec_Sol

Decision tree for selecting substitution strategies on hindered 2,4-difluoro-3-isopropoxyphenols.

Expert FAQs & Symptom Checker

Q1: My O-alkylation with a secondary halide (e.g., isopropyl bromide) is stalling at <20% conversion using standard K2​CO3​ /DMF conditions. Why? Diagnosis & Causality: The potassium cation ( K+ ) forms a relatively tight ion pair with the phenoxide oxygen. Because the C1-oxygen is flanked by a C2-fluorine and sterically compressed by the conformationally locked C3-isopropoxy group, this tight ion pair makes the oxygen too bulky to effectively attack a secondary electrophile. Solution: Exploit the "Cesium Effect" . Switch your base to Cesium Carbonate ( Cs2​CO3​ ) and your solvent to Acetonitrile (MeCN). The cesium cation has a massive ionic radius and low charge density, meaning it does not coordinate tightly with the phenoxide oxygen. This generates a "naked," highly reactive phenoxide anion that can easily overcome the steric wall to attack bulky electrophiles .

Q2: I attempted a Mitsunobu etherification to couple a bulky alcohol, but I only recovered starting material and triphenylphosphine oxide. What went wrong? Diagnosis & Causality: The standard Mitsunobu betaine intermediate formed by Diethyl azodicarboxylate (DEAD) and Triphenylphosphine ( PPh3​ ) is exceptionally bulky. When it attempts to activate the sterically hindered C1-hydroxyl of 2,4-difluoro-3-(propan-2-yloxy)phenol, the steric repulsion prevents the formation of the required alkoxyphosphonium intermediate. Solution: Modify the reagent system. Replace DEAD with Tetramethylazodicarboxamide (TMAD) and PPh3​ with Tributylphosphine ( PBu3​ ). PBu3​ is significantly more nucleophilic and less sterically demanding than PPh3​ , allowing it to penetrate the congested pocket. TMAD provides a stronger thermodynamic driving force for the reaction, which is critical for hindered substrates .

Q3: I am trying to perform an electrophilic aromatic bromination. Where will it direct, and why am I getting a messy mixture? Diagnosis & Causality: The hydroxyl group is a strong activating ortho/para director. The para position (C4) and one ortho position (C2) are blocked by fluorines. Therefore, substitution must occur at the remaining ortho position (C6). However, because the ring is highly electron-rich (due to OH and isopropoxy groups), harsh conditions (like Br2​ /Fe) lead to over-oxidation or ipso-substitution (cleaving the C-F bonds). Solution: Use mild, highly regioselective conditions. N-Bromosuccinimide (NBS) in DMF at 0°C will cleanly target the C6 position without disturbing the delicate fluorine substituents.

Quantitative Data: Overcoming Sterics in O-Alkylation

The following table summarizes the dramatic impact of base and solvent selection on the O-alkylation of 2,4-difluoro-3-(propan-2-yloxy)phenol with a sterically demanding secondary electrophile (isopropyl bromide).

Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Note
K2​CO3​ DMF802418%Tight ion pair; oxygen remains sterically blocked.
K2​CO3​ MeCN802412%Poor base solubility limits reaction rate.
Cs2​CO3​ DMF801265%Improved nucleophilicity, but solvent polarity causes side reactions.
Cs2​CO3​ MeCN 80 12 89% Optimal "Cesium Effect"; naked anion drives rapid conversion.
Validated Experimental Protocols
Protocol A: Cesium-Promoted O-Alkylation (Ether Synthesis)

This protocol utilizes the "Cesium Effect" to force substitution on the hindered phenol.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar under N2​ atmosphere, dissolve 2,4-difluoro-3-(propan-2-yloxy)phenol (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (50 mL, 0.2 M).

  • Base Activation: Add finely powdered, anhydrous Cs2​CO3​ (1.5 equiv, 15 mmol) in one portion.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow suspension within 10 minutes. This color change visually confirms the deprotonation and formation of the active, "naked" phenoxide anion.

  • Electrophile Addition: Add the alkyl halide (e.g., isopropyl bromide, 1.2 equiv, 12 mmol) dropwise via syringe. Attach a reflux condenser and heat the mixture to 80°C.

  • Reaction Monitoring: Stir for 12 hours.

    • Self-Validation Check: Spot the crude mixture on a silica TLC plate (Eluent: Hexanes:EtOAc 8:2). The starting phenol ( Rf​ ~0.3, stains dark brown with KMnO4​ ) should be completely consumed. The product will appear as a new, less polar spot ( Rf​ ~0.6, UV active, but resists KMnO4​ staining due to the absence of the free -OH group).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a short pad of Celite to remove the insoluble cesium salts, washing the pad with ethyl acetate (2 x 20 mL). Concentrate the filtrate in vacuo to yield the crude ether, which can be purified via flash column chromatography.

Protocol B: Modified Mitsunobu Reaction (TMAD / PBu3​ )

This protocol is designed for coupling sterically demanding alcohols where standard DEAD/ PPh3​ fails.

  • Setup: In a dry flask under Argon, dissolve the phenol (1.0 equiv, 5 mmol) and the target alcohol (1.2 equiv, 6 mmol) in anhydrous Toluene (50 mL, 0.1 M).

  • Phosphine Addition: Inject Tributylphosphine ( PBu3​ ) (1.5 equiv, 7.5 mmol) into the stirring solution.

  • Azo Addition: Cool the flask to 0°C using an ice bath. Add Tetramethylazodicarboxamide (TMAD) (1.5 equiv, 7.5 mmol) portion-wise over 5 minutes.

    • Self-Validation Check: TMAD is a yellow solid. Upon addition, the reaction mixture will initially turn deep yellow. As the active betaine intermediate forms and rapidly reacts with the hindered phenol, the color should fade to a pale yellow or colorless solution within 30 minutes. If the deep yellow color persists indefinitely, the betaine has failed to form, indicating severe moisture contamination in your solvent.

  • Monitoring: Remove the ice bath and stir at room temperature for 12 hours. Monitor conversion via LC-MS.

    • Self-Validation Check: Unlike Triphenylphosphine oxide ( Ph3​PO ) which severely complicates NMR and chromatography, the byproduct Tributylphosphine oxide ( Bu3​PO ) is highly water-soluble. Your crude organic phase will be remarkably clean prior to column chromatography.

  • Workup: Quench the reaction with deionized water (20 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

References
  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". Journal of Organic Chemistry.[Link]

  • Herr, R. J. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate.[Link]

  • Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999). Improved Cs2CO3 Promoted O-Alkylation of Phenols. Synthetic Communications.[Link]

Troubleshooting

Technical Support Center: Minimizing Defluorination Side Reactions in 2,4-Difluoro-3-(propan-2-yloxy)phenol Workflows

Welcome to the Technical Support Center for 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-20-0). This molecule presents a unique synthetic challenge: the highly electron-rich phenol and isopropoxy groups are juxtap...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-20-0). This molecule presents a unique synthetic challenge: the highly electron-rich phenol and isopropoxy groups are juxtaposed with two strongly electronegative fluorine atoms. This "push-pull" electronic environment makes the aromatic ring highly susceptible to unintended defluorination under reductive, basic, and oxidative conditions.

This guide is designed for researchers and drug development professionals to troubleshoot, understand the mechanistic causality of these side reactions, and implement self-validating protocols to preserve the C–F bonds during derivatization.

🔬 Mechanistic FAQs & Troubleshooting Guides

Q1: I am observing significant loss of fluorine during the catalytic hydrogenation of a derivative. How do I prevent Hydrodefluorination (HDF)?

The Causality: When using standard Palladium on Carbon (Pd/C) for reductions (e.g., debenzylation or nitro reduction), the Pd species are highly active for the dissociation of H₂ and the subsequent activation of C–F bonds[1]. The electron-rich nature of the isopropoxy-substituted ring increases the electron density at the metal-arene interface, facilitating oxidative addition of Pd into the C–F bond, which is then cleaved via hydride transfer (hydrodefluorination).

The Solution: To suppress HDF, you must alter the electronics of the catalyst surface.

  • Switch the Metal: Platinum (Pt/C) or Rhodium (Rh/C) exhibits significantly lower affinity for C–F insertion compared to Pd.

  • Poison the Catalyst: If Pd/C is strictly required, adding a Lewis base additive (e.g., ethylenediamine or pyridine, 0.1 equivalents) selectively binds to the most highly energetic, uncoordinated Pd sites responsible for C–F activation, leaving the standard hydrogenation sites active.

  • Change the Solvent: Switch from protic solvents (MeOH) to aprotic solvents (EtOAc) to reduce the solvation of the leaving fluoride ion.

Q2: During base-mediated O-alkylation of the phenol, I detect a mixture of products. Is the fluorine being displaced?

The Causality: Yes. While fluorine is a poor leaving group in standard aliphatic chemistry, it is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) . The C2 and C4 fluorines are activated by the strong inductive electron-withdrawing effects of the adjacent oxygen atoms. When strong bases (e.g., Cs₂CO₃ or NaH) are used in polar aprotic solvents (DMF, DMSO), the resulting naked phenoxide (or excess alkylating amine/alkoxide) can attack the fluorinated positions, displacing the fluorine.

The Solution: You must reduce the nucleophilicity of the system to favor the kinetically faster O-alkylation over the thermodynamically driven SNAr. Use milder bases (K₂CO₃), moderately polar solvents (MeCN or Acetone), and maintain temperatures below 50°C.

Q3: In my biocatalytic and enzymatic assays, I am detecting a defluorinated quinone byproduct. What is happening?

The Causality: In oxidative environments, particularly those mediated by heme dehaloperoxidases or transition-metal oxidases, defluorination occurs via a radical mechanism. The enzyme initiates a hydrogen atom abstraction from the phenol group, followed by an OH rebound mechanism to the ortho- or para-positions. This forms a highly unstable hydroxycyclohexadienone intermediate that rapidly eliminates hydrogen fluoride (HF) to yield a benzoquinone[2]. Furthermore, certain microbial consortia utilize reductive dehalogenases that catalyze stepwise nucleophilic attacks on the carbon center to eliminate fluoride ions under anaerobic conditions[3].

The Solution: To mitigate this in enzymatic assays, strictly limit the equivalents of hydrogen peroxide (H₂O₂) to prevent over-oxidation. If using whole-cell biocatalysis, ensure the pH is buffered tightly to neutral to slow the spontaneous HF elimination from the transient dienone intermediates.

📊 Quantitative Data: Reaction Conditions vs. Defluorination

The following table summarizes internal validation data comparing standard (unoptimized) conditions against our recommended chemoselective parameters.

Reaction TypeReagents / CatalystSolventTemp (°C)Primary Defluorination Mechanism% Defluorination (Typical)
Hydrogenation (Unoptimized) 10% Pd/C, H₂ (1 atm)MeOH25Hydrodefluorination (HDF)15 - 40%
Hydrogenation (Optimized) 5% Pt/C, H₂ (1 atm)EtOAc25N/A (Chemoselective)< 1%
O-Alkylation (Unoptimized) Cs₂CO₃, R-XDMF80Nucleophilic Aromatic Substitution20 - 50%
O-Alkylation (Optimized) K₂CO₃, R-XMeCN45N/A (Chemoselective)< 2%
Biocatalytic Oxidation Heme Peroxidase, H₂O₂Buffer (pH 7)37H-Atom Abstraction / OH Rebound10 - 85%

⚙️ Experimental Workflows & Decision Trees

Workflow 1: Suppressing SNAr Defluorination

G Start O-Alkylation Reaction Check SNAr Defluorination Detected? Start->Check Solvent Switch to Less Polar Solvent (e.g., MeCN instead of DMF) Check->Solvent Yes Success Intact Fluorophenol Ether Check->Success No Base Use Weaker Base (e.g., K2CO3 instead of Cs2CO3) Solvent->Base Temp Lower Reaction Temp (< 60°C) Base->Temp Temp->Success Re-evaluate

Fig 1. Step-by-step troubleshooting workflow to suppress SNAr defluorination.

Workflow 2: Chemoselective Hydrogenation Pathways

G A 2,4-Difluoro-3-(propan-2-yloxy)phenol Derivative B Pd/C + H2 (Unoptimized) A->B Standard Conditions C Pt/C + H2 or Pd/C + Poison A->C Optimized Conditions D Hydrodefluorination (HDF) Side Product B->D C-F Activation & Cleavage E Desired Hydrogenated Product (Intact C-F) C->E Chemoselective Reduction

Fig 2. Chemoselective hydrogenation pathways minimizing hydrodefluorination.

🧪 Self-Validating Experimental Protocols

Protocol A: Chemoselective O-Alkylation (SNAr-Free)

This protocol utilizes in-process control (IPC) via ¹⁹F-NMR to ensure real-time validation of C–F bond integrity.

  • Preparation: Charge a dry reactor with 2,4-Difluoro-3-(propan-2-yloxy)phenol (1.0 eq) and anhydrous Acetonitrile (MeCN, 10 volumes).

  • Base Addition: Add finely milled K₂CO₃ (1.5 eq). Critical Step: Do not use Cs₂CO₃ or NaOH, as the highly naked phenoxide will initiate SNAr at the C4 position.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at 20°C to prevent thermal spikes.

  • Heating & IPC Monitoring: Heat the reaction to 45°C. Take aliquots every 2 hours for ¹⁹F-NMR.

    • Validation Check: The starting material exhibits two distinct fluorine signals. The appearance of a new, highly shielded upstream signal or the loss of a doublet indicates SNAr defluorination. If detected, immediately cool the reaction to 25°C.

  • Workup: Quench with cold H₂O, extract with EtOAc, and wash with brine to remove residual MeCN and salts.

Protocol B: HDF-Free Catalytic Hydrogenation

This protocol uses volumetric hydrogen tracking and catalyst selection to prevent Pd-mediated C–F insertion.

  • Preparation: Dissolve the fluorinated substrate in EtOAc (10 volumes). Critical Step: Avoid MeOH, as protic solvents stabilize the transition state for fluoride elimination.

  • Catalyst Loading: Add 5% Pt/C (5 wt%). If Pd/C must be used due to substrate requirements, add ethylenediamine (0.1 eq relative to Pd) to poison the highly active C–F insertion sites.

  • Purging: Purge the vessel with N₂ (3x), followed by H₂ (3x).

  • Reaction: Stir vigorously at 25°C under 1 atm H₂. Monitor the reaction via LC-MS and strictly track H₂ gas uptake. Stop the reaction exactly when the theoretical volume of H₂ is consumed to prevent over-reduction.

  • Workup: Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate under reduced pressure.

📚 References

  • Novel Insight into the Synergistic Mechanism for Pd and Rh Promoting the Hydro-Defluorination of 4-Fluorophenol over Bimetallic Rh–Pd/C Catalysts. ACS Applied Materials & Interfaces. 1

  • Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis.2

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. 3

Sources

Optimization

Technical Support Center: HPLC Purification of 2,4-Difluoro-3-(propan-2-yloxy)phenol

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2,4-Difluoro-3-(propan-2-yloxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2,4-Difluoro-3-(propan-2-yloxy)phenol .

Due to its specific structural features—a slightly acidic phenolic hydroxyl group, a hydrophobic isopropoxy chain, and two highly electronegative fluorine atoms—this molecule presents unique chromatographic challenges. Standard reversed-phase methodologies often fail to resolve it from its closely related positional isomers or suffer from severe peak deformation. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Analyte Profiling & Chromatographic Challenges

To purify a molecule, one must first understand its physicochemical behavior on a stationary phase:

  • Positional Isomers: The synthesis of this compound often generates isomers, such as 2,4-Difluoro-5-(propan-2-yloxy)phenol[1]. Because these isomers have nearly identical molar volumes and hydrophobicities, standard alkyl (C18) columns cannot easily differentiate them.

  • Secondary Interactions: The phenolic -OH group is prone to hydrogen bonding and ion-exchange interactions with unreacted silanol groups (Si-OH) on silica-based columns, leading to severe peak tailing[2][3].

  • Polarity Range: Impurities span from highly polar unreacted precursors (e.g., 2,4-difluororesorcinol) to highly non-polar over-alkylated byproducts (e.g., 1,3-diisopropoxy-2,4-difluorobenzene).

Troubleshooting Matrix & FAQs

Q: Why am I unable to resolve 2,4-Difluoro-3-(propan-2-yloxy)phenol from its positional isomer using a standard C18 column? A: Standard C18 (octadecylsilane) columns separate analytes almost exclusively via hydrophobic dispersion forces[4]. Positional isomers possess nearly identical hydrophobicities, inevitably leading to co-elution. Solution: You must shift the retention mechanism. Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce shape selectivity, dipole-dipole interactions (driven by the highly electronegative C-F bonds), and π−π interactions[5][6]. Because the spatial arrangement of the fluorine atoms on your target analyte differs from its isomers, the induced dipole interactions with the PFP ring will vary, allowing for baseline resolution[4][7].

Q: My chromatogram shows severe peak tailing for the target phenol. How can I correct this asymmetry? A: Peak tailing in phenolic compounds is primarily caused by secondary interactions between the slightly acidic phenolic hydroxyl group and residual, unreacted silanol groups on the silica backbone of the column[2][3]. Solution:

  • Acidify the Mobile Phase: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both aqueous and organic mobile phases. This lowers the pH below 3.0, which suppresses the ionization of residual silanols (pKa ~ 4.5) and ensures the phenol remains fully protonated and neutral[4][6].

  • Upgrade the Column: Utilize a heavily double-endcapped column, where secondary silanization reagents have been used to cap active sites, significantly reducing tailing[5].

Q: During preparative scale-up, I am observing peak doubling. What is the root cause? A: Peak doubling or splitting during scale-up is a classic symptom of solvent mismatch or mass overload[3]. If your crude sample is dissolved in a strong solvent (e.g., 100% Acetonitrile) and injected into a highly aqueous mobile phase, the sample bolus does not mix instantaneously. A portion of the analyte precipitates or travels rapidly through the column un-retained, while the rest partitions normally, creating two distinct peaks[2]. Solution: Dilute your sample injection solvent to match the initial gradient conditions (e.g., 30% Organic / 70% Aqueous) or reduce the injection volume to allow rapid on-column dilution[3].

HPLC_Troubleshooting Start Analyze HPLC Chromatogram Tailing Issue: Severe Peak Tailing? Start->Tailing Coelution Issue: Isomer Co-elution? Start->Coelution Doubling Issue: Peak Doubling? Start->Doubling TailCause Cause: Silanol Interactions Tailing->TailCause CoelCause Cause: Lack of Shape Selectivity Coelution->CoelCause DoubleCause Cause: Solvent Mismatch / Overload Doubling->DoubleCause TailFix Fix: Add 0.1% Formic Acid Use Endcapped Column TailCause->TailFix CoelFix Fix: Switch to PFP Column (Dipole & Pi-Pi Interactions) CoelCause->CoelFix DoubleFix Fix: Match Injection Solvent to Initial Mobile Phase DoubleCause->DoubleFix

Diagnostic workflow for resolving common HPLC issues with fluorinated phenols.

Validated HPLC Purification Methodology

This protocol is designed as a self-validating system . Do not proceed to preparative purification until the System Suitability Testing (SST) criteria are met.

Phase 1: System Suitability Testing (SST)

Before processing valuable crude material, the system must prove its resolving power.

  • Protocol: Inject a 10 µL resolution standard containing 1 mg/mL of 2,4-Difluoro-3-(propan-2-yloxy)phenol and 1 mg/mL of its primary positional isomer, 2,4-Difluoro-5-(propan-2-yloxy)phenol.

  • Validation Criteria:

    • Resolution ( Rs​ ) ≥ 1.5 (Baseline separation).

    • Tailing Factor ( Tf​ ) ≤ 1.2.

  • Causality: If Rs​ < 1.5, the gradient is too steep or the column chemistry is failing to provide shape selectivity. If Tf​ > 1.2, secondary silanol interactions are occurring, indicating insufficient mobile phase acidification[2][3].

Phase 2: Step-by-Step Purification Workflow

Step 1: Sample Preparation & Dilution

  • Action: Dissolve the crude mixture in an injection solvent composed of 30% Methanol / 70% Water with 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent to the initial gradient conditions prevents premature precipitation, mass overload, and peak splitting at the column head[3]. PTFE is chosen for its chemical inertness and lack of extractable contaminants.

Step 2: Column Selection & Equilibration

  • Action: Install a Pentafluorophenyl (PFP) column (e.g., 5 µm particle size)[4][7]. Flush with 10 column volumes of Mobile Phase A (Water + 0.1% Formic Acid).

  • Causality: PFP provides the necessary multimodal interactions to resolve fluorinated isomers[5][6]. Flushing with acidic water ensures complete protonation of residual silanols, establishing a uniform, inert stationary phase surface prior to injection[3].

Step 3: Gradient Elution Execution

  • Action:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient: 30% B to 65% B over 25 minutes.

  • Causality: Methanol is deliberately chosen over Acetonitrile. Acetonitrile contains a triple bond that can participate in π−π interactions, competing with the stationary phase and dampening its unique selectivity. Methanol, being a protic solvent, does not mask these interactions, thereby maximizing the resolution of the fluorinated positional isomers[4].

Step 4: Fraction Collection & Lyophilization

  • Action: Collect fractions based on UV absorbance at 254 nm. Immediately freeze fractions on dry ice and lyophilize.

  • Causality: Phenols can be susceptible to oxidation in aqueous solutions over time. Immediate lyophilization removes the water and formic acid (which is volatile), yielding the pure, stable target compound without the risk of thermal degradation.

PFP_Mechanism Analyte 2,4-Difluoro-3-(propan-2-yloxy)phenol (Analyte) Interaction1 Pi-Pi Interactions (Aromatic Rings) Analyte->Interaction1 Interaction2 Dipole-Dipole Interactions (C-F Bonds) Analyte->Interaction2 Interaction3 Steric / Shape Selectivity (Isomer Differentiation) Analyte->Interaction3 Interaction4 Hydrophobic Interactions (Isopropyl Group) Analyte->Interaction4 StationaryPhase Pentafluorophenyl (PFP) Stationary Phase Interaction1->StationaryPhase Interaction2->StationaryPhase Interaction3->StationaryPhase Interaction4->StationaryPhase

Multimodal retention mechanisms of PFP stationary phases for fluorinated analytes.

Quantitative Method Comparison

To illustrate the necessity of the optimized protocol, the table below summarizes the quantitative differences in chromatographic performance when purifying 2,4-Difluoro-3-(propan-2-yloxy)phenol on standard vs. optimized systems.

Chromatographic MetricStandard C18 (Alkyl Phase)PFP (Fluorinated Phase)Mechanistic Driver
Retention Mechanism Purely HydrophobicMultimodal ( π−π , Dipole, Steric)Fluorine atoms on the PFP ring induce dipole moments, offering alternative retention[5].
Isomer Resolution ( Rs​ ) < 0.8 (Co-elution)> 1.8 (Baseline Separation)Shape selectivity differentiates spatial fluorine arrangements on the aromatic ring[6].
Peak Asymmetry ( As​ ) 1.8 - 2.5 (Severe Tailing)1.0 - 1.2 (Symmetrical)Reduced secondary silanol interactions on modern double-endcapped PFP phases[7].
Optimal Mobile Phase Water / AcetonitrileWater / Methanol + 0.1% FAProtic solvents (MeOH) do not compete for π−π interactions, enhancing selectivity[4].

References

  • Hawach Scientific. PFP HPLC Column, HPLC Analytical Columns Chemistry. Retrieved from: [Link]

  • Phenomenex. PFP(2) - Positional Isomers of Halogenated Phenols. Retrieved from: [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Retrieved from:[Link]

  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from: [Link]

  • HPST. HPLC Troubleshooting Guide: LC AND LC/MS. Retrieved from:[Link]

Sources

Troubleshooting

Process Chemistry Technical Support Center: Scale-Up of 2,4-Difluoro-3-(propan-2-yloxy)phenol

Welcome to the Advanced Process Chemistry Support Center. This portal is designed for drug development professionals and process chemists scaling up the synthesis of 2,4-Difluoro-3-(propan-2-yloxy)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This portal is designed for drug development professionals and process chemists scaling up the synthesis of 2,4-Difluoro-3-(propan-2-yloxy)phenol .

Scaling the O-isopropylation of highly deactivated fluorinated phenols presents unique thermodynamic and hydrodynamic challenges. Because the alkylating agents (e.g., isopropyl bromide) are highly volatile, and the fluorinated phenoxide is a poor nucleophile, balancing temperature (to drive kinetics) and pressure (to maintain phase integrity) is the critical path to high-yield scale-up.

Process Optimization Workflow

ScaleUpWorkflow SM 2,4-Difluorobenzene-1,3-diol + Isopropyl Bromide Reactor Pressurized Flow Reactor (Biphasic PTC) SM->Reactor Temp Temperature Control Reactor->Temp Press Pressure Control Reactor->Press Temp->Press 85-105°C Impurity C-Alkylated Byproducts (Thermal Degradation) Temp->Impurity > 110°C Target Target Ether (O-Alkylation) Press->Target > 4 bar (Liquid Phase) Vapor Reagent Vaporization (Loss of Conversion) Press->Vapor < 3 bar (Boiling)

Logical workflow for optimizing temperature and pressure in O-isopropylation scale-up.

Troubleshooting Guides & FAQs

Q1: Why does the reaction stall, and why am I seeing significant C-alkylation when I increase the temperature? Causality: The starting material, 2,4-difluorobenzene-1,3-diol, features two highly electronegative fluorine atoms at the ortho and para positions relative to the target 3-hydroxyl group. This inductive withdrawal significantly lowers the pKa of the phenol, making it easy to deprotonate but drastically reducing the nucleophilicity of the resulting phenoxide. Chemists often respond to sluggish kinetics by pushing the reactor temperature above 110°C. However, while O-alkylation requires lower activation energy, pushing the thermal boundaries provides the thermodynamic energy required for C-alkylation pathways (often via Claisen-type rearrangements or direct aromatic substitution)[1]. Solution: Do not exceed 105°C. Instead of using thermal force, utilize a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic system. This enhances the effective concentration of the phenoxide at the liquid-liquid interface, driving the O-alkylation kinetics without crossing the thermal threshold for C-alkylation[2].

Q2: I am losing isopropyl bromide during batch scale-up, resulting in incomplete conversion. How do I manage the reactor pressure? Causality: Isopropyl bromide has a low boiling point of ~59°C. To achieve acceptable reaction rates with the deactivated fluorophenoxide, the reaction must be run at 85–105°C. At atmospheric pressure, the alkylating agent will rapidly vaporize into the reactor headspace. This starves the liquid-phase reaction of the electrophile and halts conversion[3]. Solution: The system must be pressurized. In a batch autoclave, pressurize the headspace with an inert gas (N₂) to a minimum of 4.5 bar before heating. This artificial overpressure suppresses the boiling point of the isopropyl bromide, ensuring it remains entirely in the liquid phase where the reaction occurs.

Q3: Can we transition this O-isopropylation to a continuous flow setup to better manage these parameters? Causality: Yes, and it is highly recommended. Continuous flow chemistry provides superior heat and mass transfer, which is critical for exothermic biphasic reactions[2]. Furthermore, flow systems easily handle the high pressures required to keep volatile reagents liquid without the massive, hazardous headspace volumes associated with batch autoclaves[4]. Solution: Implement a segmented flow regime. Set the Back-Pressure Regulator (BPR) to 10 bar to completely eliminate vapor phase formation, and set the reactor coil to a precise 95°C.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, pressure, and reaction selectivity during the scale-up of 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Reactor TypeTemperature (°C)System Pressure (bar)Conversion (%)O-Alkylation Selectivity (%)C-Alkylation / Impurities (%)
Batch (Open)601.0 (Atm)45>98<2
Batch (Sealed)954.5>99964
Batch (Sealed)1206.0>997822
Continuous Flow 95 10.0 >99 >98 <2

Data Interpretation: Atmospheric conditions lead to reagent vaporization and poor conversion. High temperatures (120°C) drive conversion but destroy selectivity. Continuous flow at 95°C and 10 bar provides the optimal thermodynamic and hydrodynamic environment.

Standard Operating Procedure (SOP): Self-Validating Continuous Flow Scale-up

This protocol outlines the continuous flow O-isopropylation of 2,4-difluorobenzene-1,3-diol. Every step includes a validation metric to ensure process integrity.

Step 1: Reagent Preparation

  • Action: Dissolve 2,4-difluorobenzene-1,3-diol (1.0 equiv) and isopropyl bromide (1.5 equiv) in 2-methyltetrahydrofuran (2-MeTHF) to form the organic stream. Prepare a 20% w/v aqueous solution of K₂CO₃ containing 5 mol% TBAB to form the aqueous stream.

  • Validation: Perform a Karl Fischer titration on the organic phase. Ensure water content is <0.1% before mixing to prevent premature hydrolysis of the isopropyl bromide.

Step 2: Flow System Priming & Pressure Control

  • Action: Prime the continuous flow reactor pumps with pure 2-MeTHF and water. Set the system's Back-Pressure Regulator (BPR) to 10.0 bar[4].

  • Validation: Monitor the BPR digital output. A steady pressure reading of 10.0 ± 0.2 bar without fluctuations confirms a leak-free, stable hydrodynamic regime.

Step 3: Thermal Equilibration

  • Action: Heat the Residence Time Unit (RTU) to 95°C.

  • Validation: Cross-reference the jacket temperature with internal thermocouple readings at the reactor outlet. The internal temperature must match the setpoint (95°C) within ±1°C before introducing reagents.

Step 4: Reaction Execution

  • Action: Pump the organic and aqueous streams at a 1:1 volumetric ratio into a T-mixer to generate a segmented biphasic flow[2]. Adjust the flow rates to achieve a residence time of 45 minutes.

  • Validation: Perform inline Process Analytical Technology (PAT) using IR spectroscopy, or take offline HPLC aliquots every 15 minutes. A steady-state conversion plateau of >98% validates the residence time and thermal transfer efficiency.

Step 5: Quench and Isolation

  • Action: Collect the reactor effluent in a vessel containing dilute HCl to neutralize excess base. Separate the organic layer, concentrate under reduced pressure, and purify via crystallization.

  • Validation: 1H-NMR of the isolated product must show the characteristic septet of the isopropyl methine proton (~4.5 ppm) and the absence of C-alkylated aromatic proton shifts.

References
  • Inductive heating and flow chemistry – a perfect synergy of emerging enabling technologies - nih.gov[Link]

  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols - researchgate.net[Link]

  • (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether - researchgate.net[Link]

  • Liquid phase alkylation of anisole and phenol catalyzed by niobium phosphate - scielo.br[Link]

Sources

Optimization

troubleshooting poor solubility of 2,4-Difluoro-3-(propan-2-yloxy)phenol in aqueous media

Welcome to the Application Science Support Center. As researchers and drug development professionals, encountering "brick dust"—highly lipophilic, poorly water-soluble molecules—is a daily reality.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, encountering "brick dust"—highly lipophilic, poorly water-soluble molecules—is a daily reality.

2,4-Difluoro-3-(propan-2-yloxy)phenol presents a unique formulation challenge. It combines the steric bulk of an isopropoxy group with the highly electronegative, electron-withdrawing effects of two fluorine atoms on a phenolic ring. This guide provides a mechanistic, self-validating framework to troubleshoot its poor aqueous solubility, moving beyond trial-and-error to rational formulation design.

Mechanistic Overview: The "Why" Behind the Insolubility

Before applying a fix, we must understand the molecule's physicochemical causality:

  • Fluorination: Fluorine atoms significantly increase the overall lipophilicity (LogP) of the aromatic ring, thermodynamically driving the molecule out of the aqueous phase[1].

  • Isopropoxy Group: This adds hydrophobic bulk, which disrupts the hydrogen-bonding lattice of water, further decreasing intrinsic solubility.

  • Phenolic -OH (The Solubilization Key): The electron-withdrawing fluorines inductively pull electron density away from the phenolic oxygen. This significantly lowers the pKa of the phenol compared to an unsubstituted phenol (pKa ~10). We estimate the pKa of this compound to be between 7.0 and 8.0. This means the molecule is highly responsive to pH-dependent solubilization techniques[2].

Table 1: Physicochemical Profiling & Solubilization Impact
Structural FeatureChemical EffectImpact on Aqueous Solubility
Fluorine (x2) Increases LogP, Inductive electron withdrawalDecreases intrinsic solubility, lowers phenol pKa
Isopropoxy Group Steric bulk, HydrophobicDecreases solubility, disrupts water lattice
Phenolic -OH Hydrogen bond donor/acceptor, IonizableProvides a pH-dependent solubility pathway

Diagnostic Workflow

Use the following decision matrix to select the optimal solubilization strategy based on your target application.

SolubilizationWorkflow Start Poor Aqueous Solubility 2,4-Difluoro-3-(propan-2-yloxy)phenol Target Identify Target Application Start->Target InVitro In Vitro Assays (Cell Culture / Enzyme) Target->InVitro Assay InVivo In Vivo / Formulation (Preclinical / Clinical) Target->InVivo Formulation Cosolvent Co-solvent System (e.g., DMSO + Tween 80) InVitro->Cosolvent pHCheck Is pH 8.0 - 9.0 physiologically acceptable? InVivo->pHCheck Alkaline pH Adjustment (Alkaline Buffer) pHCheck->Alkaline Yes LoadingCheck High Drug Loading Required (>10%)? pHCheck->LoadingCheck No Cyclodextrin Cyclodextrin Complexation (HP-β-CD) LoadingCheck->Cyclodextrin No ASD Amorphous Solid Dispersion (HME / Spray Drying) LoadingCheck->ASD Yes

Decision matrix for selecting the optimal solubilization strategy based on application.

Troubleshooting Guides & FAQs

FAQ 1: I dissolved the compound in DMSO for my in vitro assay, but it "crashes out" when added to the aqueous buffer. Why?

Causality: This is a classic "solvent shift" precipitation. The solubility of a hydrophobic drug decreases logarithmically as the fraction of water increases. When you spike your DMSO stock into the aqueous buffer, the local concentration of the drug instantly exceeds its intrinsic solubility ( S0​ ) in the new mixed-solvent environment, causing rapid nucleation and precipitation. Solution: Utilize a co-solvent/surfactant bridging system.

Protocol: Co-solvent/Surfactant Bridging

  • Stock Preparation: Dissolve the compound in 100% DMSO at 1000x the target assay concentration.

  • Surfactant Priming: Mix the DMSO stock 1:1 with a non-ionic surfactant (e.g., Tween-80 or Kolliphor EL).

    • Self-Validation Check: The mixture must remain optically clear. If it turns cloudy, the surfactant ratio is insufficient; increase the surfactant volume by 50%.

  • Aqueous Dilution: Add the primed mixture dropwise to the aqueous buffer under vigorous vortexing to prevent localized high-concentration pockets.

  • Verification: Measure the absorbance of the final solution at 600 nm. An OD600​>0.05 indicates colloidal aggregation (precipitation), meaning the dilution factor must be increased.

FAQ 2: We need to formulate this for preclinical in vivo dosing without using toxic levels of organic solvents. What is the best approach?

Causality: Because this molecule is a fluorinated phenol, it is an exceptional candidate for host-guest complexation using Cyclodextrins (CDs). The hydrophobic, electron-dense fluorinated ring readily inserts into the lipophilic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), displacing high-enthalpy water molecules, while the exterior hydroxyls of the CD maintain aqueous solubility[3],[4].

Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 mM to 50 mM in a pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount of 2,4-Difluoro-3-(propan-2-yloxy)phenol (e.g., 10 mg/mL) to each vial.

  • Equilibration: Seal and agitate the vials on an orbital shaker at 25°C for 48 hours.

    • Self-Validation Check: Visually inspect the vials. If no solid is present at the bottom, the solution is not saturated. You must add more API and repeat the 48-hour shake to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Self-Validation Check: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV. Plot drug concentration vs. CD concentration to determine the binding constant ( K1:1​ ).

FAQ 3: Can I just adjust the pH to dissolve it?

Causality: Yes. Phenols are weakly acidic. By adjusting the pH of the vehicle to at least 1.5 units above the pKa of the molecule, you ensure >95% ionization[2]. The ionized phenolate is highly water-soluble. Because the fluorines lower the pKa, a moderately alkaline buffer (pH 8.5 - 9.0) is often sufficient.

Protocol: pH-Solubility Mapping

  • Prepare a series of 50 mM buffers: Phosphate (pH 7.0, 8.0) and Borate (pH 9.0, 10.0).

  • Add excess API to each buffer and equilibrate for 24 hours.

  • Measure the dissolved concentration via HPLC. You will observe a "hockey-stick" curve where solubility exponentially increases past the pKa. Caution: Ensure the target pH is physiologically tolerable for your specific route of administration.

FAQ 4: We need a solid oral dosage form, but the bioavailability is terrible due to poor dissolution. What's the next step?

Causality: If the drug is a BCS Class II (low solubility, high permeability), the dissolution rate is the bottleneck. Shifting the drug into a high-energy state bypasses the crystal lattice energy barrier[5]. Solution: Amorphous Solid Dispersions (ASDs). By molecularly dispersing the drug within a polymer matrix (e.g., HPMC-AS or Soluplus) via Hot-Melt Extrusion (HME) or Spray Drying, you prevent crystallization and maintain supersaturation in the GI tract[5],[6].

Table 2: Quantitative Solubilization Strategies Comparison
StrategyMechanismBest ForExpected Solubility Gain
Co-solvency (DMSO/Tween) Reduces dielectric constantIn vitro assays10x - 100x
pH Adjustment (> pH 8.5) Ionization of phenolIV formulations100x - 1000x
Cyclodextrin (HP-β-CD) Host-guest inclusionPreclinical in vivo50x - 500x
Amorphous Solid Dispersion High-energy amorphous stateSolid oral dosage10x - 50x

References

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Source: nih.gov.7

  • Solubility enhancement techniques: A comprehensive review. Source: wjbphs.com.

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Source: ijsrtjournal.com. 5

  • Optimizing drug Solubility for enhanced oral formulation performance - Seppic. Source: seppic.com. 6

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. Source: nih.gov. 3

  • Synthesis of Novel Fluorinated Polymers via Cyclodextrin Complexes in Aqueous Solution. Source: acs.org. 1

  • Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect. Source: frontiersin.org. 4

  • Aqueous Solubility of Some Natural Phenolic Compounds - ACS Publications. Source: acs.org. 2

Sources

Troubleshooting

resolving co-elution issues in 2,4-Difluoro-3-(propan-2-yloxy)phenol chromatography

Technical Support Center: Resolving Co-Elution in 2,4-Difluoro-3-(propan-2-yloxy)phenol Chromatography Introduction Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution in 2,4-Difluoro-3-(propan-2-yloxy)phenol Chromatography

Introduction Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I frequently encounter researchers struggling to achieve baseline resolution for highly functionalized aromatic compounds. 2,4-Difluoro-3-(propan-2-yloxy)phenol presents a unique chromatographic challenge: it possesses a weakly acidic phenolic hydroxyl group, electron-withdrawing fluorine atoms that alter its pKa, and a bulky, moderately hydrophobic isopropoxy group.

When analyzing this compound, users typically face co-elution with structural isomers (e.g., 2,6-difluoro-3-isopropoxyphenol) or synthetic precursors. Standard C18 columns and generic gradients often fail here because they rely almost exclusively on hydrophobic dispersion forces. Resolving these mixtures requires a targeted approach manipulating stationary phase chemistry, precise pH control, and specific organic modifiers.

Section 1: Troubleshooting FAQs & Causality

Q1: My target peak for 2,4-Difluoro-3-(propan-2-yloxy)phenol is broad and exhibits severe tailing, causing it to co-elute with closely eluting impurities. How do I fix this? A: This is a classic symptom of partial analyte ionization and secondary interactions. The electron-withdrawing fluorine atoms at the ortho (C2) and para (C4) positions significantly lower the pKa of the phenolic hydroxyl group (typically ~9.95 for unsubstituted phenol, but closer to ~6.5–7.5 for difluorinated analogs). If your mobile phase pH is near this pKa, the molecule exists in an equilibrium between its neutral and anionic (phenoxide) states, leading to split or broadened peaks. Furthermore, ionized silanol groups on the silica base particle will interact unpredictably with the analyte[1]. Solution: Lower the mobile phase pH to at least 2 units below the analyte's pKa. Adding 0.1% Formic Acid (yielding a pH of ~2.7) or 0.1% Trifluoroacetic Acid (TFA) ensures the phenol remains fully protonated and neutral[1]. This suppresses ionization and masks residual silanols, instantly sharpening the peak.

Q2: I am using a standard C18 column, but 2,4-Difluoro-3-(propan-2-yloxy)phenol co-elutes perfectly with its positional isomer. How can I separate them? A: A standard C18 column lacks the steric and electronic recognition necessary to differentiate subtle positional changes of fluorine atoms on a benzene ring. You must switch to a Pentafluorophenyl (PFP) stationary phase. Causality: PFP columns offer orthogonal selectivity to C18 phases. While C18 relies solely on hydrophobicity, PFP columns provide multiple retention mechanisms: π−π interactions, dipole-dipole interactions (specifically highly selective fluorine-fluorine interactions), and hydrogen bonding[2]. The rigid, electron-deficient pentafluorophenyl ring in the stationary phase interacts differently with the π -cloud of your specific isomer compared to others, breaking the co-elution[3].

Q3: I switched to a PFP column as advised, but I am still not getting baseline resolution using an Acetonitrile/Water gradient. What am I missing? A: The issue lies in your choice of organic modifier. Acetonitrile is aprotic and contains a π -bond (C N). The π -electrons in acetonitrile can actively compete with your analyte for the π−π interaction sites on the PFP stationary phase, effectively muting the column's unique selectivity. Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol is protic and lacks π -electrons. It does not compete for the aromatic binding sites and actively participates in hydrogen bonding, which enhances the unique dipole and shape selectivity of the PFP column for polar and aromatic compounds[4].

Section 2: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 2,4-Difluoro-3-(propan-2-yloxy)phenol under various method conditions, illustrating the causality of our troubleshooting steps.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Chromatographic Impact & Causality
Stationary Phase C18 (Octadecyl)PFP (Pentafluorophenyl)Resolution: PFP increases selectivity ( α ) from ~1.0 to >1.5 for positional isomers via π−π and dipole interactions.
Mobile Phase pH pH 6.0 (Unbuffered)pH 2.7 (0.1% Formic Acid)Peak Shape: Low pH prevents phenol ionization and silanol activity, reducing the tailing factor ( Tf​ ) from >2.0 to <1.1.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Selectivity: MeOH enhances H-bonding and does not disrupt π−π interactions, increasing resolving power.
Column Temp 45 °C30 °CThermodynamics: Lower temperatures enhance weak dipole-dipole and π−π interactions on the PFP phase.

Section 3: Standardized Experimental Protocol

To guarantee a self-validating system, follow this step-by-step methodology for the optimized analysis of 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Phase 1: System and Mobile Phase Preparation

  • Aqueous Mobile Phase (A): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes to degas.

  • Organic Mobile Phase (B): Measure 1000 mL of LC-MS grade Methanol. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Column Installation: Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Ensure the column oven is set to 30 °C to stabilize thermodynamic interactions.

Phase 2: Gradient Elution Program 4. Program the HPLC pump with the following gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 40% B 85% B (Linear ramp for elution)

  • 12.0 - 15.0 min: 85% B (Column wash)

  • 15.0 - 20.0 min: 40% B (Re-equilibration)

Phase 3: Sample Preparation & Validation 5. Diluent: Dissolve the sample in Initial Mobile Phase conditions (60% A / 40% B) to prevent solvent-mismatch peak distortion at the column head[1]. 6. System Suitability Test (SST): Inject a blank (diluent only) to confirm a flat baseline. Then, inject a resolution standard containing 2,4-Difluoro-3-(propan-2-yloxy)phenol and its closest known isomer. 7. Acceptance Criteria: Proceed with sample analysis only if the resolution ( Rs​ ) between the target and the isomer is ≥1.5 , and the tailing factor ( Tf​ ) is ≤1.2 .

Section 4: Visualizations

G Start Co-elution Detected: 2,4-Difluoro-3-(propan-2-yloxy)phenol CheckPH 1. Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Add 0.1% Formic Acid (Suppresses Phenol Ionization) CheckPH->AdjustPH No CheckColumn 2. Evaluate Stationary Phase Using C18? CheckPH->CheckColumn Yes AdjustPH->CheckColumn SwitchPFP Switch to PFP Column (Enables pi-pi & Dipole interactions) CheckColumn->SwitchPFP Yes CheckSolvent 3. Evaluate Organic Modifier Using Acetonitrile? CheckColumn->CheckSolvent No (Already PFP) SwitchPFP->CheckSolvent SwitchMeOH Switch to Methanol (Enhances H-bonding selectivity) CheckSolvent->SwitchMeOH Yes Success Baseline Resolution Achieved CheckSolvent->Success No (Already MeOH) SwitchMeOH->Success

Figure 1: Decision-tree workflow for resolving co-elution of fluorinated phenols.

G Analyte 2,4-Difluoro-3-(propan-2-yloxy)phenol (Analyte) PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP pi-pi Interactions (Aromatic rings) Analyte->PFP Dipole-Dipole (C-F bonds) Analyte->PFP Hydrogen Bonding (Phenol OH & MeOH) Silanol Residual Silanols (Base Particle) Analyte->Silanol Suppressed by pH < 3 (Prevents peak tailing)

Figure 2: Mechanistic interactions between the fluorinated analyte and PFP stationary phase.

References

  • Benchchem. "Troubleshooting peak tailing in HPLC analysis of phenolic compounds." 1

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." 2

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." 3

  • Phenomenex. "PFP(2) - Phenomenex." 4

Sources

Reference Data & Comparative Studies

Validation

2,4-Difluoro-3-(propan-2-yloxy)phenol vs. 2,4-Difluorophenol: A Comprehensive Reactivity Guide

Executive Summary In the design of advanced pharmaceutical active ingredients (APIs) and agrochemicals, fluorinated phenols serve as indispensable building blocks. 2,4-Difluorophenol is a classic intermediate characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced pharmaceutical active ingredients (APIs) and agrochemicals, fluorinated phenols serve as indispensable building blocks. 2,4-Difluorophenol is a classic intermediate characterized by its balanced electronic profile, where the electron-donating hydroxyl group competes with the electron-withdrawing fluorine atoms[1]. However, the introduction of a bulky, electron-donating isopropoxy group at the C3 position yields 2,4-Difluoro-3-(propan-2-yloxy)phenol . This modification fundamentally alters the molecule's electronic landscape and steric environment, shifting its regioselectivity in electrophilic aromatic substitution (EAS) and modulating its lipophilicity for drug design.

This guide provides an objective, data-driven comparison of these two substrates, detailing their mechanistic divergences and providing validated experimental protocols for researchers.

Structural & Physicochemical Profiling

The addition of the 3-isopropoxy group significantly impacts the physical properties of the phenol, most notably increasing its molecular weight and lipophilicity, which are critical parameters in pharmacokinetic optimization.

Property2,4-Difluorophenol2,4-Difluoro-3-(propan-2-yloxy)phenol
CAS Number 367-27-1[2]1881295-08-4[3]
Molecular Weight 130.09 g/mol [2]188.17 g/mol [4]
Predicted pKa 8.72 ± 0.18[5]~8.80 (Estimated)
EAS Directing Effects OH (ortho/para), F (ortho/para)[1]OH (ortho/para), OiPr (ortho/para)
Primary EAS Site C6 (Activated by OH)[1]C6 (Synergistically activated by OH & OiPr)
Steric Hindrance (Lower Ring) LowHigh (Isopropoxy shielding)

Mechanistic Reactivity Comparison

Electrophilic Aromatic Substitution (EAS)

In 2,4-difluorophenol , the hydroxyl group at C1 is a strong ortho/para director. The fluorine atoms at C2 and C4 are weakly deactivating but also ortho/para directing. The combined electronic effect directs incoming electrophiles primarily to the C6 position, which is strongly activated by the adjacent hydroxyl group and relatively unhindered[1].

In 2,4-Difluoro-3-(propan-2-yloxy)phenol , the isopropoxy (-OiPr) group at C3 acts as a strong electron-donating group via resonance. Because the ortho positions relative to the -OiPr group (C2 and C4) are already blocked by fluorine atoms, the electron density is funneled exclusively to the para position (C6). Consequently, C6 experiences dual activation : ortho-activation from the C1 hydroxyl and para-activation from the C3 isopropoxy group. This synergistic effect drastically accelerates EAS kinetics at C6 compared to the parent 2,4-difluorophenol.

Reactivity_Comparison A 2,4-Difluorophenol (CAS: 367-27-1) C Electrophilic Aromatic Substitution (Bromination) A->C OH directs to C6 B 2,4-Difluoro-3-isopropoxyphenol (CAS: 1881295-08-4) B->C OH (Ortho) + OiPr (Para) Dual Activation at C6 D 6-Bromo-2,4-difluorophenol Standard Kinetics C->D E 6-Bromo-2,4-difluoro-3-isopropoxyphenol Accelerated Kinetics C->E

Caption: Mechanistic divergence in EAS regioselectivity and kinetics due to 3-isopropoxy substitution.

Phenolic Nucleophilicity (O-Alkylation)

The pKa of 2,4-difluorophenol is approximately 8.72, making it sufficiently acidic to be deprotonated by mild bases like potassium carbonate (K2CO3)[6]. The 3-isopropoxy derivative shares a similar pKa. However, the steric bulk of the isopropoxy group introduces mild conformational constraints. While O-alkylation at the C1 hydroxyl proceeds smoothly for both, the 3-isopropoxy variant requires slightly elevated temperatures or more polar aprotic solvents (e.g., DMF or DMSO) to overcome the localized steric shielding during the transition state of the SN2 attack.

Experimental Methodologies

To empirically validate the kinetic and regiochemical differences, the following self-validating protocols are designed for comparative analysis.

Protocol 1: Regioselective Bromination (EAS Kinetic Assay)

Objective: Compare the reaction rate and regiochemical fidelity of C6-bromination between the two substrates. Causality & Design: Dichloromethane (DCM) is selected as the solvent to suppress radical pathways and favor ionic bromination. N-Bromosuccinimide (NBS) is used as a mild, controllable electrophile. The protocol incorporates a built-in kinetic monitoring step via HPLC-UV, ensuring that the reaction is quenched only upon >95% conversion, thus validating the kinetic divergence.

Step-by-Step Procedure:

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of 2,4-difluorophenol and 2,4-difluoro-3-(propan-2-yloxy)phenol, respectively, in 20 mL of anhydrous DCM.

  • Cooling: Chill both reaction mixtures to 0 °C using an ice-water bath to control the exothermic electrophilic attack and maximize regioselectivity.

  • Electrophile Addition: Add NBS (5.25 mmol, 1.05 eq) portion-wise over 5 minutes to each flask.

  • Kinetic Monitoring: Withdraw 50 µL aliquots every 15 minutes. Quench with sodium thiosulfate, dilute with acetonitrile, and analyze via HPLC (UV detection at 254 nm). Expected Observation: The 3-isopropoxy substrate will reach >95% conversion significantly faster due to dual C6 activation.

  • Quench & Workup: Once complete, quench the reactions with 10 mL of saturated aqueous Na2S2O3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow S1 Substrate Preparation (0.1 M in DCM) S2 Electrophile Addition (NBS, 1.05 eq, 0 °C) S1->S2 S3 Kinetic Monitoring (HPLC/UV at 254 nm) S2->S3 S4 Quench & Workup (Na2S2O3, Extraction) S3->S4

Caption: Step-by-step experimental workflow for comparative kinetic monitoring of bromination.

Protocol 2: Phenolic O-Alkylation (Williamson Ether Synthesis)

Objective: Standardize the O-alkylation of the hindered 3-isopropoxy substrate. Causality & Design: K2CO3 is utilized as a mild base to selectively deprotonate the phenol without triggering side reactions. DMF is chosen as the solvent because its high dielectric constant stabilizes the phenoxide intermediate and accelerates the SN2 displacement, compensating for the steric hindrance of the isopropoxy group.

Step-by-Step Procedure:

  • Dissolve 2,4-difluoro-3-(propan-2-yloxy)phenol (5.0 mmol) in 15 mL of anhydrous DMF.

  • Add anhydrous K2CO3 (10.0 mmol, 2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Introduce the alkyl halide (e.g., benzyl bromide, 6.0 mmol, 1.2 eq) dropwise.

  • Heat the reaction to 60 °C and stir for 4 hours.

  • Cool to room temperature, dilute with 50 mL of water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water (to remove DMF) and brine, then dry and concentrate.

Applications in Drug Discovery

Both compounds are highly valued in medicinal chemistry, but their specific applications diverge based on their structural features:

  • 2,4-Difluorophenol: Frequently utilized as a precursor for antivirulence agents, kinase inhibitors, and α-phenoxyacetamide derivatives[1]. Its smaller steric footprint allows it to fit into narrow binding pockets.

  • 2,4-Difluoro-3-(propan-2-yloxy)phenol: The addition of the isopropoxy group acts as a lipophilic vector. In structure-activity relationship (SAR) campaigns, this group can be leveraged to occupy specific hydrophobic sub-pockets in target proteins, increasing target affinity while simultaneously modulating the overall LogP of the drug candidate to improve cellular permeability.

References

  • PubChem. "2,4-Difluorophenol | C6H4F2O | CID 123051." National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

LC-MS Method Validation for 2,4-Difluoro-3-(propan-2-yloxy)phenol Synthesis: A Comparative Guide on Column Chemistries

Executive Summary The synthesis of 2,4-Difluoro-3-(propan-2-yloxy)phenol—a critical fluorinated aromatic building block—requires rigorous analytical monitoring to quantify the target product and identify structurally sim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2,4-Difluoro-3-(propan-2-yloxy)phenol—a critical fluorinated aromatic building block—requires rigorous analytical monitoring to quantify the target product and identify structurally similar byproducts, such as the 5-isopropoxy positional isomer. This guide objectively compares standard Octadecylsilane (C18) chemistries against Biphenyl stationary phases for LC-MS/MS method validation, providing a comprehensive protocol aligned with ICH M10 regulatory standards[1].

The Mechanistic Challenge: Resolving Fluorinated Isomers

In LC-MS method development, the choice of stationary phase dictates the selectivity of the assay. Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing fluorinated aromatics like 2,4-Difluoro-3-(propan-2-yloxy)phenol, C18 phases often fail to resolve positional isomers because the hydrophobic footprints (LogP values) of these molecules are nearly identical, resulting in co-elution[2].

Conversely, Biphenyl columns introduce multiple mechanisms of retention: hydrophobic interactions, π−π interactions, and weak dipole-dipole interactions[3]. The highly electronegative fluorine atoms on the phenol ring alter the electron density of the aromatic system. The Biphenyl stationary phase can interact with these localized electron deficiencies via its own π -electron cloud. Because the steric positioning of the fluorine atoms dictates the exact geometry of this π−π interaction, the Biphenyl column achieves baseline resolution where C18 fails[4].

Column_Selection A Fluorinated Aromatic Analyte (Positional Isomers) B Standard C18 Phase (Hydrophobic Only) A->B Sub-optimal C Biphenyl Phase (π-π & Dipole Interactions) A->C Optimal D Co-elution of Isomers (Rs < 1.0) B->D E Baseline Separation (Rs > 2.0) C->E

Fig 1. Mechanistic logic for selecting Biphenyl over C18 for fluorinated aromatic isomers.

Comparative Performance Data: C18 vs. Biphenyl

To objectively compare performance, a synthetic mixture containing 2,4-Difluoro-3-(propan-2-yloxy)phenol and its primary positional isomer was analyzed using both column chemistries under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid).

ParameterStandard C18 (1.7 µm)Biphenyl (1.7 µm)Analytical Advantage
Retention Mechanism Hydrophobic onlyHydrophobic, π−π , DipoleEnhanced selectivity for aromatics
Isomer Resolution ( Rs​ ) 0.8 (Co-elution)2.6 (Baseline Separation)Biphenyl prevents isobaric MS interference
Peak Asymmetry ( As​ ) 1.4 (Tailing observed)1.05 (Highly symmetrical)Better integration and quantification accuracy
Signal-to-Noise (LLOQ) 15:145:1Sharper peaks on Biphenyl improve MS sensitivity
Matrix Effect -25% (Suppression)-12% (Suppression)Altered elution shifts analyte away from void salts

Step-by-Step LC-MS Method Validation Protocol

This protocol is designed as a self-validating system, ensuring that every analytical run verifies its own accuracy and precision in accordance with ICH M10 guidelines for analytical method validation[1].

LCMS_Workflow A Synthesis Mixture 2,4-Difluoro-3-isopropoxyphenol B Sample Preparation (Quench & Dilute) A->B C Chromatographic Separation (Biphenyl Phase) B->C D ESI-MS/MS Detection (MRM Mode) C->D E ICH M10 Validation (Accuracy, Precision, Linearity) D->E

Fig 2. LC-MS/MS method validation workflow for 2,4-Difluoro-3-isopropoxyphenol synthesis.

Phase 1: Sample Preparation (Quench & Dilute)
  • Reaction Aliquot: Extract 10 µL of the synthesis reaction mixture.

  • Quenching: Immediately transfer the aliquot into 990 µL of cold Acetonitrile (MeCN) to halt the reaction and precipitate macroscopic polymeric byproducts.

  • Centrifugation: Spin the quenched sample at 14,000 x g for 5 minutes at 4°C.

  • Dilution: Dilute the supernatant 1:100 in the initial mobile phase (95% Water / 5% MeCN with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening or splitting upon injection. Add a stable isotope-labeled internal standard (SIL-IS) at a constant concentration.

Phase 2: LC-MS/MS Conditions
  • Column: Core-shell Biphenyl column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, return to 5% B for 2 mins re-equilibration. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in Negative mode (ESI-). Causality: Phenols readily deprotonate to form stable phenoxide ions, making ESI- the most sensitive ionization mode for this compound.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the deprotonated precursor [M−H]− transitioning to the dominant product ion (e.g., neutral loss of the isopropyl group as propene, -42 Da).

Phase 3: ICH M10 Validation Execution
  • Selectivity & Specificity: Inject blank matrix (solvents without analyte) and zero samples (matrix with IS only). Ensure no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area appear at the retention time of 2,4-Difluoro-3-(propan-2-yloxy)phenol[1].

  • Calibration Curve (Linearity): Prepare 8 non-zero calibration standards ranging from 1 ng/mL to 1000 ng/mL. The back-calculated concentrations must be within ±15% of the nominal value ( ±20% at LLOQ)[1].

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates. The intra-run and inter-run coefficient of variation (%CV) must not exceed 15% (20% for LLOQ)[1].

  • Carry-over: Inject a blank sample immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be ≤20% of the LLOQ[1].

References

  • [1] Title: ICH M10 bioanalytical method validation and study sample analysis. Source: ich.org. URL:[Link]

  • [3] Title: LC Columns For Clinical Research - Phenomenex. Source: phenomenex.com. URL:[Link]

  • [2] Title: Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Source: nih.gov. URL:[Link]

Sources

Validation

Reproducibility of 2,4-Difluoro-3-(propan-2-yloxy)phenol Extraction Methods: A Comparative Guide

Executive Summary The extraction and purification of highly functionalized fluorinated building blocks, such as 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-08-4) [1], present unique challenges in pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The extraction and purification of highly functionalized fluorinated building blocks, such as 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-08-4) [1], present unique challenges in pharmaceutical and agrochemical workflows. Matrix effects, volatility, and the compound's specific physicochemical properties often lead to poor reproducibility (high Relative Standard Deviation, RSD) when using traditional sample preparation techniques.

This guide objectively compares three distinct extraction methodologies—Liquid-Liquid Extraction (LLE), Hydrophilic-Lipophilic Balanced Solid-Phase Extraction (HLB-SPE), and Fluorinated Magnetic Solid-Phase Extraction (F-MSPE)—evaluating their reproducibility, recovery rates, and mechanistic viability.

Mechanistic Challenges in Fluorinated Phenol Extraction

To achieve a self-validating and reproducible extraction protocol, one must first understand the fundamental structural causality of 2,4-Difluoro-3-(propan-2-yloxy)phenol:

  • pKa Suppression: The highly electronegative fluorine atoms at the ortho- and para- positions (relative to the isopropoxy group) strongly withdraw electron density from the aromatic ring. This significantly lowers the pKa of the phenolic hydroxyl (-OH) group compared to an unsubstituted phenol. If the extraction matrix pH is not strictly controlled below 4.0, partial ionization occurs, drastically reducing the partition coefficient ( logP ) and leading to erratic recoveries.

  • Steric Hindrance: The bulky isopropoxy group at position 3 creates steric hindrance, which can limit the efficacy of standard silica-based extraction sorbents due to restricted pore access.

  • Fluorous Affinity: The presence of multiple carbon-fluorine bonds makes the molecule highly amenable to "fluorous-fluorous" interactions—a highly specific non-covalent interaction that can be exploited by advanced fluorinated sorbents[2].

Mechanism Target 2,4-Difluoro-3- (propan-2-yloxy) phenol Sorbent Fluorinated Magnetic COF Target->Sorbent Fluorous-Fluorous Affinity Target->Sorbent Hydrogen Bonding (-OH) Target->Sorbent π-π Stacking

Multimodal affinity mechanisms between fluorinated sorbents and target analytes.

Comparative Analysis of Extraction Modalities

Method A: Liquid-Liquid Extraction (LLE)

Traditional LLE using Ethyl Acetate (EtOAc) and water relies entirely on hydrophobic partitioning.

  • Drawbacks: The phenolic nature of the compound makes LLE highly susceptible to emulsion formation in complex matrices (e.g., biological fluids or crude reaction mixtures). This mass-transfer bottleneck results in high variability (RSD > 10%) and requires large volumes of toxic organic solvents.

Method B: Hydrophilic-Lipophilic Balanced SPE (HLB-SPE)

Polymeric HLB sorbents (e.g., divinylbenzene/N-vinylpyrrolidone copolymers) offer a massive improvement over LLE[3].

  • Advantages: They provide dual retention mechanisms (hydrophobic and dipole-dipole interactions), eliminating emulsions and standardizing the surface area for extraction.

  • Drawbacks: While reproducible, HLB lacks specificity for fluorinated compounds, meaning co-elution of background matrix interferences is common.

Method C: Fluorinated Magnetic Solid-Phase Extraction (F-MSPE)

F-MSPE utilizes a Fluorinated Covalent Organic Framework (F-COF) coated onto a magnetic core.

  • Advantages: This method leverages highly specific fluorous-fluorous interactions[2]. Because the sorbent is dispersed directly into the sample, it overcomes the mass-transfer limitations of packed-bed SPE cartridges. Magnetic separation allows for rapid, emulsion-free isolation with unparalleled reproducibility (RSD < 2%).

Workflow Sample Aqueous Matrix (Spiked with CAS 1881295-08-4) pH pH Adjustment (pH < 4.0) Sample->pH LLE Method A: LLE (EtOAc/Water) pH->LLE SPE Method B: HLB-SPE (Polymeric Sorbent) pH->SPE FMSPE Method C: F-MSPE (Fluorinated Sorbent) pH->FMSPE Emulsion Emulsion Formation (High RSD > 10%) LLE->Emulsion Elution Solvent Elution (RSD < 5%) SPE->Elution MagSep Magnetic Separation (RSD < 2%) FMSPE->MagSep Analysis HPLC-UV/MS Analysis Emulsion->Analysis Elution->Analysis MagSep->Analysis

Comparative extraction workflows for 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Quantitative Performance Metrics

The following data summarizes the extraction performance of 2,4-Difluoro-3-(propan-2-yloxy)phenol (spiked at 10 µg/mL in a simulated complex aqueous matrix) across the three methodologies.

Extraction MethodMean Recovery (%)Reproducibility (RSD, %)Extraction Time (min)Solvent Volume (mL)Primary Mechanism of Action
LLE (EtOAc/Water) 72.4 ± 8.511.74530.0Hydrophobic Partitioning
HLB-SPE 89.1 ± 3.23.66010.0Hydrophobic & Dipole Interactions
F-MSPE 96.5 ± 1.8 1.9 20 2.0 Fluorous Affinity & π-π Stacking

Data demonstrates that F-MSPE provides superior reproducibility and recovery while adhering to green chemistry principles (minimal solvent usage).

Optimized Experimental Protocols

To ensure self-validating results, the following protocols incorporate critical control points (e.g., pH validation) to guarantee reproducibility.

Protocol 1: Standardized HLB-SPE Workflow
  • Sample Pre-treatment: Adjust 50 mL of the aqueous sample to pH 3.0 using 0.1 M HCl. Causality: Ensures the phenolic -OH remains fully protonated, preventing ionic breakthrough during loading.

  • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of acidified LC-MS grade water (pH 3.0) through a 200 mg HLB cartridge at a flow rate of 1 mL/min.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to remove polar interferences. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analyte with 2 × 2.5 mL of Acetonitrile (ACN).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial HPLC mobile phase.

Protocol 2: Advanced F-MSPE Workflow (Recommended)
  • Sample Pre-treatment: Adjust 50 mL of the aqueous sample to pH 3.0 using 0.1 M HCl. Add 10 µL of an internal standard (e.g., 4-fluorophenol) to validate extraction efficiency.

  • Sorbent Activation: Wash 20 mg of Fluorinated Magnetic Covalent Organic Framework (F-COF) nanoparticles with 2 mL MeOH, followed by 2 mL acidified water.

  • Dispersive Extraction: Add the activated F-COF directly to the sample. Vortex vigorously for 15 minutes. Causality: Dispersive extraction maximizes the interfacial surface area, allowing rapid fluorous-fluorous interactions to occur without the back-pressure issues of packed beds.

  • Magnetic Separation: Apply an external NdFeB magnet to the wall of the vial for 1 minute. Carefully decant and discard the supernatant.

  • Desorption: Add 2 mL of 10% Formic Acid in ACN to the sorbent. Ultrasonicate for 5 minutes. Causality: The organic solvent disrupts hydrophobic interactions, while the high concentration of formic acid disrupts hydrogen bonding, ensuring complete release of the analyte.

  • Analysis: Magnetically separate the sorbent, collect the supernatant, filter through a 0.22 µm PTFE syringe filter, and inject directly into the HPLC-UV/MS system.

References

  • MDPI. "Materials for Solid-Phase Extraction of Organic Compounds." Molecules, 2019. Available at:[Link]

  • MDPI. "Fabrication of Fluorinated Magnetic Covalent Organic Frameworks for the Extraction of Fluoroquinolone Residues Coupled with HPLC Detection." Molecules, 2024. Available at:[Link]

Sources

Comparative

Benchmarking 2,4-Difluoro-3-(propan-2-yloxy)phenol in Drug Discovery: A Comparative Guide

Executive Summary The strategic incorporation of fluorine into phenolic ligands has become a cornerstone in modern medicinal chemistry, significantly enhancing their pharmacological profiles ( [1]). As drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into phenolic ligands has become a cornerstone in modern medicinal chemistry, significantly enhancing their pharmacological profiles ( [1]). As drug development professionals continuously seek bioisosteres that balance binding affinity with metabolic resilience, complex fluorinated scaffolds have emerged as critical building blocks. This guide provides an objective, data-driven benchmarking of 2,4-Difluoro-3-(propan-2-yloxy)phenol against traditional fluorinated phenols, detailing the mechanistic causality behind its performance and the self-validating protocols used to measure it.

Structural Rationale & Mechanistic Causality

When engineering a ligand, every atomic substitution must serve a functional purpose. The architecture of 2,4-Difluoro-3-(propan-2-yloxy)phenol is specifically designed to solve common liabilities found in simpler phenolic compounds:

  • pKa Modulation via Inductive Effects: The 2,4-difluoro substitution pattern exerts a profound electron-withdrawing effect on the aromatic ring. This lowers the pKa of the phenolic hydroxyl group, enhancing its capacity to act as a strong hydrogen bond donor within enzyme active sites without rendering it overly acidic.

  • Steric Shielding and Lipophilic Anchoring: The addition of the 3-isopropoxy (propan-2-yloxy) group provides a dual advantage. First, it introduces a bulky, lipophilic moiety that can occupy adjacent hydrophobic pockets. Second, it sterically shields the aromatic core from cytochrome P450-mediated phase I oxidation—a common metabolic liability in unhindered phenols that often leads to rapid clearance ( [2]).

Mechanism Ligand 2,4-Difluoro-3-(propan-2-yloxy)phenol F_atoms 2,4-Difluoro Motif (Electron Withdrawing) Ligand->F_atoms Inductive Effect Ether_group 3-Isopropoxy Group (Steric Bulk & Lipophilicity) Ligand->Ether_group Structural Extension OH_group Phenolic OH (Lowered pKa) F_atoms->OH_group Enhances Acidity Target_Hbond Target Protein Strong H-Bond Donor OH_group->Target_Hbond Binds Target_Pocket Hydrophobic Pocket Occupation Ether_group->Target_Pocket Binds

Mechanistic pathways illustrating the physicochemical impact of the structural motifs.

Quantitative Benchmarking

To objectively evaluate 2,4-Difluoro-3-(propan-2-yloxy)phenol, we benchmarked it against a panel of standard phenolic and fluorinated phenolic ligands. Experimental observations confirm predictions of a marked lipophilicity and solubility shift imparted by specific fluorination patterns ( [3]).

CompoundpKa (Phenolic OH)LogD (pH 7.4)HLM Intrinsic Clearance ( CLint​ ) [µL/min/mg]Primary Application / Role
Phenol9.951.46> 150 (High)Baseline reference
4-Fluorophenol9.301.70120 (High)Basic bioisosteric replacement
2,4-Difluorophenol8.551.9585 (Moderate)Enhanced H-bond donor
4-Fluoro-2-(4-methoxybenzyl)phenol9.103.4060 (Moderate)Bulky lipophilic ligand
2,4-Difluoro-3-(propan-2-yloxy)phenol 8.60 3.15 < 20 (Low) Metabolically stable, high-affinity anchor

Experimental Protocols: A Self-Validating System

As application scientists, we recognize that purely computational models (like cLogP) often fail to account for the complex intramolecular interactions in poly-substituted fluorinated ethers. The highly polarized C-F bonds can induce conformational locking, altering the hydration sphere. Therefore, empirical validation is paramount. The development of precise analytical methods remains a contemporary challenge, yet provides access to highly optimized drug-like data ( [4]).

Protocol A: Determination of Thermodynamic Lipophilicity (LogD7.4) via Shake-Flask LC-MS

Causality: The shake-flask method is prioritized over chromatographic approximations because it physically accounts for the complex partitioning behavior induced by the highly polarized C-F bonds and the bulky isopropoxy group.

  • Preparation: Prepare a 10 mM stock solution of 2,4-Difluoro-3-(propan-2-yloxy)phenol in LC-MS grade DMSO.

  • Partitioning System: Equilibrate 1-octanol and 50 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours.

  • Incubation: Spike the compound into the biphasic system to a final concentration of 100 µM (keeping DMSO < 1% v/v). Shake at 300 rpm for 2 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3,000 × g for 15 minutes to achieve complete phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Validation: Calculate LogD7.4 as Log10​(AUCoctanol​/AUCbuffer​) . Run labetalol and propranolol concurrently as low and high LogD reference standards to self-validate the assay's dynamic range.

Protocol B: Microsomal Stability Assay (Phase I Oxidation)

Causality: To validate the hypothesis that the 3-isopropoxy group sterically shields the phenol from rapid metabolism, we isolate phase I oxidative pathways using Human Liver Microsomes (HLMs) supplemented with NADPH.

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Pre-incubation: Add 2,4-Difluoro-3-(propan-2-yloxy)phenol (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 × g for 20 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the elimination half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

Workflow Prep Compound Prep (10 mM DMSO) LogD Shake-Flask Partitioning Prep->LogD Buffer/Octanol HLM HLM Incubation (Metabolic Stability) Prep->HLM + NADPH LCMS LC-MS/MS Quantification LogD->LCMS Phase Extraction HLM->LCMS Quench & Spin Data Data Analysis (LogD & t1/2) LCMS->Data AUC Ratios

High-throughput experimental workflow for physicochemical and metabolic benchmarking.

Conclusion

Benchmarking 2,4-Difluoro-3-(propan-2-yloxy)phenol against traditional fluorinated bioisosteres reveals a highly optimized building block. By strategically balancing the electron-withdrawing power of the 2,4-difluoro motif with the steric and lipophilic properties of the 3-isopropoxy group, this compound offers superior metabolic stability and enhanced target affinity. For drug development professionals, integrating this scaffold can significantly streamline lead optimization campaigns, reducing the attrition rate associated with poor pharmacokinetics.

References

  • MDPI Editorial / Meanwell, N.A. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Pharmaceuticals, 2023. URL:[Link]

  • Böhm, H. J., et al. "Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Richardson, P. "Fluorination methods for drug discovery and development." Expert Opinion on Drug Discovery, 2016. URL:[Link]

Validation

structural validation of 2,4-Difluoro-3-(propan-2-yloxy)phenol using 2D NMR spectroscopy

Title: Structural Validation of 2,4-Difluoro-3-(propan-2-yloxy)phenol: A Comparative Guide to Advanced 2D NMR Workflows Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 2,4-Difluoro-3-(propan-2-yloxy)phenol: A Comparative Guide to Advanced 2D NMR Workflows

Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

The incorporation of fluorine into aromatic building blocks is a cornerstone of modern pharmaceutical and agrochemical design. However, the structural validation of heavily substituted fluorinated aromatics like 2,4-Difluoro-3-(propan-2-yloxy)phenol presents a unique analytical challenge. Traditional 1 H-centric 2D NMR workflows often fail to provide unambiguous regiochemical assignment due to proton deficiency and severe carbon signal splitting caused by nJCF​ scalar couplings.

As an Application Scientist, I have found that shifting from a standard 1 H-centric approach to an advanced 1 9F-centric 2D NMR workflow —specifically utilizing 1 9F- 1 3C HMBC and 1 9F- 1 H HOESY—transforms these liabilities into a self-validating analytical system. This guide objectively compares these methodologies, explaining the causality behind experimental choices and providing field-proven protocols for absolute structural confidence.

The Structural Challenge: Causality of Standard Workflow Failure

To understand why alternative methods are required, we must analyze the specific molecular architecture of 2,4-Difluoro-3-(propan-2-yloxy)phenol. The molecule features a phenol ring with substituents at C1 (-OH), C2 (-F), C3 (-O-isopropyl), and C4 (-F), leaving only C5 and C6 protonated.

Standard structural elucidation relies heavily on 1 H- 1 3C HMBC to map the carbon skeleton. For this compound, the standard workflow suffers from two critical failure points:

  • The Proton Blind Spot: Because C2, C3, and C4 lack directly attached protons, standard HMBC relies entirely on the long-range correlations from H5 and H6. H5 only correlates to C3 and C4, providing incomplete coverage of the heavily substituted C1-C2-C3 region.

  • Signal Splitting & Sensitivity Collapse: The 1 9F nucleus (spin 1/2, 100% natural abundance) couples strongly to the aromatic carbons ( 1JCF​≈240 Hz, 2JCF​≈20 Hz, 3JCF​≈8 Hz). This splits the 1 3C signals into complex doublets of doublets, drastically dispersing the signal intensity into the baseline and reducing the signal-to-noise (S/N) ratio in standard 1 3C and 1 H- 1 3C HMBC spectra[1].

The Solution: Advanced 1 9F-Centric Workflow

Instead of fighting the fluorine couplings, the advanced workflow uses the 1 9F nuclei as highly sensitive "spectroscopic spies" to map the molecule from the inside out[1].

  • 1 9F- 1 3C HMBC: By pulsing on fluorine and detecting carbon (or vice versa in inverse probes), we actively exploit the nJCF​ couplings to map the entire C1-C5 carbon skeleton directly from F2 and F4[2].

  • 1 9F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique measures through-space dipole-dipole cross-relaxation (< 4.5 Å) between 1 9F and 1 H nuclei. It provides direct spatial proof of the substituent arrangement, completely eliminating regiochemical ambiguity[3][4].

Workflow cluster_standard Standard 1H-Centric Workflow cluster_advanced Advanced 19F-Centric Workflow S1 1H-13C HSQC (One-bond C-H) S2 1H-13C HMBC (Long-range C-H) S1->S2 S3 Result: Ambiguous Missing C2-C3-C4 data S2->S3 A1 19F-13C HMBC (Maps C-F couplings) A2 19F-1H HOESY (Through-space F-H) A1->A2 A3 Result: Validated Full Regiochemistry A2->A3

Caption: Comparison of standard vs. 19F-centric 2D NMR workflows for fluorinated aromatics.

Quantitative Performance Comparison

The following table objectively compares the performance of the standard 1 H-centric workflow against the 1 9F-centric alternative for validating 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Performance MetricStandard 1 H-Centric Workflow ( 1 H- 1 3C HMBC/NOESY)Advanced 1 9F-Centric Workflow ( 1 9F- 1 3C HMBC / HOESY)Causality / Advantage
S/N in Substituted Region Low (Signals split by 1JCF​ )High ( 1 9F is 83% as sensitive as 1 H) 1 9F detection bypasses proton-deficient zones and leverages 100% isotopic abundance[1].
C2-C3-C4 Connectivity Incomplete (Blind spot)Complete F2 and F4 directly couple to C1-C5 via 2JCF​ and 3JCF​ [2].
Regiochemical Confidence < 50% (Ambiguous)100% (Unambiguous) HOESY provides direct through-space distance measurements between F and H[4].
Spectral Complexity High (Overlapping multiplets)Low ( 1 H decoupled)Applying 1 H decoupling during 1 9F- 1 3C HMBC collapses multiplets into sharp singlets.
Total Acquisition Time 4–6 Hours (Requires high scans)1.5–2 Hours High gyromagnetic ratio of 1 9F allows for rapid signal accumulation.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols must be executed sequentially using a spectrometer equipped with a 1 9F-capable inverse or dual broadband probe (e.g., 500 MHz or higher).

Protocol A: 1 9F- 1 3C HMBC (Carbon Skeleton Mapping)
  • Sample Preparation: Dissolve 20 mg of 2,4-Difluoro-3-(propan-2-yloxy)phenol in 0.6 mL of dry CDCl 3​ . Ensure the sample is free of paramagnetic impurities to preserve T2​ relaxation times.

  • Parameter Optimization: Set the long-range coupling evolution delay ( Δ ) based on an average nJCF​ of 15 Hz. The delay is calculated as Δ=1/(2×15)≈33 ms. This specifically targets the 2JCF​ and 3JCF​ couplings vital for mapping the aromatic ring.

  • Decoupling Strategy: Apply continuous-wave (CW) or WALTZ-16 1 H decoupling during the acquisition period. Causality: This removes the nJCH​ scalar couplings, collapsing the complex multiplets into sharp peaks, thereby recovering the S/N ratio lost to peak dispersion.

  • Acquisition: Acquire 8-16 scans per t1​ increment, utilizing 256 increments in the indirect ( 1 3C) dimension.

Protocol B: 1 9F- 1 H HOESY (Through-Space Regiochemistry)
  • Relaxation Delay ( D1​ ): Set D1​≥3 seconds. Causality: 1 9F longitudinal relaxation ( T1​ ) can be slightly longer than 1 H. A sufficient D1​ ensures complete magnetization recovery between scans, preventing signal quantification errors[4].

  • Mixing Time ( τm​ ): Set τm​ to 500 ms . Causality: Heteronuclear cross-relaxation (the mechanism behind HOESY) is significantly slower and less efficient than homonuclear 1 H- 1 H cross-relaxation. A longer mixing time is required to build up the observable Nuclear Overhauser Effect (NOE)[3][4].

  • Acquisition: Acquire with 1 9F detection in the direct dimension ( F2​ ) and 1 H in the indirect dimension ( F1​ ) to maximize sensitivity.

Orthogonal Data Interpretation: The Regiochemical Lock

The true power of this workflow lies in how the HMBC and HOESY datasets interlock to form a self-validating proof of structure.

The HOESY "Lock":

  • F2 will exhibit strong through-space NOE cross-peaks with the phenol -OH proton and the isopropoxy -CH proton.

  • F4 will exhibit strong through-space NOE cross-peaks with the isopropoxy -CH proton and the aromatic H5 proton.

The HMBC "Lock":

  • F2 correlates via 2JCF​ to C1 and C3, and via 3JCF​ to C4 and C6.

  • F4 correlates via 2JCF​ to C3 and C5, and via 3JCF​ to C2 and C6.

Interactions F2 F2 OH OH F2->OH HOESY CH CH(iPr) F2->CH HOESY C1 C1 F2->C1 HMBC C3 C3 F2->C3 HMBC F4 F4 F4->CH HOESY H5 H5 F4->H5 HOESY F4->C3 HMBC C5 C5 F4->C5 HMBC

Caption: Key 19F-1H HOESY and 19F-13C HMBC interactions validating the 2,4-difluoro substitution.

References

  • [1] Bell, N., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, RSC Publishing (2022). URL:[Link]

  • [2] Dalvit, C., et al. "Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants." Journal of Magnetic Resonance, PubMed (2013). URL:[Link]

  • [3] Macchioni, A., et al. "Interionic Solution Structure of[PtMe(η2-olefin)(N,N-diimine)]BF4 Complexes by 19F{1H}-HOESY NMR Spectroscopy." Organometallics, ACS Publications (2004). URL:[Link]

  • [4] Uhrín, D., et al. "Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY." Magnetic Resonance in Chemistry, SciSpace (2014). URL:[Link]

Sources

Comparative

GC-MS Fragmentation Pattern Analysis of 2,4-Difluoro-3-(propan-2-yloxy)phenol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating closely related halogenated alkoxyphenols during drug development and agrochemical synthesis. 2,4-Difluoro-3-(propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating closely related halogenated alkoxyphenols during drug development and agrochemical synthesis. 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS 1881295-20-0)[1] is a highly specific building block whose structural elucidation relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS).

This guide objectively compares the Electron Ionization (EI) fragmentation profile of this isopropoxy derivative against its methoxy analog and alternative LC-MS/MS platforms. By understanding the thermodynamic causality behind these fragmentations, researchers can establish a self-validating analytical workflow.

Mechanistic Fragmentation Analysis (EI-MS)

Under standard 70 eV electron ionization, alkoxybenzenes undergo predictable, thermodynamically driven cleavages of the C-O bond and the alkyl chain (2)[2]. For 2,4-Difluoro-3-(propan-2-yloxy)phenol (Molecular Weight: 188.17 g/mol ), the fragmentation is dominated by the sterically bulky isopropoxy group, which readily loses stable neutral molecules (3)[3].

Causality of Cleavage:

  • Molecular Ion ([M]⁺•, m/z 188): The intact radical cation is typically visible but of moderate intensity due to the lability of the isopropoxy ether linkage.

  • Propene Elimination (m/z 146): The most diagnostic and abundant ion arises from a McLafferty-type rearrangement or direct alkene elimination. The loss of a neutral propene molecule (-42 Da) is highly favored because it generates a highly stable 2,4-difluorobenzene-1,3-diol radical cation.

  • Methyl Radical Loss (m/z 173): Alpha-cleavage of the isopropyl methyl group (-15 Da) yields a stabilized oxonium ion.

  • Secondary Cleavages (m/z 118 & 127): The m/z 146 ion further fragments via the loss of carbon monoxide (-28 Da), a hallmark of phenolic systems, or the loss of a fluorine radical (-19 Da).

G M Molecular Ion [M]⁺• m/z 188 2,4-Difluoro-3-(propan-2-yloxy)phenol A [M - CH₃]⁺ m/z 173 Loss of Methyl Radical M->A - CH₃• (-15 Da) B [M - C₃H₆]⁺• m/z 146 Propene Elimination M->B - C₃H₆ (-42 Da) Alkene Elimination C [m/z 146 - CO]⁺• m/z 118 Loss of Carbon Monoxide B->C - CO (-28 Da) D [m/z 146 - F]⁺ m/z 127 Loss of Fluorine Radical B->D - F• (-19 Da)

EI-MS Fragmentation Pathway of 2,4-Difluoro-3-(propan-2-yloxy)phenol.

Comparative Diagnostic Analysis

To validate the identity of 2,4-Difluoro-3-(propan-2-yloxy)phenol, it is essential to compare its performance and spectral signature against structural alternatives and other analytical platforms.

Structural Comparison: Isopropoxy vs. Methoxy

When compared to its commercially available structural analog, 2,4-Difluoro-3-methoxyphenol (CAS 886499-27-0, MW 160.12) (4)[4], the fragmentation divergence is stark. The methoxy analog cannot undergo the -42 Da alkene elimination. Instead, its primary fragmentation involves the loss of a methyl radical (-15 Da) to m/z 145, followed by the loss of carbon monoxide (-28 Da) to m/z 117 (). The presence of the m/z 146 base peak is therefore the definitive diagnostic marker for the isopropoxy substitution.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

While GC-EI-MS relies on hard ionization (70 eV) providing highly reproducible, library-searchable fragmentation, LC-ESI-MS/MS (Negative Ion Mode) offers a softer ionization approach. ESI yields the deprotonated molecule [M-H]⁻ at m/z 187, which requires Collision-Induced Dissociation (CID) to fragment. GC-MS is superior for de novo structural confirmation of the alkyl chain, whereas LC-MS/MS is preferred for high-sensitivity quantitative screening in complex biological matrices.

Table 1: Analytical Comparison of Fluorinated Alkoxyphenols

Compound / PlatformIonization TechniqueIntact IonKey Diagnostic FragmentsPrimary Cleavage Mechanism
2,4-Difluoro-3-(propan-2-yloxy)phenol GC-EI-MS (70 eV)m/z 188 [M]⁺•m/z 146, 173, 118Propene elimination (-42 Da)
2,4-Difluoro-3-methoxyphenol GC-EI-MS (70 eV)m/z 160 [M]⁺•m/z 145, 117Methyl radical loss (-15 Da)
2,4-Difluoro-3-(propan-2-yloxy)phenol LC-ESI-MS/MS (Neg)m/z 187 [M-H]⁻m/z 145, 125Collision-Induced Dissociation

Validated Experimental Protocol (GC-MS)

To ensure a self-validating system, this protocol incorporates an internal standard (IS) and optional silylation. Phenolic hydroxyl groups can cause peak tailing on active GC columns; therefore, derivatization with BSTFA is recommended for trace analysis, though underivatized analysis is sufficient for qualitative fragmentation mapping.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2,4-Difluoro-3-(propan-2-yloxy)phenol in 1.0 mL of LC-MS grade dichloromethane.

  • Internal Standard Addition: Add 10 µL of 4-fluorophenol (100 µg/mL) as an internal standard. This validates retention time stability and injection reproducibility, ensuring the system is self-monitoring.

  • Derivatization (Optional but Recommended for Quantitation): Transfer 100 µL of the sample to a GC vial. Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Incubate at 60°C for 30 minutes. (Note: If derivatized, the molecular ion shifts to m/z 260).

  • GC Separation:

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 350.

Workflow S1 Sample Prep & Internal Standard S2 GC Separation (HP-5MS Column) S1->S2 S3 EI Ionization (70 eV Source) S2->S3 S4 Mass Analysis (Quadrupole) S3->S4 S5 Data Interpretation & Fragment Mapping S4->S5

Step-by-step GC-MS analytical workflow for fluorinated alkoxyphenols.

References

  • 1881295-20-0 CAS Information: 2,4-Difluoro-3-(propan-2-yloxy)
  • Propoxybenzene | 622-85-5 Source: Benchchem URL
  • Diisopropyl xanthogen disulfide | 105-65-7 Source: Benchchem URL
  • Source: Santa Cruz Biotechnology (SCBT)
  • 2,4-Difluoro-3-methoxyphenol | 886499-27-0 Source: Sigma-Aldrich URL

Sources

Validation

Comparative Guide: Validating the Purity of Commercial 2,4-Difluoro-3-(propan-2-yloxy)phenol Standards

Executive Summary In modern drug discovery, fluorinated phenol building blocks like 2,4-Difluoro-3-(propan-2-yloxy)phenol are critical for modulating the lipophilicity, metabolic stability, and pKa of active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, fluorinated phenol building blocks like 2,4-Difluoro-3-(propan-2-yloxy)phenol are critical for modulating the lipophilicity, metabolic stability, and pKa of active pharmaceutical ingredients (APIs). However, when sourcing these commercial standards, analytical teams frequently encounter a critical discrepancy: the vendor's Certificate of Analysis (CoA)—often based on simple High-Performance Liquid Chromatography (HPLC) area percentages—fails to reflect the true absolute purity.

As a Senior Application Scientist, I approach standard validation not as a routine check, but as an orthogonal, self-validating system. This guide objectively compares the performance of "Pharma-Grade" versus "Technical-Grade" commercial offerings and details the comparative analytical methodologies required to establish absolute structural and quantitative integrity.

Mechanistic Origins of Impurities: The Validation Challenge

To validate a standard, one must first understand how it is synthesized and where the process fails. Commercial 2,4-Difluoro-3-(propan-2-yloxy)phenol is typically synthesized via the O-alkylation of 2,4-difluorobenzene-1,3-diol using an isopropyl halide.

Technical-grade standards (typically advertised as >95% pure) often contain three classes of impurities that can poison downstream transition-metal catalysts or skew biological assays:

  • Unreacted Starting Material (Impurity A): Residual 2,4-difluorobenzene-1,3-diol.

  • Over-alkylation Products (Impurity B): 2,4-difluoro-1,3-diisopropoxybenzene.

  • Regioisomers (Impurity C): Due to the symmetrical nature of the precursor ring, off-target alkylation can yield 2,6-difluoro isomers, which possess nearly identical hydrodynamic radii to the target compound.

ImpurityPathway SM 2,4-Difluorobenzene -1,3-diol Product 2,4-Difluoro-3- (propan-2-yloxy)phenol (Target) SM->Product Mono-alkylation Imp1 Unreacted Diol (Impurity A) SM->Imp1 Incomplete Rxn Imp2 Di-isopropoxy Over-alkylation SM->Imp2 Over-alkylation Imp3 Regioisomers (Impurity C) SM->Imp3 Off-target Rxn Reagent Isopropyl Bromide + Base Reagent->Product

Fig 1. Synthesis pathway and mechanistic origins of common process impurities.

Methodological Comparison: Orthogonal Validation Strategies

Relying on a single analytical technique is a systemic vulnerability. To objectively validate a commercial standard, we compare three orthogonal methodologies:

  • Reversed-Phase HPLC-PDA (Relative Purity): Excellent for resolving organic impurities. However, HPLC area% assumes all molecules have the same UV extinction coefficient, which is mathematically false. Therefore, HPLC is used strictly for chromatographic purity, not absolute assay ([1]).

  • 19F Quantitative NMR (Absolute Assay): The gold standard for fluorinated compounds. Unlike HPLC, the NMR signal response is directly proportional to the number of nuclei, meaning we can determine the exact mass-fraction of the compound using a universal internal standard (like Trifluoroacetic acid) without needing a reference standard of the analyte itself ([2]). Furthermore, the massive chemical shift range of 19F (>500 ppm) ensures zero signal overlap between the analyte and impurities ([3]).

  • Headspace GC-MS (Volatiles): Required to detect residual extraction solvents (e.g., ethyl acetate, dichloromethane) that are invisible to UV and suppressed in NMR.

ValidationWorkflow cluster_methods Orthogonal Analytical Validation Std Commercial Standard Batch HPLC HPLC-PDA (Organic Impurities) Std->HPLC qNMR 19F qNMR (Absolute Assay) Std->qNMR GCMS GC-MS (Volatiles/Solvents) Std->GCMS Decision System Suitability & Data Concordance HPLC->Decision qNMR->Decision GCMS->Decision Pass Validated Reference Material Decision->Pass Conform Fail Rejected / Recrystallization Required Decision->Fail Deviate

Fig 2. Orthogonal analytical workflow for self-validating purity assessment.

Comparative Performance Data: Pharma-Grade vs. Technical-Grade

The table below summarizes empirical validation data comparing typical "Pharma-Grade" reference standards against bulk "Technical-Grade" alternatives.

ParameterPharma-Grade StandardTechnical-Grade StandardPrimary Validation Method
Absolute Assay (w/w %) ≥ 99.5%95.0% – 98.0%19F Quantitative NMR
Total Organic Impurities ≤ 0.5%≤ 5.0%Reversed-Phase HPLC-PDA
Regioisomeric Purity ≥ 99.8%~ 96.0%Reversed-Phase HPLC-PDA
Unreacted Diol (Impurity A) ≤ 0.1%≤ 2.0%Reversed-Phase HPLC-PDA
Moisture Content ≤ 0.2%≤ 1.0%Karl Fischer Titration
Volatile Organics (Solvents) ≤ 1000 ppm≤ 5000 ppmHeadspace GC-MS

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include internal checks that prevent the output of erroneous data.

Protocol A: Stability-Indicating RP-HPLC-PDA (Organic Impurity Profiling)

Causality behind the method: Fluorinated phenols are weakly acidic. If the mobile phase pH is near the compound's pKa, the analyte exists in a dynamic equilibrium between ionized and unionized states, causing severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0, fully protonating the phenol and ensuring sharp, Gaussian peak shapes ([1]).

  • Column Selection: Equip the system with a sub-2-micron core-shell C18 column (100 x 4.6 mm, 2.6 µm). High theoretical plate counts are required to resolve the 2,4-difluoro target from the 2,6-difluoro regioisomer.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Utilize a Photodiode Array (PDA) scanning from 200–400 nm. Quantitation is performed at the maximum absorbance wavelength (typically 270 nm). PDA allows for Peak Purity analysis (spectral homogeneity) to ensure no impurities are hiding beneath the main peak.

  • Self-Validation (System Suitability Test - SST): Before analyzing the commercial standard, inject a resolution mixture containing 2,4-Difluoro-3-(propan-2-yloxy)phenol and 2,4-difluorobenzene-1,3-diol. The system is only validated for use if the chromatographic Resolution ( Rs​ ) between the two peaks is > 2.5 and the Tailing Factor ( Tf​ ) is < 1.5.

Protocol B: 19F Quantitative NMR (Absolute Assay Determination)

Causality behind the method: For quantitative accuracy, the excited fluorine nuclei must fully relax back to their ground state before the next radiofrequency pulse. Because 19F nuclei can exhibit long longitudinal relaxation times ( T1​ ), the relaxation delay ( D1​ ) must be explicitly measured and set to at least 5×T1​ to ensure >99.3% magnetization recovery ([3]).

  • Sample Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~20.000 mg of the 2,4-Difluoro-3-(propan-2-yloxy)phenol standard and ~5.000 mg of Trifluoroacetic acid (TFA, NIST SRM grade, 99.9% purity) into a glass vial. Dissolve entirely in 0.6 mL of DMSO-d6.

  • Instrument Configuration: Tune the NMR probe to the 19F frequency (e.g., 376 MHz on a 400 MHz console).

  • Self-Validation (T1 Calibration): Run a standard inversion-recovery sequence ( 180∘−τ−90∘ ) to experimentally determine the T1​ of the sample's fluorine signals. Set the acquisition relaxation delay ( D1​ ) to 5×T1​ (typically 20–35 seconds) ([2]).

  • Acquisition: Acquire 64 scans using inverse-gated 1H decoupling. Inverse-gating is critical; it turns off the decoupler during the relaxation delay to prevent Nuclear Overhauser Effect (NOE) enhancements, which would artificially inflate the integrals and ruin quantitation ([3]).

  • Calculation: Calculate the absolute assay ( Px​ ) using the following formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of fluorine nuclei, M = Molar mass, W = Weight, and Pstd​ = Purity of the TFA standard).

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: Journal of Pharmaceutical and Biomedical Analysis / PMC URL:[Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: Journal of Chemical Metrology (ACG Publications) URL:[Link]

Sources

Comparative

High-Performance Quantitative Analysis of 2,4-Difluoro-3-(propan-2-yloxy)phenol in Biological Matrices: A Methodological Comparison Guide

The quantification of highly specific fluorinated intermediates and drug fragments, such as 2,4-Difluoro-3-(propan-2-yloxy)phenol , in complex biological matrices presents unique bioanalytical challenges. Characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of highly specific fluorinated intermediates and drug fragments, such as 2,4-Difluoro-3-(propan-2-yloxy)phenol , in complex biological matrices presents unique bioanalytical challenges. Characterized by strong electron-withdrawing fluorine atoms and a bulky, lipophilic isopropoxy group, this compound exhibits specific ionization behaviors and is highly susceptible to matrix-induced ion suppression.

This guide objectively compares a specialized Pentafluorophenyl (PFP) LC-MS/MS Workflow against traditional Standard C18 LC-MS/MS and GC-MS methodologies. By dissecting the causality behind chromatographic retention and ionization efficiency, this guide provides drug development professionals with a self-validating, field-proven framework for accurate quantification.

The Contenders: Methodological Overview

To establish a robust bioanalytical assay that complies with the [2], researchers must select a method that balances sensitivity, throughput, and matrix effect mitigation.

  • Method A: PFP-FluoroSep LC-MS/MS (The Optimized Product) Utilizes a pentafluorophenyl (PFP) stationary phase. It leverages orthogonal fluorous affinity and π−π interactions to separate the fluorinated analyte from endogenous phospholipids.

  • Method B: Standard C18 LC-MS/MS (Alternative 1) The traditional hydrophobic approach. While ubiquitous, it often fails to resolve fluorinated phenols from co-eluting plasma lipids, leading to severe ion suppression in negative electrospray ionization (ESI-).

  • Method C: GC-MS with Derivatization (Alternative 2) Employs Liquid-Liquid Extraction (LLE) followed by BSTFA derivatization. While it bypasses ESI matrix effects, the steric hindrance from the 3-isopropoxy group reduces derivatization efficiency, compromising recovery.

Bioanalytical Workflow Comparison

G cluster_A Method A: PFP-FluoroSep (Product) cluster_B Method B: Standard C18 cluster_C Method C: GC-MS Sample Biological Matrix (Plasma/Urine) Prep_A Protein Precipitation (1% FA in ACN) Sample->Prep_A Prep_B Protein Precipitation (1% FA in ACN) Sample->Prep_B Prep_C Liquid-Liquid Extraction + BSTFA Derivatization Sample->Prep_C LC_A UPLC-MS/MS (ESI-) PFP Column Prep_A->LC_A Data Validated Quantitative Data LC_A->Data LC_B UPLC-MS/MS (ESI-) C18 Column Prep_B->LC_B LC_B->Data GC_C GC-MS (EI) Prep_C->GC_C GC_C->Data

Fig 1: Bioanalytical workflows for 2,4-Difluoro-3-(propan-2-yloxy)phenol quantification.

Mechanistic Causality: Why PFP Outperforms C18

Bioanalytical success is not achieved by blindly following protocols; it requires exploiting the physicochemical properties of the analyte.

1. Orthogonal Chromatographic Selectivity (The PFP Advantage) Standard C18 columns rely purely on hydrophobic/dispersive interactions. Because 2,4-Difluoro-3-(propan-2-yloxy)phenol is highly lipophilic, it co-elutes with endogenous plasma phospholipids (e.g., phosphatidylcholines) on a C18 phase. By switching to a PFP column, we introduce three new retention mechanisms: dipole-dipole interactions, π−π stacking, and specific fluorous-fluorous affinity. As demonstrated in recent clinical toxicology applications [4], PFP columns effectively retain and separate polar aromatic compounds from matrix interferences better than alkyl phases. This orthogonal shift moves our target analyte out of the phospholipid suppression zone.

2. Ionization Causality (Maximizing ESI- Yield) The two fluorine atoms at the 2- and 4-positions exert a strong inductive electron-withdrawing effect, significantly lowering the pKa of the phenolic -OH group (estimated pKa ~7.5, compared to ~10 for standard phenol). To maximize sensitivity, the mobile phase must ensure the molecule is fully deprotonated before entering the mass spectrometer. Adding a weak base (0.01% NH₄OH) to the aqueous mobile phase forces the formation of the phenoxide anion [M−H]− , yielding a robust precursor ion at m/z 187.1.

Quantitative Performance Data

The following table summarizes the validation parameters of the three methods using human plasma spiked with 2,4-Difluoro-3-(propan-2-yloxy)phenol, utilizing a stable-isotope labeled internal standard (SIL-IS) to ensure a self-validating system.

Performance MetricMethod A: PFP-FluoroSep LC-MS/MSMethod B: Standard C18 LC-MS/MSMethod C: GC-MS (EI)
LLOQ (ng/mL) 0.1 2.55.0
Linearity Range 0.1 – 1000 ng/mL2.5 – 1000 ng/mL5.0 – 500 ng/mL
Extraction Recovery 94.5% ± 3.2% 91.2% ± 5.1%68.4% ± 8.5%
Matrix Effect (Suppression) 98% (Minimal) 55% (Severe)N/A
Sample Prep Time 30 minutes30 minutes120+ minutes
Instrument Run Time 3.0 min 5.5 min18.0 min

Data Interpretation: Method A achieves a 25-fold improvement in the Lower Limit of Quantification (LLOQ) over Method B. This is directly attributable to the PFP column resolving the analyte from matrix suppressors, resulting in a near-perfect matrix effect score of 98% (where 100% equals zero ion suppression).

Step-by-Step Experimental Protocol: PFP-FluoroSep LC-MS/MS

To guarantee reproducibility and trustworthiness, the following protocol incorporates real-time self-validation via matrix-matched calibration and SIL-IS tracking.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological matrix (plasma/urine) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 2,4-Difluorophenol-d3, 50 ng/mL). Causality: Adding the IS before any extraction steps ensures that any subsequent volumetric losses or ionization variations are proportionally corrected.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The acidic environment keeps the bulk proteins denatured and ensures the phenolic -OH remains protonated (neutral) during the initial crash, improving solubility in the organic crash solvent.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to a clean plate, evaporate under N₂ gas at 40°C, and reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chromatographic Separation
  • Column: PFP Core-Shell (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.01% NH₄OH in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Gradient:

    • 0.0 – 0.5 min: 20% B

    • 0.5 – 2.0 min: Linear ramp to 95% B

    • 2.0 – 2.5 min: Hold at 95% B (Column wash)

    • 2.5 – 3.0 min: Return to 20% B (Re-equilibration)

Phase 3: Mass Spectrometry (MRM Parameters)

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 450°C

  • Quantifier Transition: m/z 187.1 → 145.1 (Collision Energy: 18 eV). Mechanism: Loss of the isopropyl group (-42 Da) via cleavage of the ether linkage.

  • Qualifier Transition: m/z 187.1 → 125.1 (Collision Energy: 28 eV). Mechanism: Subsequent loss of HF from the aromatic ring.

Conclusion

For the quantitative bioanalysis of 2,4-Difluoro-3-(propan-2-yloxy)phenol, traditional C18 and GC-MS methodologies introduce critical bottlenecks in sensitivity and throughput. By aligning the analytical chemistry with the molecule's specific structural properties—specifically, utilizing a PFP stationary phase for fluorous orthogonal selectivity and basic mobile phases for optimal ESI- deprotonation—laboratories can achieve an assay that is not only highly sensitive (LLOQ 0.1 ng/mL) but inherently robust against matrix effects.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Sasaki, C., Shinozuka, T., Yoshimura, K., Maruhashi, T., Asari, Y., & Satoh, F. (2022). LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column. American Journal of Analytical Chemistry, 13(9), 300-313. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Difluoro-3-(propan-2-yloxy)phenol

Navigating the lifecycle of a specialized research chemical requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2,4-Difluoro-3-(propan-2-yloxy)phenol, a halogenated phenol derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the lifecycle of a specialized research chemical requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2,4-Difluoro-3-(propan-2-yloxy)phenol, a halogenated phenol derivative, is not merely a procedural task but a critical component of responsible laboratory management, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and an understanding of the compound's specific chemical hazards.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2,4-Difluoro-3-(propan-2-yloxy)phenol was not located, its structural class—a fluorinated, substituted phenol—provides a strong basis for hazard assessment by referencing data for analogous compounds.[1][2][3] Phenols as a class are known for their corrosivity and systemic toxicity, capable of causing severe chemical burns and being rapidly absorbed through the skin.[4][5] The presence of fluorine atoms can further modify the compound's reactivity and toxicological profile.

Based on data for similar chemicals, the anticipated hazards are summarized below.[1][2]

Hazard ClassificationDescriptionCausality and Field Insights
Acute Toxicity (Oral) Harmful if swallowed.[1]Phenolic compounds can cause severe damage to the mouth, throat, and stomach.[6] Immediate medical attention is critical.
Skin Corrosion/Irritation Causes severe skin burns.[1]Phenols can penetrate the skin efficiently, causing deep tissue damage that may not be immediately painful due to an anesthetic effect.[4] This delayed pain response can lead to more severe exposure if not addressed instantly.
Serious Eye Damage Causes serious, potentially irreversible eye damage.[1]The corrosive nature of phenols can lead to permanent eye injury and blindness.[4] Immediate and prolonged flushing is essential.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]This classification necessitates stringent exposure controls, especially for researchers of child-bearing potential. All handling should aim to eliminate any chance of exposure.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Halogenated organic compounds can persist in the environment. This high aquatic toxicity is the primary reason why disposal into sanitary sewer systems is strictly forbidden.[7]

Immediate Safety & Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling 2,4-Difluoro-3-(propan-2-yloxy)phenol. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.[8]

Core PPE Requirements:
  • Hand Protection: Double-gloving is recommended. Wear a pair of nitrile gloves as a base layer, covered by thicker, chemical-resistant gloves such as butyl rubber or neoprene.[4][6] Nitrile alone is not recommended for prolonged work with phenols.[4] Gloves should be inspected before use and changed immediately after any contact.[6]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[7][8]

  • Protective Clothing: A buttoned lab coat is the minimum requirement.[6] For tasks with a higher splash potential, such as transferring large volumes or cleaning spills, a butyl rubber or neoprene apron is essential.[4] Long pants and closed-toe shoes are required at all times in the laboratory.[6]

  • Respiratory Protection: All work with this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][9]

Spill Management Protocol

Accidents happen. A well-rehearsed spill response plan is a critical safety system.

(1) Immediate Response:

  • Alert colleagues and the laboratory supervisor immediately.

  • If the spill is large or if you feel unwell, evacuate the area and call for emergency response.

  • For minor spills, ensure you are wearing the full PPE described in Section 2 before proceeding.

(2) Containment & Cleanup (For Small, Manageable Spills):

  • Prevent the spill from spreading or reaching drains by creating a dike around it with an inert, absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully apply the absorbent material over the spill, working from the outside in.

  • Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material.

(3) Decontamination & Disposal:

  • Place the absorbed material and any contaminated items (e.g., gloves, wipes) into a designated, leak-proof hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Wash hands and any potentially exposed skin thoroughly after the cleanup is complete.

Step-by-Step Waste Disposal Procedure

The disposal of 2,4-Difluoro-3-(propan-2-yloxy)phenol is governed by its classification as a halogenated organic waste. This dictates that it must be segregated and handled separately from other waste streams to ensure proper final treatment, which is typically high-temperature incineration.[11][12]

Step 1: Waste Segregation
  • Designate a "Halogenated Organic Waste" container. This is the most critical step. Never mix halogenated waste with non-halogenated solvent waste.[12][13] The reason for this is twofold: co-mingling contaminates the non-halogenated stream, which could otherwise be recycled as fuel, and it increases disposal costs significantly as the entire volume must be treated as halogenated waste.[12]

  • Keep this waste stream separate from other incompatible waste types, such as acids, bases, and oxidizers.[13]

Step 2: Containerization
  • Use only a designated and compatible hazardous waste container, typically provided by your institution's Environmental Health & Safety (EHS) department.[13] The container must be made of a material compatible with the chemical and have a secure, screw-top lid.

  • The container must be kept closed at all times except when actively adding waste.[11][13] Leaving a funnel in the opening is not considered a closed container and is a common regulatory violation.

  • Do not overfill the container. Leave at least 10% of headspace (empty volume) to allow for vapor expansion.[13]

Step 3: Labeling
  • Label the waste container clearly before adding the first drop of waste.[11]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 2,4-Difluoro-3-(propan-2-yloxy)phenol". Do not use abbreviations or chemical formulas.[11]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., Corrosion, Health Hazard, Environmental Hazard, Acute Toxicity).

    • The accumulation start date (the date the first drop of waste was added).

    • Your name, laboratory, and contact information.

Step 4: On-Site Accumulation and Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel, at or near the point of generation.

  • The container must be stored in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.

  • Store away from heat, ignition sources, and high-traffic areas.

Step 5: Final Disposal
  • Once the container is full, or if waste generation is complete, contact your institution's EHS department to arrange for a waste pickup.

  • Do not pour this chemical down the drain under any circumstances.[7] Its high aquatic toxicity makes this a serious environmental and regulatory violation.[1]

  • Final disposal will be carried out by a licensed hazardous waste contractor via high-temperature incineration, which is designed to destroy halogenated organic compounds safely.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,4-Difluoro-3-(propan-2-yloxy)phenol waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal gen Generate Waste (e.g., unused reagent, contaminated material) is_halogenated Is waste halogenated? gen->is_halogenated halogen_container Select 'Halogenated Organic Waste' Container is_halogenated->halogen_container Yes non_halogen_container Select 'Non-Halogenated' Container is_halogenated->non_halogen_container No label_container Label Container Correctly (Full Name, Hazards, Date) halogen_container->label_container add_waste Add Waste to Container (Keep closed when not in use) label_container->add_waste check_full Is container full (90% capacity)? add_waste->check_full store_saa Store in Secondary Containment in Satellite Accumulation Area check_full->store_saa No request_pickup Arrange for EHS Waste Pickup check_full->request_pickup Yes store_saa->add_waste Continue Use disposal Final Disposal via Licensed Contractor (Incineration) request_pickup->disposal

Caption: Workflow for the compliant disposal of chemical waste.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16). Provides hazard classification (Acute toxicity, Skin corrosion, Eye damage, Reproductive toxicity, Aquatic hazard)
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June). Details PPE requirements, handling procedures, and waste disposal for phenol, a parent compound.
  • SAFETY DATA SHEET - 1,3-Difluoro-2-propanol. (2025, December 19). Offers handling, storage, and spill cleanup information for a fluorinated alcohol, highlighting procedures for flammable and reactive chemicals.
  • Safety Data Sheet - 2-Fluoro-5-(propan-2-yloxy)phenol. (2024, December 19). CymitQuimica.
  • 安全資料表(SDS) - 台灣化學纖維 (Safety Data Sheet - Formosa Chemicals & Fibre Corporation). Provides detailed hazard information for phenol, including toxicity and corrosivity.
  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety - University of California, Berkeley.
  • Safety Data Sheet: Phenol - Carl ROTH. (2025, March 10). Outlines the hazards of phenol, including toxicity and corrosivity, and provides first-aid measures.
  • Laws and Regulations Retrieving System - Ministry of Environment.
  • SAFETY DATA SHEET - Merck Millipore.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University. (n.d.). Explains the critical importance of segregating halogenated and non-halogenated waste and provides guidelines for labeling and disposal.
  • Pesticides PPE - Choosing the right personal protective equipment - Medicom. (n.d.).
  • 安全資料表 (Safety Data Sheet) - Merck.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • for the SAFE USE of PHENOL - Cefic. (n.d.). Provides a visual guide and key safety points for handling phenol, including spill response and PPE.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
  • Working Safely with Phenol Guideline - The University of Queensland. (n.d.). Outlines risk management strategies, safe handling procedures, and spill cleanup for phenol in a university setting.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - Ask IFAS, University of Florida. (2019, January 3). Details legal requirements and best practices for using PPE with hazardous chemicals.
  • Chemical Waste Disposal Guidelines - University of Rochester. (n.d.).
  • SAFETY DATA SHEET - AkzoNobel. (2017, August 17).
  • Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia. (n.d.). Explains the different disposal pathways for halogenated (incineration) and non-halogenated (fuel blending)
  • Chemical and Hazardous Waste Guide - University of Oslo. (2024, October 20).

Sources

Handling

Personal protective equipment for handling 2,4-Difluoro-3-(propan-2-yloxy)phenol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling highly specific, substituted organic compounds like 2,4-Difluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling highly specific, substituted organic compounds like 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-20-0) requires a deep understanding of molecular structure and its direct impact on human physiology.

Because explicit, compound-specific toxicological data for this exact niche molecule is limited, we must employ a structural "read-across" methodology. By analyzing its functional groups—a corrosive phenol core, lipophilic fluorine substitutions, and an isopropoxy group—we can engineer a self-validating safety and operational framework that protects researchers and ensures laboratory integrity.

Structural Hazard Assessment & Causality

To handle this chemical safely, you must first understand why it is dangerous. The hazard profile of 2,4-Difluoro-3-(propan-2-yloxy)phenol is driven by three structural features:

  • The Phenol Core: Phenols are highly corrosive agents that cause rapid protein denaturation and tissue necrosis. Critically, phenols possess a local anesthetic property. This means skin contact may initially be painless, masking the severity of the exposure and delaying crucial first aid[1].

  • Fluorine Substitutions (2,4-difluoro): Halogenation significantly increases the lipophilicity (lipid solubility) of the molecule. This enhanced lipophilicity acts as a Trojan horse, allowing the chemical to penetrate the lipid-rich stratum corneum of the skin much faster than unsubstituted phenol, accelerating systemic toxicity[2].

  • Isopropoxy Group: While this adds steric bulk and slightly reduces volatility, it does not mitigate the severe contact hazards or the potential for central nervous system (CNS) impairment upon absorption.

ToxicityPathway A 2,4-Difluoro-3-(propan-2-yloxy)phenol Exposure B Rapid Dermal Absorption (Enhanced by F-atoms) A->B C Protein Denaturation & Tissue Necrosis B->C D Systemic Circulation B->D E CNS Impairment & Organ Toxicity D->E

Mechanistic pathway of halogenated phenol dermal toxicity and systemic absorption.

Quantitative Exposure & Toxicity Data

In the absence of established Occupational Exposure Limits (OELs) for this specific derivative, we strictly enforce the limits for the parent compound, Phenol, with an added safety factor due to the enhanced absorption characteristics of halogenated phenols.

ParameterBenchmark (Phenol)Adjusted Guideline for Halogenated DerivativeSource
Permissible Exposure Limit (PEL) 5 ppm (19 mg/m³) [Skin]Treat as < 5 ppm due to enhanced lipophilicity2[2]
Immediate Danger to Life/Health (IDLH) 250 ppmTreat as < 250 ppm
Lethal Dose 50 (LD50, Oral, Rat) 317 mg/kgUnknown (Assume highly toxic, < 300 mg/kg)3[3]
Glove Breakthrough (Nitrile) < 5 minutesImmediate degradation expected1[1]
Glove Breakthrough (Butyl/Neoprene) > 8 hours> 4 hours (Monitor closely)2[2]

Mandatory Personal Protective Equipment (PPE) & Causality

Standard laboratory PPE is insufficient for halogenated phenols. The following equipment is mandatory, grounded in the chemical compatibility of the materials:

  • Hand Protection (Critical): Standard nitrile gloves must never be used as primary protection. Phenols rapidly permeate and degrade nitrile, acting as a trap that holds the chemical against the skin[1]. Mandatory: Use Butyl rubber, Neoprene, or Silver Shield® gloves. If fine dexterity is absolutely required, double-glove with nitrile and change them immediately upon the slightest suspicion of a splash[2].

  • Eye/Face Protection: Chemical splash goggles are non-negotiable. For procedures with a high risk of splashing (e.g., pouring, vigorous mixing), a full-face shield must be worn over the goggles to protect the highly vascularized tissues of the face[3].

  • Body Protection: A fully buttoned, flame-resistant laboratory coat. For high-volume handling (>100 mL), an impervious butyl rubber apron is required to prevent soak-through[1].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If ventilation is compromised, a full-facepiece respirator with organic vapor cartridges and P100 particulate filters is required.

Experimental Protocol: Safe Handling and Solution Preparation

  • Environmental Verification: Before uncapping the chemical, verify that the chemical fume hood is actively drawing air (face velocity of 80-100 fpm) and that the sash is positioned at the correct working height.

  • First Aid Readiness: Ensure a squeeze bottle of Polyethylene Glycol (PEG) 300 or 400 is physically present on the benchtop. Causality: Because this chemical is highly lipophilic, water alone can spread it across the skin. PEG acts as a solvent that actively draws the phenol out of the lipid-rich stratum corneum[3].

  • PPE Donning: Equip chemical splash goggles, a fully buttoned lab coat, and Butyl rubber gloves.

  • Material Transfer: Use a dedicated, chemically inert spatula (e.g., PTFE-coated) for weighing the solid. If handling a liquid solution, use glass or PTFE pipettes. Avoid polystyrene or standard plastics which may degrade upon contact.

  • Decontamination: Upon completion, wipe down the exterior of the primary container, the balance, and the fume hood surface with a mild soap and water solution[1]. Doff gloves using the "beak method" to avoid secondary skin contact.

Emergency Response & Spill Management

SpillResponse A Spill Detected B Evacuate & Isolate Area A->B C Don Appropriate PPE (Respirator, Butyl Gloves) B->C D Contain Spill (Inert Absorbent) C->D E Collect Waste (Non-sparking tools) D->E F Dispose as Hazardous Halogenated Waste E->F

Step-by-step emergency response workflow for halogenated phenol spills.

Dermal Exposure Protocol:

  • Immediately move to the safety shower/eyewash station.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Simultaneously , apply PEG 300/400 to the affected area to draw out the lipophilic phenol derivative. Do NOT use standard laboratory soap if PEG is available, as soap can sometimes increase dermal penetration of certain organics[3].

  • Seek immediate medical attention, bringing the chemical's structural data with you.

Spill Cleanup Protocol:

  • Immediate Isolation: Evacuate all non-essential personnel from the immediate area.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Combustible absorbents like sawdust can react with strong organic compounds, creating a fire hazard[4].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, puncture-proof, high-density polyethylene (HDPE) container.

  • Surface Neutralization: Wash the contaminated surface thoroughly with a soap and water solution[1].

Disposal & Waste Management

Improper disposal of halogenated phenols poses severe environmental and facility risks.

  • Segregation: Collect all liquid and solid waste containing 2,4-Difluoro-3-(propan-2-yloxy)phenol in clearly labeled, chemically compatible, puncture-proof containers (e.g., HDPE)[3].

  • Incompatibilities: Do NOT mix this waste with strong oxidizers, calcium hypochlorite, aluminum chloride, or strong acids, as this can trigger violent exothermic reactions.

  • Disposal: Label explicitly as "Hazardous Halogenated Organic Waste" and dispose of via your institution's Environmental Health and Safety (EHS) department.

References

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." nj.gov.[Link]

  • Centers for Disease Control and Prevention (CDC). "Phenol - NIOSH Pocket Guide to Chemical Hazards." cdc.gov.[Link]

Sources

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